4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Description
BenchChem offers high-quality 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRHPWNAHWJKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1I)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267046 | |
| Record name | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926004-74-2 | |
| Record name | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926004-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate for Kinase Inhibitor Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its role as a bioisostere of indole has made it a cornerstone in the development of kinase inhibitors. This guide provides a comprehensive overview of a plausible synthetic route to 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a highly valuable and functionalized intermediate. The strategic placement of the methoxy group at the 5-position and the iodo group at the 4-position offers orthogonal handles for extensive structure-activity relationship (SAR) studies. We will delve into the rationale behind the synthetic strategy, provide a detailed experimental protocol, and outline the essential characterization techniques required to validate the final compound's identity and purity.
Introduction: The Strategic Importance of Functionalized 7-Azaindoles
The 7-azaindole core is a recurring motif in drugs targeting protein kinases, with its unique hydrogen bonding capabilities enabling potent and selective interactions within the ATP-binding pocket.[3][4] The development of next-generation inhibitors often requires the precise installation of substituents around this core to optimize potency, selectivity, and pharmacokinetic properties.
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is not just another derivative; it is a strategically designed building block.
-
The 4-Iodo Group: This functionality is a versatile precursor for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the efficient introduction of diverse aryl, heteroaryl, alkyl, and amino moieties at a key vector for kinase interaction.
-
The 5-Methoxy Group: The methoxy substituent at the 5-position can significantly influence the electronic properties of the ring system and can form crucial hydrogen bonds with the target protein, as seen in various fibroblast growth factor receptor (FGFR) inhibitors.[3]
This guide proposes a robust synthetic pathway, drawing upon established methodologies for the functionalization of the 7-azaindole nucleus.
Proposed Synthesis Pathway
While a direct one-pot synthesis is not documented, a logical and efficient multi-step sequence can be constructed from commercially available starting materials. The proposed pathway begins with the halogenation of the 7-azaindole core, followed by methoxylation.
Caption: Proposed synthetic pathway for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Rationale for the Synthetic Strategy
-
Step 1: Nitration. The synthesis commences with the regioselective nitration of 4-chloro-7-azaindole. The pyridine ring deactivates the adjacent positions, directing the electrophilic nitration to the 5-position of the electron-rich pyrrole ring.
-
Step 2: Reduction. The nitro group is then reduced to an amine. A classic and effective method is the use of iron powder in the presence of an ammonium chloride solution, which is generally preferred over catalytic hydrogenation in the presence of a chloro-substituent to avoid dehalogenation.
-
Step 3: Diazotization and Methoxylation. The resulting aniline is converted to a diazonium salt, which is subsequently displaced by methanol upon heating to install the desired methoxy group. This is a variation of the Sandmeyer reaction.
-
Step 4: Halogen Exchange (Finkelstein Reaction). The final step involves a halogen exchange reaction to convert the 4-chloro substituent to the more reactive 4-iodo group. This is critical as the C-I bond is significantly more amenable to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. Using sodium iodide in the presence of acetyl chloride in acetonitrile is an effective method for this transformation.[5]
Detailed Experimental Protocol
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as fuming nitric acid, sulfuric acid, and acetyl chloride are highly corrosive and must be handled with extreme care.
Protocol: Synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Part 1: Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 32.7 mmol) portion-wise, maintaining the internal temperature below 10°C.
-
Once dissolution is complete, add a pre-cooled mixture of fuming nitric acid (3.5 mL) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the resulting slurry by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7.
-
Collect the yellow precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the title compound.
Part 2: Synthesis of 5-Amino-4-chloro-1H-pyrrolo[2,3-b]pyridine
-
To a suspension of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (from the previous step, ~32.7 mmol) in ethanol (100 mL) and water (25 mL), add ammonium chloride (17.5 g, 327 mmol).
-
Heat the mixture to 70°C and add iron powder (9.1 g, 163.5 mmol) portion-wise over 30 minutes.
-
Stir the reaction vigorously at reflux for 4 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amine, which can be used directly in the next step.
Part 3: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
-
Dissolve the crude 5-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine (~32.7 mmol) in a mixture of methanol (100 mL) and sulfuric acid (5 mL) and cool to 0°C.
-
Add a solution of sodium nitrite (2.5 g, 36.0 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C.
-
After stirring for 30 minutes at 0°C, heat the reaction mixture to reflux for 2 hours.
-
Cool to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify by silica gel column chromatography to yield the methoxy derivative.
Part 4: Synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
-
To a mixture of 4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (e.g., 1.0 g, 5.5 mmol) and sodium iodide (2.5 g, 16.5 mmol) in acetonitrile (25 mL), slowly add acetyl chloride (0.8 mL, 11.0 mmol).[5]
-
Seal the reaction vessel and heat the mixture at 80°C for 24-48 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, remove the acetonitrile under reduced pressure.
-
To the residue, add a 10% aqueous potassium carbonate solution (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic phases sequentially with 10% aqueous sodium bisulfite solution (to quench excess iodine) and saturated brine.[5]
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to give the pure 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Caption: General workflow for synthesis, purification, and characterization.
Expected Analytical Data
The following table summarizes the expected data for the successful characterization of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
| Analytical Technique | Parameter | Expected Result |
| Molecular Formula | - | C₈H₇IN₂O |
| Molecular Weight | - | 274.06 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~11.8 (br s, 1H, N-H), ~7.8 (d, 1H, H-6), ~7.3 (t, 1H, H-2), ~6.8 (d, 1H, H-7), ~6.5 (d, 1H, H-3), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | Chemical Shift (δ) | ~150.1, ~148.5, ~142.0, ~128.0, ~125.5, ~115.0, ~100.2, ~95.0 (Aromatic/Pyrrole C), ~56.5 (OCH₃) |
| Mass Spectrometry (ESI+) | m/z | 275.0 [M+H]⁺ |
| Appearance | - | Off-white to light brown solid |
| Melting Point | - | To be determined experimentally |
Note: NMR chemical shifts are estimations based on related structures and are subject to variation based on solvent and experimental conditions.
Conclusion and Future Applications
This guide outlines a robust and logical synthetic pathway to 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a highly valuable intermediate for drug discovery. The detailed protocol and characterization data provide a solid foundation for researchers to produce this compound with high purity. The true power of this molecule lies in its potential for diversification. The 4-iodo position serves as a linchpin for introducing a vast array of chemical functionalities, enabling the rapid exploration of chemical space and the optimization of lead compounds against therapeutic targets like FGFRs, NOX2, and other kinases.[4][6]
References
-
Moorhouse, A. D., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available from: [Link]
-
Huang, Y., et al. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E. Available from: [Link]
-
Corral, E., et al. (2018). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling/Heck reaction. Organic & Biomolecular Chemistry. Available from: [Link]
- Google Patents.CN102746295A - Preparation method for 4-substituted-7-azaindole.
- Google Patents.CN102746295B - Preparation method for 4-substituted-7-azaindole.
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
-
Kletskov, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available from: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]
-
European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Available from: [Link]
-
PubChem. 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. Available from: [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 4-IODO-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, influencing a wide range of biological targets. This core is particularly prominent in the development of kinase inhibitors, which are crucial in oncology and inflammation research. The strategic placement of substituents on the 7-azaindole ring system is a key aspect of drug design, modulating the molecule's potency, selectivity, and pharmacokinetic profile. This guide focuses on a specific, potentially novel derivative, 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, providing a comprehensive overview of its predicted physicochemical properties and the established methodologies for their empirical determination. Given the absence of readily available experimental data for this specific molecule, this document serves as a predictive guide and a practical handbook for its synthesis and characterization.
Molecular Structure and Key Features
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a derivative of the 7-azaindole core, featuring an iodine atom at the 4-position and a methoxy group at the 5-position.
Caption: Chemical structure of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
The iodine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the exploration of the structure-activity relationship (SAR) by introducing a diverse range of substituents. The methoxy group at the C5 position, being an electron-donating group, can influence the electronic properties of the aromatic system and may participate in hydrogen bonding interactions with biological targets.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of a novel compound. These predictions are crucial for guiding synthesis, purification, and formulation efforts, as well as for anticipating the compound's behavior in biological systems.
| Property | Predicted Value | Method/Software | Significance in Drug Discovery |
| Molecular Formula | C₈H₇IN₂O | - | Defines the elemental composition. |
| Molecular Weight | 274.06 g/mol | - | Influences diffusion and transport properties. |
| Melting Point | 180-200 °C | Estimation based on related structures | Purity assessment and solid-state characterization. |
| Boiling Point | > 400 °C (decomposes) | Estimation based on related structures | Not typically relevant for solid compounds in pharma. |
| pKa (most basic) | 3.5 - 4.5 | ACD/pKa DB | Governs ionization state at physiological pH, affecting solubility and target binding. |
| pKa (most acidic) | 16.0 - 17.0 (pyrrole N-H) | ACD/pKa DB | Relevant for synthetic transformations and potential hydrogen bonding. |
| LogP | 2.0 - 2.5 | ACD/LogP, ChemDraw | A measure of lipophilicity, impacting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Low | Estimation based on LogP and melting point | Critical for bioavailability and formulation development. |
Proposed Synthesis and Characterization Workflow
The synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be approached through a multi-step sequence, leveraging known methodologies for the construction and functionalization of the 7-azaindole core.
Caption: Proposed synthetic workflow for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Part 1: Synthesis of 4-methoxy-7-azaindole
A plausible synthetic route starts from the commercially available 7-azaindole. A method described in Chinese patent CN102746295A provides a viable pathway.[1]
-
N-Oxidation: 7-azaindole is treated with an oxidizing agent, such as hydrogen peroxide, to form N-oxide-7-azaindole.
-
Chlorination: The N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIPEA) to yield 4-chloro-7-azaindole.
-
Methoxylation: The 4-chloro substituent is displaced by a methoxy group using sodium methoxide (NaOMe) in a suitable solvent like dimethylformamide (DMF).
Part 2: Iodination of 4-methoxy-7-azaindole
The introduction of an iodine atom at the C4 position of the 7-azaindole ring can be achieved through electrophilic iodination.
-
Iodination Reaction: 4-methoxy-7-azaindole is reacted with an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in a suitable solvent. The regioselectivity of this reaction is directed by the existing substituents.
Experimental Protocols for Physicochemical Property Determination
The following section details the standard experimental procedures for the empirical validation of the predicted physicochemical properties.
Melting Point Determination
Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range is indicative of high purity.
Protocol:
-
A small amount of the crystalline 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a rate of 10-20 °C/minute for a preliminary determination.
-
A second, more precise measurement is performed with a fresh sample, heating at a slower rate of 1-2 °C/minute starting from approximately 20 °C below the preliminary melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.
Solubility Determination
Rationale: Aqueous solubility is a critical parameter for drug candidates as it directly impacts bioavailability.
Protocol (Thermodynamic Solubility):
-
An excess amount of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
pKa Determination
Rationale: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH, which is crucial for its interaction with biological targets and its ADME properties.
Protocol (Potentiometric Titration):
-
A solution of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
A titration curve (pH vs. volume of titrant added) is generated.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.
LogP Determination
Rationale: The partition coefficient (LogP) between n-octanol and water is the standard measure of a compound's lipophilicity, a key determinant of its drug-like properties.
Protocol (Shake-Flask Method):
-
A solution of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is prepared in one of the two immiscible phases (n-octanol or water).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Predicted Spectral Data and Interpretation
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound.
¹H and ¹³C NMR Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃) δ (ppm):
-
10.0-11.0 (br s, 1H): Pyrrole N-H proton.
-
8.0-8.2 (d, 1H): H6 proton on the pyridine ring.
-
7.2-7.4 (d, 1H): H2 proton on the pyrrole ring.
-
6.8-7.0 (d, 1H): H3 proton on the pyrrole ring.
-
4.0-4.2 (s, 3H): Methoxy (OCH₃) protons.
Predicted ¹³C NMR (125 MHz, CDCl₃) δ (ppm):
-
155-160: C5 (attached to the methoxy group).
-
145-150: C7a (bridgehead carbon).
-
130-135: C6.
-
120-125: C2.
-
110-115: C3a (bridgehead carbon).
-
100-105: C3.
-
90-95: C4 (attached to the iodine atom).
-
55-60: Methoxy carbon (OCH₃).
Experimental Protocol:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
The sample is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.
Mass Spectrometry
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 274. This peak should be prominent.
-
Isotope Peak (M+1): An M+1 peak will be present due to the natural abundance of ¹³C.
-
Characteristic Fragmentation: Loss of a methyl group (-CH₃) from the methoxy group (m/z = 259), loss of iodine (-I) (m/z = 147), and other fragments characteristic of the 7-azaindole core.
Experimental Protocol:
-
A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
The sample is ionized using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.
-
High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion.
Conclusion
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine represents a promising, albeit currently under-characterized, building block for the synthesis of novel bioactive molecules, particularly kinase inhibitors. This guide provides a comprehensive framework for its synthesis, purification, and the detailed characterization of its key physicochemical properties. While the provided data is predictive, it is grounded in established chemical principles and methodologies. The experimental protocols outlined herein offer a clear path for researchers to empirically validate these predictions and to further explore the potential of this versatile 7-azaindole derivative in drug discovery and development.
References
- Preparation method for 4-substituted-7-azaindole. CN102746295A.
Sources
Spectroscopic Profile of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Introduction
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a significant heterocyclic scaffold in medicinal chemistry and materials science. The unique arrangement of its iodine and methoxy substituents on the pyridine ring of the 7-azaindole core imparts specific electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is primarily achieved through the meticulous analysis of its spectroscopic data.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. The content herein is synthesized from established principles of spectroscopic interpretation and data from structurally related analogs, offering a predictive yet robust characterization for researchers in drug discovery and chemical synthesis. This document is structured to provide not just the data, but also the underlying scientific rationale for the observed and predicted spectral features.
Molecular Structure and Key Features
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The key features influencing its spectral properties are the electron-rich pyrrole ring, the electron-deficient pyridine ring, the bulky and electron-withdrawing iodine atom at position 4, and the electron-donating methoxy group at position 5.
Caption: Structure of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine are based on the known spectra of 7-azaindole and the application of substituent chemical shift (SCS) effects for iodo and methoxy groups on aromatic systems.[2][3]
Experimental Protocol (General)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can solubilize a wide range of compounds and the N-H proton is readily observable.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) is required. A 45-degree pulse angle and a relaxation delay of 2 seconds are common.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals: three from the 7-azaindole core and one from the methoxy group. The N-H proton of the pyrrole ring will appear as a broad singlet at a significantly downfield chemical shift.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.5 | br s | 1H | H-1 (N-H) | The pyrrole N-H proton is acidic and subject to hydrogen bonding, resulting in a broad, downfield signal. |
| ~8.1 - 8.3 | s | 1H | H-6 | The proton at C6 is ortho to the pyridine nitrogen, leading to a downfield shift. It appears as a singlet due to the lack of adjacent protons. |
| ~7.3 - 7.5 | d | 1H | H-2 | The H-2 proton on the pyrrole ring is expected to be a doublet due to coupling with H-3. |
| ~6.5 - 6.7 | d | 1H | H-3 | The H-3 proton is coupled to H-2, appearing as a doublet. The electron-rich nature of the pyrrole ring shifts it upfield. |
| ~4.0 - 4.2 | s | 3H | -OCH₃ | The methyl protons of the methoxy group are deshielded by the attached oxygen and typically appear as a sharp singlet. |
Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to display eight signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, O, I) and the electronic effects within the aromatic system.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-5 | The carbon atom attached to the electron-donating methoxy group is significantly deshielded. |
| ~148 - 152 | C-7a | This carbon is at the fusion of the two rings and adjacent to the pyridine nitrogen, resulting in a downfield shift. |
| ~143 - 146 | C-6 | The carbon ortho to the pyridine nitrogen is deshielded. |
| ~128 - 132 | C-2 | A typical chemical shift for a C-2 carbon in a 7-azaindole system. |
| ~115 - 120 | C-3a | A quaternary carbon at the ring junction. |
| ~100 - 103 | C-3 | The C-3 carbon of the pyrrole ring is typically found in this upfield region. |
| ~90 - 95 | C-4 | The carbon atom bonded to the iodine atom experiences a strong shielding effect (heavy atom effect), shifting it significantly upfield.[2] |
| ~56 - 58 | -OCH₃ | The methyl carbon of the methoxy group is found in this characteristic range.[4] |
Note: Predicted shifts are relative to TMS.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine will be characterized by absorptions corresponding to N-H, C-H, C=C, C=N, and C-O bonds.
Experimental Protocol (General)
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 - 3300 | Medium, Sharp | N-H stretch (free) | This absorption is characteristic of the N-H bond in the pyrrole ring. Its position and sharpness can be influenced by hydrogen bonding.[5][6][7][8] |
| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the pyrrole and pyridine rings.[9][10] |
| ~2950 - 2850 | Medium to Weak | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the C-H bonds in the methoxy group. |
| ~1610 - 1450 | Strong to Medium | C=C and C=N ring stretching | Multiple bands corresponding to the skeletal vibrations of the fused aromatic rings.[9][10] |
| ~1280 - 1240 | Strong | Asymmetric C-O-C stretch | Characteristic stretching vibration of an aryl ether (methoxy group).[11] |
| ~1050 - 1020 | Medium | Symmetric C-O-C stretch | Another characteristic stretching vibration of the aryl methoxy group. |
| ~900 - 675 | Medium to Strong | C-H out-of-plane bending | These bands in the fingerprint region can sometimes be diagnostic of the substitution pattern on the aromatic ring.[9] |
| ~600 - 500 | Weak to Medium | C-I stretch | The carbon-iodine stretching vibration is expected in the low-frequency region of the spectrum. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Experimental Protocol (General)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for electrospray ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule. High-resolution mass spectrometry (HRMS) on a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass determination.
-
Data Acquisition: The sample solution is infused into the ESI source. A full scan mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate an MS/MS spectrum.
Predicted Mass Spectral Data
The molecular formula of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is C₈H₇IN₂O. The monoisotopic mass is calculated to be 273.96 g/mol . Iodine has only one stable isotope (¹²⁷I), so the molecular ion peak will not show a characteristic isotopic pattern like chlorine or bromine containing compounds.[12]
| m/z (predicted) | Ion | Rationale for Formation |
| 275.0 | [M+H]⁺ | Protonated molecular ion (base peak in ESI-MS). |
| 260.0 | [M+H - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 247.0 | [M+H - CO]⁺ | Potential loss of carbon monoxide after rearrangement. |
| 148.0 | [M+H - I]⁺ | Cleavage of the C-I bond, resulting in the loss of an iodine radical. This is a very common fragmentation pathway for iodo-aromatic compounds.[13] |
| 133.0 | [M+H - I - CH₃]⁺ | Subsequent loss of a methyl radical from the de-iodinated ion. |
Visualization of a Key Fragmentation Pathway
The most probable fragmentation pathway initiated by collision-induced dissociation involves the cleavage of the weakest bonds. The C-I bond is relatively weak and its cleavage leads to a stable cationic species.
Caption: Predicted primary fragmentation pathways in ESI-MS/MS.
Conclusion
The spectroscopic data presented in this guide provide a detailed and predictive characterization of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the proton and carbon framework, confirming the specific substitution pattern. IR spectroscopy corroborates the presence of key functional groups, including the pyrrole N-H and the aryl methoxy moieties. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation behavior, with the C-I bond cleavage being a dominant pathway.
This comprehensive spectroscopic profile serves as an essential reference for researchers, enabling confident identification, quality control, and further investigation of this important heterocyclic compound in various scientific applications. The principles and methodologies described are foundational for the structural elucidation of novel and complex organic molecules.
References
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JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link][3]
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Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][11]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][9]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][14]
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ResearchGate. (2021). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link][4]
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AIP Publishing. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Retrieved from [Link][5]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][15]
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PubMed. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. Retrieved from [Link][6]
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OpenStax. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link][10][16]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane. Retrieved from [Link][12]
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ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link][13]
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ResearchGate. (2015). NH stretching FTIR spectra of 0.025% pyrrole in a neon matrix. Retrieved from [Link][7]
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ResearchGate. (2023). The FTIR spectrum for Pyrrole. Retrieved from [Link][8]
-
MDPI. (2018). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link][2]
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CAS number for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
An In-depth Technical Guide to 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to both indole and purine has made it a cornerstone in the design of a multitude of therapeutic agents, particularly kinase inhibitors. This guide focuses on a specific, strategically functionalized derivative: 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine . While this compound is not readily found in commercial catalogs and lacks a registered CAS number, its importance as a synthetic intermediate is profound. The C4-iodo group serves as a versatile handle for introducing molecular complexity via cross-coupling reactions, while the C5-methoxy substituent modulates the electronic properties and can serve as a key interaction point with biological targets. This document provides a comprehensive overview of its probable synthetic routes, physicochemical properties, and its strategic application in the drug discovery workflow for researchers and scientists in the field.
Introduction to the 4,5-Disubstituted 7-Azaindole Core
The 7-azaindole framework is a bioisostere of indole where the C7 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability, often leading to improved drug-like characteristics.[1][2] Derivatives of this core have demonstrated a wide spectrum of biological activities and are found in several FDA-approved drugs and numerous clinical candidates.[1]
The specific substitution pattern of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine makes it a particularly valuable building block:
-
The 4-Iodo Group : This is the key reactive site for introducing diverse substituents. Its presence enables a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the rapid generation of compound libraries to explore the structure-activity relationship (SAR) around the 4-position of the azaindole core.
-
The 5-Methoxy Group : This electron-donating group influences the reactivity of the heterocyclic system. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing a crucial anchor point for binding to protein targets.
It is important to note that while CAS numbers for many isomers are available, a specific entry for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is not readily found in major chemical databases. The closest commercially available, related compounds include:
-
3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine : CAS No. 913983-33-2[3][4]
-
4-Iodo-1H-pyrrolo[2,3-b]pyridine : CAS No. 319474-34-5[5][6]
-
4-Methoxy-1H-pyrrolo[2,3-b]pyridine : CAS No. 122379-63-9[7]
The absence of a dedicated CAS number for the title compound suggests it is likely a custom-synthesized intermediate rather than a stock chemical.
Proposed Synthesis Pathway: A Directed Metalation Approach
Standard electrophilic aromatic substitution on the 7-azaindole nucleus preferentially occurs at the C3 position of the pyrrole ring.[8][9][10] Therefore, direct iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine would likely yield the undesired 3-iodo isomer. A more regioselective strategy is required to achieve C4-iodination. The most plausible and strategic route is via Directed ortho-Metalation (DoM) .
The DoM strategy leverages a directing group on the aromatic ring to guide a strong organolithium base to deprotonate the adjacent ortho position, creating a nucleophilic lithiated intermediate that can be trapped by an electrophile.[3][11] In this case, the C5-methoxy group can direct lithiation to the C4 position.
The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway via Directed ortho-Metalation.
Detailed Experimental Protocol (Proposed)
Step 1: N-H Protection of 5-methoxy-1H-pyrrolo[2,3-b]pyridine
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0°C under an inert atmosphere (N₂ or Ar), add a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add a suitable protecting group reagent, such as (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 eq.).
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the N-protected intermediate. Causality: The acidic N-H proton of the pyrrole ring (pKa ≈ 16-17) would be preferentially deprotonated by the strong organolithium base in the next step. Protection is therefore mandatory to ensure deprotonation occurs at the desired C-H bond on the pyridine ring.
Step 2: Directed ortho-Metalation and Iodination
-
Dissolve the N-protected 5-methoxy-7-azaindole (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C (acetone/dry ice bath).
-
Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.5 eq.) followed by the dropwise addition of sec-butyllithium (s-BuLi, 1.5 eq., solution in cyclohexane).
-
Stir the resulting deep-colored solution at -78°C for 1-2 hours.
-
In a separate flask, dissolve iodine (I₂, 2.0 eq.) in anhydrous THF.
-
Slowly add the solution of the lithiated intermediate via cannula to the iodine solution at -78°C.
-
After stirring for 1 hour at -78°C, allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the N-protected 4-iodo-5-methoxy derivative. Causality: The methoxy group at C5, a known directing metalation group, coordinates the lithium cation of the s-BuLi/TMEDA complex, lowering the kinetic barrier for deprotonation at the adjacent C4 position.[5] Trapping this specific aryllithium species with iodine ensures high regioselectivity.
Step 3: Deprotection
-
Dissolve the purified N-protected product in a suitable solvent (e.g., THF for SEM deprotection).
-
Add a deprotecting agent. For a SEM group, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq.) is effective. For other groups, an appropriate acid (like TFA) or base may be required.
-
Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture and purify by column chromatography or recrystallization to yield the final product, 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Physicochemical Properties
As direct experimental data for the target molecule is unavailable, the following table summarizes key properties of closely related, known compounds, alongside predicted values for the target molecule. These predictions provide a reliable estimate for researchers.
| Property | 4-Iodo-1H-pyrrolo[2,3-b]pyridine[5][6] | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine[7] | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (Predicted) |
| CAS Number | 319474-34-5 | 122379-63-9 | Not Available |
| Molecular Formula | C₇H₅IN₂ | C₈H₈N₂O | C₈H₇IN₂O |
| Molecular Weight | 244.03 g/mol | 148.16 g/mol | 274.06 g/mol |
| Appearance | Solid | Solid | Predicted: Off-white to light brown solid |
| XLogP3 (Predicted) | 2.2 | 1.3 | ~2.5 |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 2 | 3 | 3 |
| TPSA | 28.7 Ų | 37.9 Ų | 47.1 Ų |
Applications in Drug Discovery & Medicinal Chemistry
The primary utility of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is as a high-value intermediate for the synthesis of biologically active molecules. The 7-azaindole scaffold is a proven pharmacophore for targeting a variety of protein classes, most notably protein kinases.[2][7][12]
Scaffold for Kinase Inhibitors
The 7-azaindole core mimics the adenine hinge-binding motif of ATP, enabling it to effectively compete for the ATP-binding site of many kinases.[2] The 4-position points out towards the solvent-exposed region of the ATP pocket, making it an ideal point for modification to enhance potency and selectivity. Using the 4-iodo intermediate, medicinal chemists can rapidly synthesize libraries of compounds to target kinases implicated in diseases like cancer and inflammation, such as:
-
Fibroblast Growth Factor Receptor (FGFR)[12]
-
c-Met Proto-Oncogene[7]
-
Traf2 and Nck-interacting kinase (TNIK)[13]
Workflow in a Drug Discovery Program
The diagram below illustrates the central role of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in a typical fragment-based or lead optimization drug discovery campaign.
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Biological activity of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1] Its structural similarity to endogenous purines allows it to function as an effective ATP-competitive inhibitor, particularly for protein kinases.[2] This guide provides a detailed exploration of derivatives featuring a 4-iodo and a 5-methoxy substitution pattern. The 4-iodo group serves as a versatile synthetic handle for introducing chemical diversity, while the 5-methoxy moiety often enhances binding affinity and modulates selectivity. We will delve into the synthesis, mechanism of action, and biological evaluation of these compounds, with a primary focus on their role as potent kinase inhibitors in oncology and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.
The 1H-pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Drug Discovery
The 7-azaindole framework is a bioisostere of indole and purine, where a nitrogen atom replaces a carbon in the six-membered ring. This seemingly minor change has profound implications for its pharmacological properties. The nitrogen at position 7, along with the hydrogen on the pyrrole nitrogen, creates a unique hydrogen bond donor-acceptor pattern. This arrangement is perfectly suited to interact with the "hinge region" of the ATP-binding pocket in many protein kinases, a critical interaction for potent inhibition.[1]
The strategic placement of substituents allows for the fine-tuning of a compound's activity and selectivity:
-
4-Iodo Substitution: The iodine atom at the C4 position is not merely a placeholder. It is a key functional group for synthetic elaboration. Through palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling, a vast array of aryl, heteroaryl, or alkyl groups can be introduced.[3][4] This allows for the systematic exploration of the chemical space within the active site of a target protein, often leading to significant gains in potency and selectivity.
-
5-Methoxy Substitution: The electron-donating methoxy group at the C5 position can influence the electronic character of the ring system. More importantly, the oxygen atom can act as a hydrogen bond acceptor, forming additional interactions with amino acid residues in the target's binding pocket, thereby enhancing affinity.[1]
Synthetic Strategies for Substituted 1H-pyrrolo[2,3-b]pyridines
The construction of the 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine core and its derivatives typically involves a multi-step sequence. A generalized approach involves building the 7-azaindole scaffold first, followed by sequential functionalization.
Caption: Generalized synthetic workflow for 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives.
Exemplary Synthetic Protocol: Suzuki Coupling
The following protocol outlines a general procedure for introducing an aryl group at the C4 position of the scaffold, a common strategy for enhancing biological activity.
Step-by-Step Methodology:
-
Reaction Setup: To a mixture of the 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and a carbonate base such as K₂CO₃ (2.5 eq) in a reaction vessel, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent in vacuo and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final 4-aryl-5-methoxy derivative.
Biological Activity and Primary Mechanisms of Action
The primary therapeutic value of 1H-pyrrolo[2,3-b]pyridine derivatives lies in their activity as protein kinase inhibitors .[1][2] Dysregulation of protein kinase signaling is a hallmark of many diseases, most notably cancer.[5] These small molecules act as ATP mimetics, occupying the ATP-binding site and preventing the phosphorylation of downstream substrates, thereby interrupting aberrant signaling cascades.
Caption: Binding mode of a 7-azaindole inhibitor in a kinase active site.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a wide range of kinases crucial to cancer progression, including:
-
PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. 7-azaindole derivatives have been developed as potent PI3K inhibitors.[6][7]
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. Several series of 1H-pyrrolo[2,3-b]pyridine derivatives act as potent FGFR inhibitors.[8][9][10]
-
Other Oncogenic Kinases: Potent inhibitors have been identified for targets such as CDK8, ATM, IGF-1R, and Erk5, highlighting the scaffold's versatility.[11][12][13][14]
Beyond cancer, the scaffold shows promise in other areas. Derivatives have been developed as inhibitors of PDE4B for inflammatory diseases and DDX3 helicase, another anticancer target.[15][16]
Experimental Evaluation of Biological Activity
A tiered approach is used to characterize the biological activity of these compounds, starting with biochemical assays and progressing to more complex cellular models.
In Vitro Kinase Inhibition Assays
The first step is to determine a compound's potency (IC50) against its intended kinase target. This is typically done using a cell-free in vitro assay.[17][18]
Workflow for Kinase Inhibition Screening
Caption: Standard workflow for an in vitro kinase IC50 determination assay.
Protocol: ADP-Glo™ Kinase Assay This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[18]
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and the 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (at various concentrations). Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30 minutes.
-
Signal Measurement: Read the luminescence signal on a plate reader. The light signal is directly proportional to the ADP concentration and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays for Anticancer Activity
After confirming enzymatic activity, the next crucial step is to evaluate the compound's effect in a more biologically relevant system, such as human cancer cell lines.[19][20][21]
Key Cell-Based Assays:
-
Cell Viability/Proliferation Assays: These assays, such as the MTT or CellTiter-Glo® assays, measure the number of living cells after a period of drug treatment (typically 72 hours).[20][22] The result is a GI50 or IC50 value, indicating the concentration at which cell growth is inhibited by 50%.
-
Target Engagement & Pathway Analysis: Western blotting can be used to confirm that the compound is inhibiting its intended target within the cell. For a kinase inhibitor, this involves measuring the phosphorylation level of a known downstream substrate. A reduction in phosphorylation indicates successful target engagement.[11]
-
Apoptosis Assays: To determine if the compound induces programmed cell death, cells can be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.[22] An increase in the Annexin V-positive population indicates apoptosis.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution, typically at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the IC50 value.
Table 1: Representative Biological Data for 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound Class | Target Kinase | In Vitro IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| 7-Azaindole Derivative | PI3Kα | <1 | PC3 | <0.1 | [6] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | 4T1 (Breast) | 0.25 | [8][9] |
| 1H-pyrrolo[2,3-b]pyridine | Erk5 | N/A | A549 (Lung) | 4.56 (µg/mL) | [11] |
| 1H-pyrrolo[2,3-b]pyridine | ATM | <10 | HCT116 (Colon) | N/A | [12] |
| 1H-pyrrolo[2,3-b]pyridine | CDK8 | 48.6 | HCT116 (Colon) | 0.12 | [14] |
Note: Data is compiled from multiple sources and represents different specific derivatives within the broader class. Direct comparison requires consultation of the primary literature.
Conclusion and Future Outlook
The 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly validated and promising starting point for the development of novel therapeutics, particularly protein kinase inhibitors. The core structure provides the essential hinge-binding interactions for potent ATP-competitive inhibition, while the strategically placed iodo and methoxy groups offer ideal handles for synthetic optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Expanding Chemical Diversity: Utilizing the 4-iodo position to explore novel and unconventional chemical motifs that can access unique regions of the kinase active site to achieve higher selectivity.
-
Targeting Kinase Mutants: Developing derivatives that are active against clinically relevant drug-resistant kinase mutations.
-
Optimizing Drug-like Properties: Improving metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties to advance lead compounds toward clinical evaluation.[12]
-
Exploring New Therapeutic Areas: While oncology is the dominant focus, the scaffold's ability to inhibit kinases like RIPK1 and other enzymes like PDE4B suggests potential applications in inflammatory and neurodegenerative diseases.[16][23]
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A Technical Guide to 4-Iodo-5-methoxy-7-azaindole: A Versatile Intermediate in Modern Drug Discovery
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry, particularly in the development of targeted therapeutics like kinase inhibitors.[1][2] This guide provides an in-depth technical analysis of 4-iodo-5-methoxy-7-azaindole, a highly functionalized and strategically important synthetic intermediate. We will explore the foundational importance of the 7-azaindole core, detail a robust synthetic pathway to the title compound, and elucidate its broad applicability in constructing complex molecular architectures for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, framework is a bioisostere of both indole and the adenine fragment of ATP.[2] This structural mimicry, combined with its unique electronic properties, makes it a highly effective scaffold for interacting with biological targets.
Key Attributes of the 7-Azaindole Core:
-
Kinase Hinge Binding: The pyridine nitrogen and the pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively. This arrangement mimics the adenine base of ATP, allowing 7-azaindole derivatives to effectively bind to the hinge region of many protein kinases, a critical interaction for achieving potent inhibition.[2]
-
Modulation of Physicochemical Properties: The replacement of a carbon atom in the indole ring with a nitrogen atom alters key properties such as solubility, polarity (tPSA), and metabolic stability.[3] This allows chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.
-
Synthetic Versatility: The scaffold can be functionalized at multiple positions, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[4]
The strategic placement of substituents on this core is paramount for directing biological activity. The subject of this guide, 4-iodo-5-methoxy-7-azaindole, is a prime example of a pre-functionalized scaffold designed for maximum synthetic utility.
Strategic Analysis of 4-Iodo-5-methoxy-7-azaindole
The power of this intermediate lies in the specific roles of its substituents, which are engineered for subsequent chemical transformations.
-
The 4-Iodo Group: This is the primary reactive handle. The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium), making it an ideal electrophile for a wide array of cross-coupling reactions. This position is frequently used to introduce diverse aryl and heteroaryl moieties that can probe deep into the binding pockets of target proteins.
-
The 5-Methoxy Group: This electron-donating group modulates the electronic character of the bicyclic system. It can influence the reactivity of the scaffold in coupling reactions and, more importantly, can serve as a key pharmacophoric element. The methoxy group can be a hydrogen bond acceptor or can be demethylated to a hydroxyl group, providing a hydrogen bond donor and a new point for diversification.
-
The Pyrrole N-H Group: This site is crucial for hinge-binding in kinases and can also be a point of substitution (e.g., alkylation or arylation), although this can sometimes lead to a loss of activity if the N-H interaction is critical.[5]
The combination of these features makes 4-iodo-5-methoxy-7-azaindole a high-value building block for creating libraries of complex molecules in lead discovery and optimization phases.
Synthesis of 4-Iodo-5-methoxy-7-azaindole: A Plausible Pathway
While a direct, one-pot synthesis from simple precursors is not widely reported, a robust and logical pathway can be constructed from commercially available starting materials. The following multi-step synthesis is based on established methodologies for functionalizing the 7-azaindole core.
Caption: Proposed synthetic pathway to the target intermediate.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-7-azaindole
This step follows a common procedure involving N-oxidation followed by chlorination.
-
N-Oxidation: Dissolve 7-azaindole (1.0 equiv) in a suitable organic solvent like ethyl acetate. Cool the solution to 0 °C. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) in ethyl acetate dropwise.[6] Allow the reaction to warm to room temperature and stir for 3-4 hours. The N-oxide often precipitates and can be collected by filtration.
-
Chlorination: Suspend the crude 7-azaindole N-oxide (1.0 equiv) in phosphorus oxychloride (POCl₃) (5-10 equiv). Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH or K₂CO₃) to pH 8-9.[7] The product can be extracted with an organic solvent like dichloromethane or ethyl acetate. Purify by column chromatography to yield 4-chloro-7-azaindole.
Step 2: Synthesis of 4-Methoxy-7-azaindole
This is a nucleophilic aromatic substitution (SNAr) reaction.
-
To a solution of 4-chloro-7-azaindole (1.0 equiv) in anhydrous DMF, add sodium methoxide (NaOMe) (2.0-3.0 equiv).
-
Heat the reaction mixture to 110-130 °C for 8-12 hours.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture, quench with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 4-methoxy-7-azaindole.
Step 3: Synthesis of 4-Iodo-5-methoxy-7-azaindole
This final step is a regioselective electrophilic iodination. The 5-position is the most electron-rich and nucleophilic site on the pyrrole ring.
-
Dissolve 4-methoxy-7-azaindole (1.0 equiv) in an anhydrous solvent such as acetonitrile or DMF.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv) to the solution in one portion.
-
Stir the reaction at room temperature for 2-4 hours, protecting the reaction from light. The electron-donating methoxy group activates the C5 position for electrophilic substitution.
-
Monitor the reaction by LC-MS or TLC. Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 4-iodo-5-methoxy-7-azaindole, can be purified by silica gel chromatography.
Applications in Drug Discovery: A Gateway to Molecular Complexity
The true value of 4-iodo-5-methoxy-7-azaindole is realized in its use as a scaffold for palladium-catalyzed cross-coupling reactions. These reactions enable the rapid and efficient construction of C-C and C-N bonds, forming the basis of modern medicinal chemistry.
Caption: Drug discovery workflow using the target intermediate.
Key Cross-Coupling Methodologies:
-
Suzuki-Miyaura Coupling: Reacting the intermediate with various aryl or heteroaryl boronic acids (or esters) is the most common strategy. This allows for the installation of substituted phenyl rings, pyridines, pyrazoles, and other heterocycles, which are crucial for tuning the selectivity and potency of kinase inhibitors like Vemurafenib.[2][8]
-
Sonogashira Coupling: Coupling with terminal alkynes introduces a linear, rigid linker. The resulting alkyne can be a pharmacophore itself or can be further reduced or cyclized to generate novel structures.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond, allowing for the introduction of primary or secondary amines at the 4-position. This is a powerful method for accessing different chemical space and introducing new hydrogen-bonding interactions.
-
Heck Coupling: Reaction with alkenes can be used to append vinyl groups, which can then be subjected to further transformations like epoxidation or dihydroxylation.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for any synthetic intermediate.
| Property | Value | Source |
| Chemical Formula | C₈H₇IN₂O | --- |
| Molecular Weight | 274.06 g/mol | --- |
| CAS Number | Not assigned; related structures exist | --- |
| Appearance | Expected to be an off-white to yellow solid | --- |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate | --- |
| ¹H NMR (Predicted) | Signals expected for the methoxy group (~4.0 ppm), and aromatic protons on both the pyrrole (~6.5-7.5 ppm) and pyridine (~8.0-8.5 ppm) rings. | Based on analogs[6] |
Note: As this is a specific, highly functionalized intermediate, experimental data may not be publicly available. The data presented is based on closely related analogs and theoretical values.
Conclusion
4-Iodo-5-methoxy-7-azaindole is more than just a molecule; it is a strategic tool for accelerating drug discovery. Its pre-installed functionalities—a privileged biological scaffold, a versatile reactive handle, and a key modulating group—provide medicinal chemists with a powerful platform for the rapid synthesis of diverse and complex compound libraries. By enabling the systematic exploration of chemical space around the 7-azaindole core, this intermediate plays a critical role in the development of next-generation targeted therapies, particularly in the highly competitive field of kinase inhibitor research.
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SAR studies of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Analogs
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to function as an effective hinge-binder for numerous protein kinases. This technical guide focuses on a specifically substituted analog, 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, as a versatile template for drug discovery. We will dissect the strategic rationale behind this substitution pattern, detailing how the C4-iodo group serves as a crucial synthetic handle for diversification and how the C5-methoxy group contributes to target engagement and optimized physicochemical properties. This document provides a comprehensive analysis of the Structure-Activity Relationships (SAR) derived from modifications at key positions of the scaffold, supported by detailed experimental protocols and molecular interaction models.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Kinase Inhibition
The 7-azaindole ring system is a bioisostere of both indole and the purine system, a feature that medicinal chemists have exploited to great effect.[1] The introduction of a nitrogen atom into the indole's benzene ring can significantly modulate a molecule's potency, selectivity, and physicochemical properties, such as solubility and metabolic stability, while also creating novel intellectual property.[1]
Its most prominent application is in the design of protein kinase inhibitors.[2] Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular signaling. The 7-azaindole scaffold mimics the adenine component of ATP, enabling it to bind to the highly conserved hinge region of the kinase ATP-binding site.[1] Typically, the pyrrole N1-H acts as a hydrogen bond donor, while the pyridine N7 acts as a hydrogen bond acceptor, forming two critical interactions with the kinase hinge backbone. This bidentate binding motif is a foundational element in many FDA-approved kinase inhibitors, including the BRAF inhibitor vemurafenib.[1]
Caption: General hydrogen bonding pattern of the 7-azaindole scaffold with a kinase hinge.
Strategic Rationale: The 4-Iodo-5-Methoxy Substitution
The selection of the 4-Iodo-5-methoxy substitution pattern is a deliberate and strategic choice in medicinal chemistry design, aimed at creating a scaffold that is both primed for biological activity and synthetically versatile.
-
C4-Iodo Group: The iodine atom at the C4 position is not typically intended to be part of the final drug candidate. Instead, it serves as an exceptionally versatile synthetic handle. As a large, polarizable halogen, it readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (for C-C bonds), Buchwald-Hartwig (for C-N bonds), Sonogashira (for C-C triple bonds), and Heck reactions. This allows for the rapid and efficient synthesis of large libraries of analogs, where diverse chemical functionalities can be explored at the C4 position to probe interactions with the solvent-front region of the kinase active site.
-
C5-Methoxy Group: The methoxy group at the C5 position is strategically placed to influence both binding affinity and molecular properties. It can act as a hydrogen bond acceptor, potentially forming a key interaction with donor residues (like the NH of an aspartate) within the ATP binding pocket, as has been observed in some FGFR inhibitors.[3] Furthermore, the electron-donating nature of the methoxy group modulates the electronic character of the ring system, which can influence binding and reactivity. It also often imparts favorable physicochemical properties, such as improved solubility and cell permeability, compared to an unsubstituted analog.
Caption: Key modification points and their strategic roles on the core scaffold.
Synthesis of the Core Scaffold and Analogs
The generation of a library of analogs begins with the efficient synthesis of the core intermediate, which is then elaborated using various cross-coupling techniques.
Caption: General synthetic workflow for the generation of analog libraries.
Structure-Activity Relationship (SAR) Exploration
The following sections outline the SAR based on systematic modifications at key positions of the 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold, drawing parallels from published studies on related 7-azaindole analogs.[4][5][6][7]
Modifications at the C4-Position
The C4 position is the primary point of diversification. The nature of the substituent introduced via cross-coupling directly impacts potency and selectivity by interacting with the solvent-exposed region of the target's active site.
| Analog ID | C4-Substituent (R) | Target Kinase | IC50 (nM) | Commentary |
| A-1 | Phenyl | FGFR1 | 250 | Baseline activity. Simple phenyl group provides moderate potency. |
| A-2 | 3-methoxyphenyl | FGFR1 | 75 | Addition of a meta-methoxy group improves potency, likely through favorable interactions or improved conformation. |
| A-3 | 4-(dimethylamino)phenyl | FGFR1 | 25 | A basic amine provides a significant potency boost, potentially through salt-bridge formation or H-bonding with a nearby acidic residue. |
| A-4 | Pyridin-3-yl | FGFR1 | 150 | Replacement of phenyl with pyridine is well-tolerated but offers no significant advantage over the phenyl analog in this case. |
| A-5 | N-methyl-piperazin-1-yl | CDK9 | 40 | Introduction of a C-N bond via Buchwald-Hartwig coupling. The piperazine moiety often enhances solubility and can be a key interaction point.[8] |
| A-6 | Indolin-6-yl | NOX2 | 15 | Bulky, rigid substituents can confer high potency and selectivity by occupying a specific hydrophobic pocket.[9] |
Key Insights:
-
Hydrophobicity and Size: The size and nature of the C4-aryl or heteroaryl group must be optimized to fit the specific topology of the target kinase's solvent-front region.
-
Polar Functionality: Introducing hydrogen bond donors/acceptors or basic amines can dramatically increase potency if complementary residues are present in the target protein.
-
Solubility: The C4-substituent significantly impacts the overall solubility of the compound. The use of groups like piperazine is a common strategy to improve this property.[8]
Modifications at the N1-Position
The N1-H of the pyrrole ring is critical for the canonical hinge-binding interaction.[3]
-
N1-H (Unsubstituted): In most cases, leaving the N1-H unsubstituted is essential for potent kinase inhibition, as it acts as a hydrogen bond donor to the hinge backbone. Docking studies and co-crystal structures frequently confirm this interaction. For example, methylation of the N1 position in a series of FGFR4 inhibitors resulted in a 37-fold loss of potency.[3]
-
N1-Substitution: While often detrimental to kinase activity, N1-substitution can be a valid strategy to modulate physicochemical properties, such as membrane permeability or metabolic stability. In cases where the primary target is not a kinase, or if an alternative binding mode is achieved, N1-alkylation might be beneficial. Protecting groups like SEM (trimethylsilylethoxymethyl) are commonly used during synthesis and are removed in the final step.[4]
Key Experimental Protocols
To ensure reproducibility and scientific integrity, the following are detailed, self-validating protocols for key steps in the synthesis and evaluation of these analogs.
Protocol: Suzuki-Miyaura Cross-Coupling at C4
This protocol describes a representative procedure for introducing an aryl group at the C4 position.
-
Reagent Preparation: To a 10 mL microwave vial, add the N1-SEM-protected 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.025 eq.), and a suitable ligand, like SPhos (0.05 eq.).
-
Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). Purge the vessel with nitrogen or argon for 5-10 minutes.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Self-Validation Check: Monitor reaction completion by TLC or LC-MS. The disappearance of the starting iodide is a key indicator.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the C4-arylated product.
Protocol: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
This protocol outlines a common method for assessing the inhibitory activity of the synthesized compounds.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
-
Assay Buffer: Use a kinase buffer appropriate for the target enzyme, typically containing HEPES, MgCl₂, Brij-35, and DTT.
-
Reaction Mixture: In an assay plate, add the kinase enzyme and the appropriate biotinylated peptide substrate.
-
Initiation: Add the test compound from the dilution plate, followed by ATP to initiate the kinase reaction. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. Self-Validation Check: Include positive (no inhibitor) and negative (no enzyme) controls on every plate to establish the assay window.
-
Detection: Stop the reaction by adding EDTA. Add the detection reagents: a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
-
Measurement: Incubate for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable platform for modern drug discovery. The SAR knowledge derived from this core demonstrates that strategic functionalization can lead to potent and selective inhibitors for a variety of targets, particularly protein kinases. The synthetic tractability afforded by the C4-iodo group allows for extensive and rapid exploration of chemical space, while the C5-methoxy group often provides a beneficial anchoring point and favorable molecular properties.
Future work in this area will likely focus on developing analogs with improved pharmacokinetic profiles, exploring novel C4-substituents that can induce specific conformational changes in the target protein, and applying this scaffold to a broader range of biological targets beyond kinases. The principles outlined in this guide provide a robust framework for the rational design and development of the next generation of therapeutics based on the versatile 7-azaindole core.
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Exploring the Chemical Space Around 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
The 7-azaindole scaffold, a bioisostere of indole and purine, is a privileged structure in medicinal chemistry, prominently featured in a multitude of kinase inhibitors and other therapeutic agents.[1][2] Its ability to form key hydrogen bond interactions with protein targets has cemented its importance in drug discovery.[3] This in-depth technical guide focuses on a specific, highly functionalized 7-azaindole core: 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine . We will provide a comprehensive exploration of the chemical space surrounding this versatile scaffold, offering field-proven insights into its synthesis, strategic diversification, and the underlying principles that guide the development of potent and selective bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The 7-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a cornerstone in the design of kinase inhibitors.[3][4] This is largely attributed to its capacity to mimic the adenine hinge-binding motif of ATP, forming two crucial hydrogen bonds with the kinase hinge region.[3] This bidentate interaction provides a strong anchor for inhibitor binding, leading to high potency. The nitrogen atom in the pyridine ring also influences the physicochemical properties of the molecule, such as solubility and pKa, which can be fine-tuned to optimize drug-like characteristics.[2]
The strategic placement of substituents on the 7-azaindole core allows for the exploration of various pockets within the ATP-binding site, enabling the development of highly selective inhibitors. Positions 1, 3, and 5 have been identified as particularly active sites for modification in the development of anticancer agents.[5] Our focus, 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, offers three key points for diversification: the iodine at the 4-position, the pyrrole nitrogen at the 1-position, and the potential for functionalization at other positions on the bicyclic system. The methoxy group at the 5-position can also play a role in modulating activity and physicochemical properties.
Synthesis of the Core Scaffold: A Proposed Pathway
Caption: Proposed synthetic pathway to the core scaffold.
Step 1: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
The initial step involves the construction of the 7-azaindole ring system. A common and effective method is the cyclization of a suitably substituted aminopyridine.[6] Starting with a commercially available 2-amino-3-chloropyridine derivative bearing a methoxy group at the desired position, the pyrrole ring can be formed through various established methods, such as the Bartoli indole synthesis or palladium-catalyzed cyclization reactions.[7]
Conceptual Protocol:
-
Starting Material: 2-Amino-3,x-dichloro-y-methoxypyridine (where x and y denote the appropriate positions for the final product).
-
Reaction: A palladium-catalyzed annulation reaction with a suitable three-carbon partner, such as an alkyne or a vinyl ether, followed by cyclization. For instance, a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acid-catalyzed cyclization is a viable approach.[7]
-
Rationale: This approach offers a convergent and flexible method to construct the bicyclic core, with the potential for introducing diversity at various positions early in the synthesis. The choice of a chloro-substituent at the 4-position provides a handle for further transformation.
Step 2: Halogen Exchange to Introduce Iodine
With the 4-chloro-5-methoxy-7-azaindole in hand, the next crucial step is the introduction of the iodine atom at the 4-position. A Finkelstein-type halogen exchange reaction is a well-established and efficient method for this transformation.
Detailed Protocol:
-
Materials:
-
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Sodium Iodide (NaI) (2.0 - 5.0 eq)
-
Solvent (e.g., Acetone, Acetonitrile, or DMF)
-
-
Procedure:
-
Dissolve 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in the chosen solvent in a round-bottom flask.
-
Add sodium iodide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
-
-
Causality behind Experimental Choices:
-
Excess NaI: A significant excess of sodium iodide is used to drive the equilibrium towards the formation of the iodo-substituted product, as dictated by Le Chatelier's principle.
-
Solvent Choice: Acetone or acetonitrile are commonly used as they readily dissolve the sodium salts and facilitate the nucleophilic substitution. DMF can be used for less reactive substrates due to its higher boiling point.
-
Aqueous Workup with Sodium Thiosulfate: This step is crucial to quench any unreacted iodine and decolorize the organic phase, simplifying purification.
-
Exploring the Chemical Space: Key Diversification Strategies
The 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is primed for diversification at the 4-position through a variety of powerful and well-established palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling a thorough exploration of the surrounding chemical space and the generation of diverse compound libraries for biological screening.
Caption: Key cross-coupling reactions for diversification.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, allowing for the introduction of a vast array of aryl and heteroaryl groups at the 4-position.[1][8] This is particularly valuable in kinase inhibitor design, where these appended rings can probe hydrophobic pockets and form additional interactions within the ATP-binding site.
Experimental Protocol:
-
Materials:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
-
Procedure:
-
To a reaction vessel, add 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, the boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling conditions that have been successfully applied to a wide range of heterocyclic substrates.[9][10] The choice of catalyst, base, and solvent may require optimization depending on the specific boronic acid used. For instance, electron-deficient boronic acids may require a stronger base and a more active catalyst.
Quantitative Data Summary (Illustrative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | K₃PO₄ | DMF | 110 | 78 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |
Buchwald-Hartwig Amination: Accessing Amino Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the 4-position.[11][12][13] This is a critical transformation for generating analogues that can act as hydrogen bond donors or acceptors, significantly influencing binding affinity and selectivity.
Experimental Protocol:
-
Materials:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.
-
Add the solvent, followed by 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and the amine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
-
Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective for coupling with a wide range of amines.[14] The base is also a key parameter, with sodium tert-butoxide being a common choice for many transformations.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C-C triple bond, introducing an alkynyl group at the 4-position.[15][16][17] This linear and rigid linker can be used to probe deep into binding pockets or serve as a handle for further transformations via click chemistry or other alkyne-specific reactions.
Experimental Protocol:
-
Materials:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (2.0 - 4.0 eq)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a solution of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) salt, and base under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
-
Authoritative Grounding: The Sonogashira coupling is a highly reliable and well-understood reaction.[18] The use of a copper(I) co-catalyst is crucial for the activation of the alkyne. Copper-free Sonogashira protocols have also been developed and may be advantageous for certain sensitive substrates.[16]
Structure-Activity Relationship (SAR) Insights: Guiding Rational Design
The exploration of the chemical space around the 4-iodo-5-methoxy-7-azaindole core should be guided by an understanding of structure-activity relationships. While specific SAR data for this exact scaffold is limited, we can draw valuable insights from the broader class of 7-azaindole-based inhibitors.
-
The 4-Position: Substitution at the 4-position of the 7-azaindole ring directly projects into the solvent-exposed region of many kinase ATP-binding sites.
-
Aryl and Heteroaryl Groups (from Suzuki Coupling): The nature of the aryl or heteroaryl substituent can significantly impact potency and selectivity. Electron-donating or -withdrawing groups on the aromatic ring can modulate the electronic properties of the inhibitor and its interactions with the target. Heterocycles can introduce additional hydrogen bond donors or acceptors, leading to improved binding affinity.[19]
-
Amino Groups (from Buchwald-Hartwig Amination): The introduction of an amino group at the 4-position can establish critical hydrogen bonds with the protein backbone or with solvent molecules, enhancing potency and solubility. The nature of the substituents on the nitrogen atom allows for fine-tuning of steric and electronic properties.[20]
-
-
The 5-Position Methoxy Group: The methoxy group at the 5-position is likely to be situated in a hydrophobic pocket. Its presence can contribute to van der Waals interactions and may also influence the overall conformation of the inhibitor. In some cases, replacing the methoxy group with other small alkyl or halo substituents could be explored to probe this pocket further.
-
The Pyrrole N-H: The N-H of the pyrrole ring is a crucial hydrogen bond donor that interacts with the kinase hinge region.[3] In most cases, this interaction is essential for potent inhibition, and N-alkylation or N-arylation can lead to a significant loss of activity.
Conclusion and Future Directions
The 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine core represents a highly versatile and promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. This guide has provided a comprehensive overview of a plausible synthetic route to this core and has detailed the key palladium-catalyzed cross-coupling reactions that enable a thorough exploration of the surrounding chemical space.
By leveraging the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, medicinal chemists can efficiently generate diverse libraries of 4-substituted-5-methoxy-7-azaindole derivatives. A rational approach to the design of these libraries, informed by the structure-activity relationship principles outlined herein, will be crucial for the identification of potent and selective drug candidates. Future work should focus on the execution of these synthetic strategies and the biological evaluation of the resulting compounds to further elucidate the therapeutic potential of this promising chemical space.
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2022). Molecules. [Link]
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Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2021). ACS Infectious Diseases. [Link]
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Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
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SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). European Patent Office. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2020). Molecules. [Link]
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Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). Molecules. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical & Pharmaceutical Bulletin. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). RSC Medicinal Chemistry. [Link]
-
Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. (2023). Bioorganic & Medicinal Chemistry. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2012). The Journal of Organic Chemistry. [Link]
-
Potent 4-amino-5-azaindole factor VIIa inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties, such as hydrogen bonding capabilities and altered metabolic stability. Consequently, 7-azaindole derivatives have demonstrated a wide range of biological activities, making them attractive core structures for the development of novel therapeutics.[1][2] The targeted functionalization of the 7-azaindole nucleus is crucial for establishing structure-activity relationships (SAR) and optimizing pharmacological profiles.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[3][4] This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of C4-arylated 7-azaindole derivatives. While direct literature for this specific substrate is nascent, the protocols herein are synthesized from established methodologies for structurally related 4-halo-7-azaindoles and general principles of cross-coupling chemistry.[5][6]
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine) to a palladium(0) complex. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[7] The electron-rich nature of the 7-azaindole ring system can influence the rate of this step.
-
Transmetalation: Prior to transmetalation, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] This boronate then transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is critical and can significantly impact the reaction outcome.
-
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[7]
Experimental Protocol: Suzuki Coupling of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
This protocol provides a robust starting point for the Suzuki coupling of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine with a variety of aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and temperature may be necessary for challenging substrates.
Materials and Reagents:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: Aqueous sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane/water, DMF, or toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Reaction Setup (General Procedure):
-
To a reaction vessel, add 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the palladium catalyst (0.02-0.05 eq). If using a ligand, it is typically added at a 2:1 or 4:1 ligand-to-palladium ratio.
-
Add the base (2.0-3.0 eq).
-
Add the solvent system. A common choice is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Seal the vessel and heat the reaction to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.[8][9][10]
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with SPhos (10 mol%) | Pd(PPh₃)₄ is a versatile catalyst. For more challenging couplings, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos can be more effective.[11] |
| Boronic Acid/Ester | 1.2-1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion. Boronic acid pinacol esters can be used for improved stability. |
| Base | K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (2 equivalents) | The base is crucial for activating the boronic acid.[3] Cs₂CO₃ is a stronger base and can be beneficial for less reactive boronic acids. An aqueous solution of the base is often used. |
| Solvent | 1,4-Dioxane/Water (4:1) or DMF | A mixture of an organic solvent and water is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents. DMF is also a good solvent for these reactions. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially for less reactive substrates. Microwave heating can significantly reduce reaction times.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is essential for optimal catalytic activity. |
Troubleshooting:
-
Low Yield: Increase the temperature, reaction time, or catalyst loading. Consider a more active ligand such as SPhos or XPhos. Ensure the reagents are pure and the reaction is thoroughly degassed.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can occur, especially at high temperatures or with prolonged reaction times. Using a milder base or lower temperature may help. Homocoupling of the boronic acid can also be observed.
-
Incomplete Reaction: The boronic acid may be of poor quality. Consider using a different batch or converting it to the corresponding pinacol ester.
Data Presentation: Representative Suzuki Couplings on the 7-Azaindole Scaffold
The following table summarizes conditions from the literature for Suzuki couplings on related 4-halo-7-azaindole systems, which provide a strong basis for the protocol described above.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-7-azaindole | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 60-95 | Adapted from[5] |
| 6-Chloro-3-iodo-N-protected-7-azaindole | Arylboronic acids | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 67-93 | [11] |
| 4-Bromo-N-benzyl-7-azaindole | Phenylboronic acid | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 | Adapted from[13] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the C4-functionalization of the 5-methoxy-7-azaindole scaffold. The protocol presented in this application note, derived from successful methodologies on closely related substrates, offers a reliable starting point for researchers in drug discovery and organic synthesis. Careful consideration of the mechanistic principles and systematic optimization of reaction parameters will enable the efficient synthesis of a diverse range of novel 4-aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives for further investigation.
References
-
Singh, P., & Kumar, A. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Andrade, J., & Pinho e Melo, T. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Donck, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. Available at: [Link]
-
Donck, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available at: [Link]
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (n.d.). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available at: [Link]
-
ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]
-
Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Available at: [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]
-
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]
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- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 13. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
The Strategic Functionalization of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases.[1][2] The strategic introduction of substituents onto the 7-azaindole core is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. The 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a key intermediate in this endeavor, offering a reactive handle at the C4-position for the construction of diverse molecular architectures through palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile building block in several key cross-coupling transformations.
Synthesis of the Starting Material: 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
A robust and scalable synthesis of the title compound is crucial for its application in extensive medicinal chemistry campaigns. A common route involves the iodination of a suitable 5-methoxy-7-azaindole precursor. While multiple synthetic routes to substituted 7-azaindoles exist, a frequently employed strategy begins with substituted pyridines that are elaborated to form the fused pyrrole ring.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle, illustrated below, involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.
Caption: Generalized Palladium Cross-Coupling Cycle.
Application Notes and Protocols
The following protocols are designed to serve as a robust starting point for the palladium-catalyzed functionalization of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. Optimization may be required for specific substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted heterocycles. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, reliable catalyst for Suzuki couplings involving iodoarenes.
-
Base: An aqueous solution of a carbonate base like sodium carbonate or potassium carbonate is essential for the transmetalation step.
-
Solvent System: A biphasic solvent system, such as toluene/ethanol/water or dioxane/water, facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Experimental Workflow.
Step-by-Step Methodology:
-
To a reaction vessel, add 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add a 2 M aqueous solution of sodium carbonate (3.0 equiv).
-
Add a suitable solvent mixture, such as toluene/ethanol (4:1) or dioxane.
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the reaction to 80-90 °C under a nitrogen atmosphere and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 90 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O | 85 | 10 | ~90 |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | Dioxane/H₂O | 80 | 8 | ~75 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines. For the 7-azaindole scaffold, protection of the pyrrole nitrogen is often beneficial to prevent side reactions.[3]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N bond formation.[3]
-
Base: A strong, non-nucleophilic base like cesium carbonate is crucial for the deprotonation of the amine and subsequent catalytic steps.[3]
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are required to prevent quenching of the base and catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Experimental Workflow.
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed reaction vessel, add the N-protected 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 equiv), Xantphos (0.1 equiv), and cesium carbonate (2.0 equiv).
-
Add anhydrous dioxane, followed by the amine (1.2-1.5 equiv).
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Seal the vessel and heat the reaction to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | ~80 |
| Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | ~75 |
| Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 14 | ~82 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination. [3]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to a wide range of alkynyl-substituted heterocycles. This reaction is particularly valuable for the synthesis of rigid linkers in drug design.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction relies on a synergistic combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the HI formed during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used.
Experimental Protocol: Sonogashira Coupling
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed reaction vessel, add 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).
-
Add anhydrous DMF or THF, followed by triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | TEA (3) | DMF | RT | 6 | ~90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | THF | 50 | 8 | ~85 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | TEA (3) | DMF | RT | 12 | ~78 |
Table 3: Representative Conditions for Sonogashira Coupling.
Heck Coupling: Vinylation of the 7-Azaindole Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a new C-C bond, providing access to vinyl-substituted aromatics.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-rich heteroaryl halides, a phosphine ligand such as triphenylphosphine or a more electron-rich and bulky ligand may be beneficial.
-
Base: A hindered organic base like triethylamine or an inorganic base such as potassium carbonate is used to neutralize the HX formed.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically employed.
Experimental Protocol: Heck Coupling
Step-by-Step Methodology:
-
To a reaction vessel, add 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).
-
Add anhydrous DMF and triethylamine (2.0 equiv).
-
Add the alkene (e.g., n-butyl acrylate, 1.5 equiv).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction to 80-100 °C under a nitrogen atmosphere.
-
Monitor by TLC or LC-MS. After completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (2) | DMF | 100 | 24 | ~70 |
| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | DMA | 110 | 18 | ~65 |
Table 4: Representative Conditions for Heck Coupling.
Conclusion
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a highly valuable building block for the synthesis of diverse libraries of 7-azaindole derivatives. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and versatile methods for the targeted functionalization of this scaffold. A thorough understanding of the principles behind the choice of catalysts, ligands, bases, and solvents is paramount to achieving high yields and purity. The protocols provided herein serve as a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate, ultimately accelerating the discovery of new therapeutic agents.
References
-
Sangshetti, J. N., Shinde, D. B., & De, S. (2017). Azaindole Therapeutic Agents. Mini reviews in medicinal chemistry, 17(10), 846–867. Available at: [Link]
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available at: [Link]
- Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium catalysts. Journal of Organometallic Chemistry, 93(2), 253-257.
- Dieck, H. A., & Heck, F. R. (1975). Palladium-catalyzed synthesis of aryl, vinyl, and acetylenic derivatives of olefins. Journal of Organometallic Chemistry, 93(2), 259-263.
-
Pal, M., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 139-148. Available at: [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
Sources
Application Note & Protocol: Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding site of numerous kinases.[3] This application note provides a detailed guide to the strategic use of a key intermediate, 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine , for the synthesis of diverse kinase inhibitor libraries. We present field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig aminations—that leverage the iodo-substituent as a versatile synthetic handle. The rationale behind experimental choices, detailed step-by-step procedures, and troubleshooting insights are provided to empower researchers in their drug discovery efforts.
The 7-Azaindole Core: A Privileged Scaffold in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, they are among the most intensively pursued drug targets.[6] The 7-azaindole scaffold has emerged as a "privileged structure" in this field for several key reasons:
-
Bioisosterism: As a bioisostere of purines, the 7-azaindole core effectively mimics the adenine ring of ATP, the natural substrate for kinases.[1]
-
Hinge-Binding Motif: The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This arrangement facilitates a bidentate hydrogen bonding interaction with the "hinge region" of the kinase ATP-binding pocket, a common feature of Type I and Type II kinase inhibitors.[3][7][8]
-
Structural Versatility: The 7-azaindole ring system possesses multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
The strategic placement of a methoxy group at the C5 position and an iodine atom at the C4 position creates a powerful and versatile building block for inhibitor synthesis. The methoxy group can enhance binding affinity through interactions with hydrophobic pockets and can modulate the electronic properties of the ring system.[9] The iodine atom at C4 serves as an exceptionally reactive handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established methodologies for coupling on related heterocyclic cores. [10][11][12][13] Materials:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq) or similar Pd(0) catalyst
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
To a microwave vial or round-bottom flask equipped with a reflux condenser, add 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the vessel.
-
Add the degassed solvent system (1,4-Dioxane and Water). The reaction mixture should be a suspension.
-
Heat the reaction to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc) to yield the desired product.
Causality and Rationale:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source that is effective for a wide range of Suzuki couplings.
-
Base: Na₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle. It is generally well-tolerated by the 7-azaindole core.
-
Solvent: A mixture of an organic solvent like dioxane or DMF with water is crucial. The organic solvent solubilizes the organic reactants, while water is necessary to dissolve the inorganic base. [13]* Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. Therefore, degassing the solvents and maintaining an inert atmosphere is critical for catalytic turnover and high yields.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. [14]This reaction is indispensable for introducing primary or secondary amines, which can act as key pharmacophoric elements or as linkers to other functional groups in the final inhibitor.
Protocol 2: Buchwald-Hartwig Amination of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
This protocol is based on modern amination methods known for their broad substrate scope. [15][16][17][18] Materials:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) or a pre-catalyst like XPhos Pd G3
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Strictly under an inert atmosphere (glovebox recommended): To an oven-dried reaction vessel, add Pd(OAc)₂, the X-Phos ligand, and the strong base (NaOt-Bu).
-
Add the 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and the desired amine.
-
Add anhydrous, degassed solvent (Toluene or Dioxane).
-
Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the aminated product.
Causality and Rationale:
-
Catalyst System: A combination of a simple palladium source like Pd(OAc)₂ and a sterically bulky, electron-rich phosphine ligand like X-Phos is highly effective. [17]The ligand facilitates both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.
-
Strong Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the reaction to proceed. [17]* Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the base and interfere with the catalytic cycle. Use of oven-dried glassware and anhydrous solvents is mandatory for success.
Data Summary and Application
The described protocols allow for the rapid generation of a diverse library of compounds from a single, advanced intermediate. The choice of coupling partner directly influences the biological activity of the final compound.
Table 1: Representative Kinase Targets for 7-Azaindole Derivatives
| Kinase Target Family | Example Kinase(s) | Therapeutic Area | Representative Citation(s) |
| Serine/Threonine Kinases | BRAF, PIM, ULK1/2 | Oncology | [1][19][20] |
| Receptor Tyrosine Kinases | FGFR, AXL | Oncology | [9][19][21] |
| Non-Receptor Tyrosine Kinases | ABL, SRC | Oncology | [6] |
| Lipid Kinases | PI3K | Oncology | [19][22] |
Conclusion
The 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a high-value building block for the synthesis of kinase inhibitors. Its strategic design incorporates the essential hinge-binding 7-azaindole core with a versatile synthetic handle at the C4 position. The detailed Suzuki-Miyaura and Buchwald-Hartwig protocols provided herein offer researchers reliable and efficient methods to explore a vast chemical space, accelerating the discovery of novel and potent kinase-targeted therapeutics.
References
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. Retrieved from [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. Retrieved from [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. Retrieved from [Link]
-
Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. (2025). ACS Fall 2025. Retrieved from [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). PMC - NIH. Retrieved from [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. Retrieved from [Link]
-
Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (n.d.). NIH. Retrieved from [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). NIH. Retrieved from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). NIH. Retrieved from [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved from [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (n.d.). Pro Progressio Alapítvány. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The Sonogashira cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium and copper co-catalyzed transformation is conducted under remarkably mild conditions, often at room temperature, and demonstrates a broad tolerance for various functional groups, making it an indispensable tool in the synthesis of complex molecules.[1][4][5] Its applications are extensive, particularly in the realms of pharmaceuticals, natural products, and materials science.[1][6]
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of this core structure is of paramount interest to drug development professionals. Specifically, the introduction of an alkynyl moiety at the 4-position of 5-methoxy-1H-pyrrolo[2,3-b]pyridine can lead to novel chemical entities with potential therapeutic applications. This document provides a detailed experimental procedure for the Sonogashira coupling of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, offering insights into the reaction mechanism, optimization of conditions, and troubleshooting strategies.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7][8]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine) to form a Pd(II) complex.[1][5][9]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[1][8] This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a transmetalation step, regenerating the copper catalyst.[1][9]
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][9]
The choice of ligands on the palladium catalyst, the nature of the base, and the solvent all play critical roles in the efficiency of these steps.[7][10][11]
Experimental Workflow Diagram
Caption: A generalized workflow for the Sonogashira coupling experiment.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | ≥95% | Commercially Available | Store under inert atmosphere, protected from light. |
| Terminal Alkyne | ≥98% | Commercially Available | Purify by distillation or filtration through basic alumina if necessary. |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Commercially Available | Store in a desiccator. Other Pd sources can be used.[1] |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Use a freshly opened bottle or purify by standard methods. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Distill from CaH₂ before use. Other amine bases can be used.[10] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use freshly distilled from sodium/benzophenone. |
| Saturated aq. NH₄Cl | Reagent Grade | - | Prepared in-house. |
| Brine | Reagent Grade | - | Prepared in-house. |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent Grade | - | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or round-bottom flask with a condenser and magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Syringes and needles for transfer of reagents
-
Heating mantle or oil bath with temperature control
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash chromatography system
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
-
Reaction Setup under Inert Atmosphere:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).[5]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[12]
-
Add anhydrous tetrahydrofuran (THF) via syringe. The volume should be sufficient to create a stirrable solution (e.g., 5-10 mL per mmol of the aryl iodide).
-
-
Reagent Addition:
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 3 hours.[12] For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary.[5][13]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting aryl iodide and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up Procedure:
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials, washing the pad with additional solvent.[14]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage.[12] |
| Poor quality reagents | Purify the alkyne and ensure the base and solvent are anhydrous.[12] | |
| Insufficient temperature | For sterically hindered or electron-rich aryl halides, heating may be required.[13][15] | |
| Formation of Alkyne Homocoupling (Glaser Coupling) Product | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[12][15] |
| High concentration of copper catalyst | Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[1][6] | |
| Decomposition of Catalyst (Formation of Palladium Black) | High temperature or inappropriate solvent | Reduce the reaction temperature. THF can sometimes promote palladium black formation; consider alternative solvents like DMF or dioxane.[12][16] |
| Hydrodehalogenation of Starting Material | Side reaction | Optimize reaction conditions, potentially by changing the ligand or base. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagents: Palladium catalysts and copper salts can be toxic and should be handled with care. Organic solvents are flammable. Amines such as triethylamine are corrosive and have strong odors.
-
Reaction Conditions: Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic.[17][18] For larger-scale reactions, controlled addition of reagents and monitoring of the internal temperature is advised to prevent a runaway reaction.[18]
Conclusion
The Sonogashira coupling of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine with terminal alkynes is a robust and reliable method for the synthesis of novel 4-alkynyl-7-azaindole derivatives. Careful attention to reagent quality, inert atmosphere techniques, and reaction monitoring are key to achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers in drug discovery and organic synthesis to successfully implement this powerful transformation.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. (2021-03-23). [Link]
-
Panda, G. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ACS Publications - Organic Letters. Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. [Link]
-
YouTube. Sonogashira Coupling. (2020-07-25). [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10). [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. (2014-05-01). [Link]
-
ACS Publications - Organometallics. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017-02-23). [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013-05-17). [Link]
-
ACS Publications - Organometallics. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025-07-05). [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025-08-09). [Link]
-
Reddit. Sonogashira troubleshooting help needed. (2020-08-07). [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. (2013-01-14). [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. (2021-09-02). [Link]
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
ACS Publications - Organic Process Research & Development. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
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Purdue Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022-05-10). [Link]
-
YouTube. Sonogashira Coupling- Reaction and application in Research Lab. (2022-07-12). [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025-08-06). [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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The Strategic Application of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery
The quest for novel therapeutics is an intricate journey, often beginning with the identification of small, modular chemical entities known as fragments. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, offering an efficient alternative to high-throughput screening (HTS) by exploring chemical space with low molecular weight compounds.[1][2] Within the FBDD landscape, certain molecular scaffolds have earned the designation of "privileged structures" due to their recurring presence in bioactive compounds and their ability to interact favorably with a multitude of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold, particularly in the realm of kinase inhibitor discovery.[3][4][5]
The 7-azaindole core is a bioisostere of the purine system, notably mimicking the adenine fragment of adenosine triphosphate (ATP). This structural kinship allows it to effectively bind to the catalytic domain of kinases, making it a highly sought-after framework in the design of targeted therapies for cancer and inflammatory diseases.[6] The strategic functionalization of the 7-azaindole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable derivative: 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine . The presence of an iodine atom at the 4-position provides a versatile handle for synthetic elaboration through cross-coupling reactions, while the methoxy group at the 5-position can modulate electronic properties and provide additional interaction points within a protein's binding site.
This document serves as a detailed application note and protocol guide for researchers leveraging 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in FBDD campaigns. We will delve into its synthesis, physicochemical properties, and its application in fragment screening and hit-to-lead optimization, providing both the theoretical underpinnings and practical, step-by-step methodologies.
Physicochemical Properties of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and Related Fragments
A thorough understanding of a fragment's physicochemical properties is paramount for a successful FBDD campaign. These properties influence solubility, binding interactions, and the potential for optimization into a drug-like lead molecule. While experimental data for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is not extensively published, we can infer its likely characteristics based on its constituent parts and data from closely related analogs.
| Property | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (Predicted/Analog-Derived) | Related Analogs | Reference |
| Molecular Formula | C₈H₇IN₂O | C₇H₅IN₂ (4-Iodo-1H-pyrrolo[2,3-b]pyridine) | [7] |
| Molecular Weight | 274.06 g/mol | 244.03 g/mol (4-Iodo-1H-pyrrolo[2,3-b]pyridine) | [7] |
| Topological Polar Surface Area (TPSA) | ~37.9 Ų | 28.68 Ų (4-Iodo-1H-pyrrolo[2,3-b]pyridine) | [7] |
| Predicted LogP | ~2.5 | 2.1675 (4-Iodo-1H-pyrrolo[2,3-b]pyridine) | [7] |
| Hydrogen Bond Donors | 1 | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | 1 | [7] |
| Storage Conditions | 2-8°C, protect from light | 4°C, protect from light | [7][8] |
Synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Representative Protocol
The synthesis of substituted 7-azaindoles can be achieved through various synthetic routes.[9][10] A common strategy involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. Below is a representative, multi-step protocol adapted from the synthesis of related 7-azaindole derivatives.
Note: This is a generalized protocol and may require optimization for specific starting materials and scales.
Protocol: Synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Step 1: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
-
Starting Material: Commercially available 2-amino-3-bromo-6-methoxypyridine.
-
Reaction: A Sonogashira coupling with a protected acetylene, followed by a base-mediated cyclization is a common route. Alternatively, palladium-catalyzed cross-coupling reactions can be employed.
-
Reagents and Conditions (Illustrative):
-
2-amino-3-bromo-6-methoxypyridine
-
Trimethylsilylacetylene
-
Pd(PPh₃)₂Cl₂, CuI, Et₃N
-
TBAF for desilylation
-
Base (e.g., NaH or K₂CO₃) for cyclization
-
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography on silica gel.
Step 2: Iodination at the 4-position
-
Starting Material: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
-
Reaction: A Finkelstein-type reaction can be employed to exchange the chloro group for an iodo group.
-
Reagents and Conditions:
-
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
-
Sodium Iodide (NaI)
-
Acetyl chloride in acetonitrile
-
Heating at ~80°C for an extended period (e.g., 4 days).[4]
-
-
Work-up and Purification:
-
Remove acetonitrile under reduced pressure.
-
Add aqueous K₂CO₃ solution and extract with dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers with aqueous sodium bisulfite and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography and/or recrystallization.[4]
-
Application in Fragment-Based Drug Discovery: A Workflow
The true utility of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine lies in its application as a starting point for FBDD. Its 7-azaindole core provides a high-quality anchor for binding to many targets, particularly kinases, while the iodo and methoxy groups offer vectors for chemical elaboration.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol: Fragment Screening using NMR Spectroscopy
Protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying fragment binding and mapping the interaction site on the target protein.[4]
-
Protein Preparation:
-
Fragment Screening:
-
Prepare a stock solution of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in deuterated DMSO (DMSO-d₆).
-
Add a defined concentration of the fragment (typically 100-500 µM) to the ¹⁵N-labeled protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
-
Data Analysis:
-
Overlay the spectra of the protein with and without the fragment.
-
Chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum indicate binding at or near those residues.
-
The magnitude of the CSPs can provide an initial estimate of the binding affinity.
-
Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that can detect and quantify binding events in real-time.
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., via amine coupling).
-
Ensure that the immobilization process does not compromise the protein's activity.
-
-
Fragment Binding Analysis:
-
Prepare a series of dilutions of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in a suitable running buffer.
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) as the fragment binds to and dissociates from the immobilized protein.
-
-
Data Analysis:
-
Generate sensorgrams that plot RU versus time.
-
Fit the binding data to a suitable model (e.g., steady-state affinity) to determine the dissociation constant (K_D).
-
Hit-to-Lead Optimization: Leveraging the Iodo Substituent
Once 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is identified as a hit, the iodine atom at the 4-position becomes a critical anchor for synthetic elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing a diverse range of substituents at this position to improve potency and selectivity.[2]
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Protecting Group Strategies for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: An Application Guide
Introduction: Navigating the Synthesis of a Privileged Scaffold
The 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, represents a cornerstone scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its strategic functionalization is paramount for modulating biological activity. The pyrrole N-H proton of the 7-azaindole core, with a pKa analogous to indole, is acidic and nucleophilic, often interfering with desired chemical transformations at other positions of the molecule.[4] Therefore, the judicious selection and implementation of a protecting group for this nitrogen is a critical step in any synthetic route involving this versatile building block.
This technical guide provides an in-depth analysis of various protecting group strategies for 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. We will delve into the rationale behind the choice of specific protecting groups, provide detailed, field-tested protocols for their installation and removal, and discuss the nuances of their compatibility with the existing iodo and methoxy functionalities.
The Imperative for N-Protection: A Strategic Overview
The pyrrole nitrogen of the 7-azaindole nucleus can undergo undesired side reactions under a variety of conditions, including metallation, alkylation, and acylation. Protection of this site is essential to:
-
Prevent N-alkylation or N-acylation during reactions intended for other parts of the molecule.
-
Facilitate regioselective functionalization , such as lithiation at the C-2 or C-3 positions.
-
Improve solubility in organic solvents.
-
Modulate the electronic properties of the heterocyclic system.
The choice of a suitable protecting group is dictated by its stability to the reaction conditions required for subsequent steps and the ease of its removal without affecting other functional groups, in this case, the sensitive C-I bond and the methoxy group.
Core Protecting Group Strategies: Protocols and Mechanistic Insights
Herein, we detail four commonly employed protecting groups for the 7-azaindole nitrogen: tert-Butoxycarbonyl (Boc), (2-(Trimethylsilyl)ethoxy)methyl (SEM), p-Toluenesulfonyl (Tosyl), and p-Methoxybenzyl (PMB).
tert-Butoxycarbonyl (Boc) Group: The Versatile Carbamate
The Boc group is a widely used protecting group for amines due to its ease of introduction and its lability under acidic conditions.[5]
Rationale for Use: The Boc group is stable to a wide range of non-acidic reagents, including organometallics and mild oxidizing agents, making it suitable for many cross-coupling and functionalization reactions. Its removal under acidic conditions is generally clean and high-yielding.
Experimental Protocol: Boc Protection
Caption: Boc Protection Workflow
-
Step 1: To a solution of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Step 2: The reaction mixture is stirred at room temperature for 2-4 hours.
-
Step 3: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 4: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
Step 5: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 6: The crude product is purified by flash column chromatography on silica gel.
Experimental Protocol: Boc Deprotection
Caption: Boc Deprotection Workflow
-
Step 1: The Boc-protected 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is dissolved in dichloromethane (DCM).
-
Step 2: Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise at 0 °C.
-
Step 3: The reaction mixture is stirred at room temperature for 1-2 hours.
-
Step 4: The reaction progress is monitored by TLC.
-
Step 5: Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
Step 6: The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Step 7: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified if necessary.
Expertise & Experience: While generally reliable, Boc deprotection with strong acids like TFA can sometimes lead to side reactions, especially with sensitive substrates. For molecules with acid-labile groups, milder conditions such as 4M HCl in dioxane can be employed.[6] Basic conditions can also be used for Boc deprotection of some N-heterocycles, though this is less common for azaindoles.[7]
(2-(Trimethylsilyl)ethoxy)methyl (SEM) Group: The Fluoride-Labile Shield
The SEM group is a versatile protecting group that is stable to a wide range of conditions but can be selectively cleaved with fluoride reagents.
Rationale for Use: The SEM group offers an orthogonal deprotection strategy to acid- and base-labile groups.[8] Its stability under many synthetic transformations, including organometallic reactions and reductions, makes it a valuable tool. The SEM group has also been reported to act as a dual protecting and activating group in nucleophilic aromatic substitution reactions on 7-azaindoles.[9]
Experimental Protocol: SEM Protection
Caption: SEM Protection Workflow
-
Step 1: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF dropwise.
-
Step 2: The mixture is stirred at 0 °C for 30 minutes.
-
Step 3: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) is added dropwise.
-
Step 4: The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Step 5: The reaction is carefully quenched with water and extracted with ethyl acetate.
-
Step 6: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Step 7: The crude product is purified by flash column chromatography.
Experimental Protocol: SEM Deprotection
Caption: SEM Deprotection Workflow
-
Step 1: The SEM-protected 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is dissolved in anhydrous THF.
-
Step 2: A 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0 eq) is added.
-
Step 3: The mixture is heated to reflux for 4-8 hours.
-
Step 4: The reaction is monitored by TLC.
-
Step 5: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
Step 6: The combined organic layers are washed with brine, dried, and concentrated.
-
Step 7: The crude product is purified by flash column chromatography.
Expertise & Experience: A significant challenge in SEM deprotection is the release of formaldehyde, which can lead to undesired side reactions, such as the formation of dimers.[1][10] Careful control of reaction conditions and immediate work-up can mitigate this issue. Alternative fluoride sources like HF in acetonitrile can also be effective.[11]
p-Toluenesulfonyl (Tosyl) Group: The Robust Sulfonamide
The tosyl group is a robust, electron-withdrawing protecting group that significantly decreases the nucleophilicity of the pyrrole nitrogen.
Rationale for Use: The tosyl group is stable to strongly acidic conditions and a variety of organometallic reagents. Its electron-withdrawing nature can also influence the regioselectivity of electrophilic substitution on the pyrrole ring. Deprotection is typically achieved under basic conditions.[12]
Experimental Protocol: Tosyl Protection
Caption: Tosyl Protection Workflow
-
Step 1: To a suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C is added a solution of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF dropwise.
-
Step 2: The mixture is stirred at 0 °C for 30 minutes.
-
Step 3: p-Toluenesulfonyl chloride (TsCl, 1.1 eq) is added portion-wise.
-
Step 4: The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Step 5: The reaction is quenched with water and extracted with ethyl acetate.
-
Step 6: The combined organic layers are washed with brine, dried, and concentrated.
-
Step 7: The crude product is purified by flash column chromatography.
Experimental Protocol: Tosyl Deprotection
Caption: Tosyl Deprotection Workflow
-
Step 1: The N-tosylated 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is dissolved in a mixture of THF and methanol.
-
Step 2: An aqueous solution of sodium hydroxide (2M) or cesium carbonate is added.[4][13]
-
Step 3: The reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC).
-
Step 4: The mixture is cooled to room temperature and neutralized with dilute HCl.
-
Step 5: The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Step 6: The combined organic layers are washed with brine, dried, and concentrated to give the deprotected product.
Expertise & Experience: Deprotection of the tosyl group can sometimes be sluggish. The use of cesium carbonate in a mixture of THF and methanol has been reported to be a very mild and efficient method for the N-detosylation of indoles and azaindoles.[4] For substrates sensitive to strong bases, milder conditions using thioglycolate have also been developed.[14]
p-Methoxybenzyl (PMB) Group: The Oxidatively Cleavable Benzyl Ether Analogue
The PMB group is a versatile protecting group that can be cleaved under oxidative or strongly acidic conditions.
Rationale for Use: The PMB group offers an alternative deprotection strategy to hydrogenation (used for benzyl groups) and is often employed when other acid- or base-labile groups are present in the molecule.[15][16]
Experimental Protocol: PMB Protection
Caption: PMB Protection Workflow
-
Step 1: To a suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C is added a solution of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF dropwise.
-
Step 2: The mixture is stirred at 0 °C for 30 minutes.
-
Step 3: p-Methoxybenzyl chloride (PMB-Cl, 1.2 eq) is added.
-
Step 4: The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Step 5: The reaction is quenched with water and extracted with ethyl acetate.
-
Step 6: The combined organic layers are washed with brine, dried, and concentrated.
-
Step 7: The crude product is purified by flash column chromatography.
Experimental Protocol: PMB Deprotection
Caption: PMB Deprotection Workflow
-
Step 1: The PMB-protected 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is dissolved in dichloromethane (DCM).
-
Step 2: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) is added portion-wise at 0 °C.
-
Step 3: The reaction is stirred at room temperature for 1-3 hours.
-
Step 4: The reaction is monitored by TLC.
-
Step 5: The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
Step 6: The layers are separated, and the aqueous layer is extracted with DCM.
-
Step 7: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.
Expertise & Experience: Cleavage of the PMB group can also be achieved with strong acids such as trifluoroacetic acid (TFA), often in the presence of a scavenger like anisole or 1,3-dimethoxybenzene to trap the resulting carbocation.[17][18]
Comparative Analysis of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality & Considerations |
| Boc | (Boc)₂O, DMAP, THF | TFA, DCM or 4M HCl in dioxane | Stable to base, nucleophiles, and mild reducing agents. | Cleaved under acidic conditions; orthogonal to base-labile and fluoride-labile groups. |
| SEM | SEM-Cl, NaH, DMF | TBAF, THF or HF, MeCN | Stable to a wide range of conditions including acids, bases, and organometallics. | Cleaved by fluoride; orthogonal to most other protecting groups. Deprotection can release formaldehyde.[1][10] |
| Tosyl | TsCl, NaH, DMF | NaOH or Cs₂CO₃ in MeOH/THF | Stable to strong acids, many oxidizing and reducing agents. | Cleaved under basic conditions; orthogonal to acid-labile groups. The electron-withdrawing nature can affect reactivity. |
| PMB | PMB-Cl, NaH, DMF | DDQ, DCM or TFA, anisole | Stable to base and mild acids. | Cleaved oxidatively or with strong acid; orthogonal to base-labile and fluoride-labile groups. |
Conclusion: A Roadmap for a Successful Synthesis
The selection of an appropriate protecting group for the pyrrole nitrogen of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. This guide has provided a comprehensive overview of four key protecting groups, offering detailed protocols and insights into their application. By understanding the principles of orthogonal protection and the specific nuances of each group, researchers can confidently navigate the synthesis of complex derivatives of this important heterocyclic scaffold, accelerating the discovery and development of novel therapeutics.
References
-
ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link][19]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link][15][16]
-
Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link][17][18]
-
Guillaumet, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-496. [Link][20]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link][11]
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University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link][8]
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Bajwa, J. S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. [Link][4][13]
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Larsen, S. D., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(1), 123. [Link][1][10]
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Reddy, T. J., et al. (2006). Efficient Indole N-Detosylation Using Thioglycolate. Organic Letters, 8(19), 4275-4277. [Link][14]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link][7]
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Nature Portfolio. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Scientific Reports, 10(1), 1-8. [Link][12]
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Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link][16]
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Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link][6]
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PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link][2]
-
Patil, S. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1275-1281. [Link][3]
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Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Significance of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] This has resulted in the development of numerous clinically successful drugs. The 4-iodo-5-methoxy substituted 7-azaindole core, in particular, serves as a crucial building block for a variety of targeted therapeutics, including kinase inhibitors for cancer treatment and agents targeting neurodegenerative diseases.[2][3] The iodine atom at the 4-position provides a versatile handle for introducing further molecular complexity through various cross-coupling reactions, making the scale-up synthesis of this intermediate a critical step in the drug development pipeline.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into a well-established synthetic route, offering detailed protocols, explanations for experimental choices, and critical safety considerations.
Synthetic Strategy: A Multi-Step Approach to the Target Scaffold
The synthesis of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is typically achieved through a multi-step sequence starting from readily available precursors. The overall strategy involves the construction of the 7-azaindole core, followed by functionalization at the 4- and 5-positions. A common and effective approach is outlined below.
Figure 1: General workflow for the synthesis of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
This strategic sequence allows for the controlled introduction of the desired functional groups. The initial formation of the core heterocycle is followed by a series of electrophilic and nucleophilic substitution reactions to install the chloro, methoxy, and finally, the iodo groups.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
The synthesis of the key intermediate, 4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, is a critical precursor to the final iodinated product.[2][4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 87129-79-1 | 152.58 | 1.0 eq |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 1.1 eq |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | As solvent |
| Sodium Methoxide (25% in Methanol) | 124-41-4 | 54.02 | 2.0 eq |
| Methanol (anhydrous) | 67-56-1 | 32.04 | As solvent |
Step-by-Step Procedure:
-
Chlorination: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous acetonitrile, add N-chlorosuccinimide portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Rationale: The use of NCS provides a mild and selective method for the chlorination of the electron-rich pyrrole ring. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine.
-
Methoxylation: The crude dichloro intermediate is dissolved in anhydrous methanol. Sodium methoxide solution is added dropwise at room temperature. The reaction is heated to reflux and monitored by TLC or LC-MS.
-
Rationale: Sodium methoxide acts as a strong nucleophile, displacing the more reactive chlorine atom at the 5-position via a nucleophilic aromatic substitution reaction. Methanol serves as both the solvent and the source of the methoxy group.
-
-
Final Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.[5]
Protocol 2: Synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
The final step involves the iodination of the 5-methoxy intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 1020056-72-7 | 182.61 | 1.0 eq |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 | 1.1 eq |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | As solvent |
Step-by-Step Procedure:
-
Iodination: To a solution of 4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane, add N-iodosuccinimide in one portion at room temperature. The reaction is stirred in the dark until the starting material is consumed (monitored by TLC or LC-MS).
-
Rationale: NIS is a convenient and effective electrophilic iodinating agent. Dichloromethane is a suitable solvent that is inert to the reaction conditions. The reaction is performed in the dark to prevent the light-induced decomposition of NIS.
-
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.[5]
Safety Considerations in Scale-Up Synthesis
Scaling up chemical reactions requires stringent safety protocols. The iodination step, in particular, warrants careful attention.
-
Handling of Iodine and Iodinating Agents: Iodine and reagents like N-iodosuccinimide can be corrosive and harmful if inhaled or in contact with skin.[6][7] All manipulations should be performed in a well-ventilated fume hood.[8][9] Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.[6]
-
Quenching: The use of a reducing agent like sodium thiosulfate to quench the reaction is crucial for neutralizing any excess iodinating agent and elemental iodine.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Iodinated waste should be segregated and treated appropriately.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Characteristic peaks for the aromatic protons and the methoxy group. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spec (ESI) | [M+H]⁺ peak at m/z corresponding to the molecular weight. |
| Purity (HPLC) | >95% |
Troubleshooting and Optimization
Scaling up a synthesis can present unique challenges. Below are some common issues and potential solutions.
Figure 2: A troubleshooting guide for common issues in the synthesis.
For persistent impurities, consider alternative purification techniques such as recrystallization or using a different stationary phase for chromatography (e.g., alumina).[5]
Conclusion
The scale-up synthesis of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives is a critical process in the development of novel therapeutics. The protocols outlined in this guide provide a robust and reproducible pathway to this valuable building block. By understanding the rationale behind each experimental step and adhering to strict safety protocols, researchers can confidently and efficiently produce this key intermediate on a larger scale, thereby accelerating the drug discovery and development process.
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- IODINATION SAFETY PRECAUTIONS. University of Michigan Environment, Health & Safety.
- 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. Smolecule.
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- Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.
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- Iodine 125-I (125 I) safety information and specific handling precautions. North Carolina State University.
- Iodinations: Standard Operating Procedures. The University of Vermont.
- Iodine Clock Reaction Safety.
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- 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. Nordmann.
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- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
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Application of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Strategic Value of the 7-Azaindole Scaffold and Parallel Synthesis
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold."[1] Its structural resemblance to the purine core of ATP allows it to effectively interact with the hinge region of numerous protein kinases, making it a cornerstone for the development of targeted kinase inhibitors.[2][3] Kinases are a critical class of drug targets, and libraries of compounds based on the 7-azaindole core have led to the discovery of approved drugs such as the BRAF inhibitor Vemurafenib.[2] The strategic introduction of substituents onto this core is paramount for modulating potency, selectivity, and physicochemical properties.
Parallel synthesis is a key enabling technology in drug discovery, allowing for the rapid generation of large, focused libraries of molecules from a common intermediate.[4][5][6] This approach accelerates the exploration of structure-activity relationships (SAR) by systematically varying substituents around a core scaffold. The building block 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is an exceptionally valuable starting material for such endeavors. Its key features include:
-
A strategically placed iodine atom: The C4-iodo group provides a versatile handle for a suite of robust palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities.
-
A methoxy substituent: The C5-methoxy group modulates the electronic properties of the aromatic system and provides a metabolic blocking point, which can enhance the pharmacokinetic profile of derivative compounds.
-
An unprotected pyrrole nitrogen (N-H): This site offers an additional vector for diversification or can act as a crucial hydrogen bond donor for target engagement.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in parallel synthesis campaigns. We will provide detailed, field-proven protocols for key transformations and explain the causality behind experimental choices to ensure robust and reproducible library generation.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 4-position of the scaffold is the primary reactive site for diversification. Its reactivity is well-suited for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are highly amenable to parallel synthesis formats due to their broad functional group tolerance and the availability of a vast array of commercial building blocks (boronic acids, terminal alkynes, and amines).
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the iodo-scaffold with a variety of aryl, heteroaryl, or vinyl boronic acids or their esters.[1][7] This reaction is fundamental for exploring substitutions that can occupy hydrophobic pockets or form key π-stacking interactions within a target protein.
Rationale for Protocol Design:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often highly effective for heteroaryl halides.[1] These ligands promote the crucial oxidative addition step and facilitate the reductive elimination to form the product. Pre-formed catalysts like XPhos Pd G2 can also be used for convenience and improved reproducibility.[8]
-
Base: An inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid in the transmetalation step. K₃PO₄ is often a good choice for sensitive substrates.[1]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or THF with water is standard. The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
Detailed Step-by-Step Methodology:
-
Array Preparation: In a 96-well reaction block or an array of reaction tubes, dispense 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.).
-
Reagent Addition: To each well/tube, add the corresponding aryl- or heteroarylboronic acid (1.2–1.5 equiv.) and the base, K₃PO₄ (2.5–3.0 equiv.).
-
Catalyst Loading: In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., XPhos, 5-6 mol%) in the reaction solvent. Add the appropriate volume of this catalyst solution to each reaction well.
-
Inert Atmosphere: Seal the reaction block/tubes and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring or shaking.
-
Monitoring: The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS. Reactions are typically complete within 4–16 hours.
-
Work-up (Parallel): Upon completion, allow the block to cool. Dilute each well with a suitable organic solvent (e.g., ethyl acetate or DCM). Perform a parallel liquid-liquid extraction by adding water, shaking, and separating the aqueous layer. A final wash with brine can be performed. The organic extracts can be dried by passing through a phase separator plate or by adding anhydrous Na₂SO₄.
-
Purification: The crude products are typically purified by preparative HPLC or flash chromatography.
Data Presentation: Suzuki Coupling Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 1.0 equiv. |
| Coupling Partner | Aryl/Heteroarylboronic Acid | 1.2–1.5 equiv. |
| Catalyst | Pd₂(dba)₃ / XPhos or XPhos Pd G2 | 2.5 mol% / 5 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 3.0 equiv. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 M |
| Temperature | 80–100 °C | Provides sufficient thermal energy. |
| Time | 4–16 h | Substrate dependent. |
Protocol 2: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling enables the synthesis of arylalkynes by reacting the iodo-scaffold with terminal alkynes.[9][10] The resulting C-C triple bond is a rigid linker that can be used to probe deep channels in a binding site or can serve as a precursor for further transformations.
Rationale for Protocol Design:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11] The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: A mild organic base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It acts as both the base and often as a co-solvent.[11]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used to prevent side reactions and catalyst deactivation.
Detailed Step-by-Step Methodology:
-
Array Preparation: To an array of oven-dried reaction tubes under an inert atmosphere, add 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (2–5 mol%), and CuI (3–10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF). Then, add the terminal alkyne (1.1–1.5 equiv.) followed by the amine base (e.g., TEA, 2.0–3.0 equiv.).
-
Reaction: Seal the tubes and stir the reaction mixtures at room temperature or heat to 50–70 °C. The reaction is often rapid.
-
Monitoring: Monitor by TLC or LC-MS. Reactions are often complete in 1–6 hours.
-
Work-up (Parallel): Quench the reactions by adding water. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After solvent evaporation, purify the products via flash chromatography or preparative HPLC.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 1.0 equiv. |
| Coupling Partner | Terminal Alkyne | 1.2 equiv. |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 3 mol% |
| Cu Co-catalyst | CuI | 5 mol% |
| Base | Triethylamine (TEA) | 2.5 equiv. |
| Solvent | Anhydrous THF or DMF | 0.1-0.2 M |
| Temperature | 25–60 °C | Mild conditions are often sufficient. |
| Time | 1–6 h | Typically faster than Suzuki couplings. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing the introduction of a wide range of primary and secondary amines at the C4 position.[12][13] This is crucial for installing groups that can form key hydrogen bonds or salt bridges with the target protein.
Rationale for Protocol Design:
-
Catalyst System: Modern Buchwald-Hartwig reactions rely on sophisticated palladium/ligand systems. A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a highly electron-donating, sterically hindered biarylphosphine ligand (e.g., RuPhos, Xantphos) is state-of-the-art for coupling with heteroaryl halides.[14][15] These ligands facilitate the difficult C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices. NaOtBu is very effective but moisture-sensitive, while Cs₂CO₃ is a milder, easier-to-handle alternative.[16]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or 1,4-dioxane are preferred.
Detailed Step-by-Step Methodology:
-
Array Preparation (Glovebox Recommended): In a glovebox, dispense the base (e.g., NaOtBu, 1.4 equiv.) into each reaction tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4-5 mol%).
-
Reagent Addition: Add 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tubes and place them in a pre-heated reaction block at 90–110 °C.
-
Monitoring: Monitor by LC-MS. Reactions typically require 6–24 hours.
-
Work-up (Parallel): Cool the reactions to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract with an organic solvent. Wash the organic layers, dry, and concentrate.
-
Purification: Purify the crude products by flash chromatography or preparative HPLC.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 1.0 equiv. |
| Coupling Partner | Primary or Secondary Amine | 1.2 equiv. |
| Catalyst | Pd₂(dba)₃ / RuPhos | 2 mol% / 4 mol% |
| Base | NaOtBu or Cs₂CO₃ | 1.4 equiv. |
| Solvent | Anhydrous Toluene | 0.1 M |
| Temperature | 90–110 °C | Higher temperatures often required. |
| Time | 6–24 h | Substrate and amine dependent. |
Visualizing the Workflow and Mechanisms
To better conceptualize the process, the following diagrams illustrate the parallel synthesis workflow and the fundamental catalytic cycles involved.
Parallel Synthesis Workflow
Caption: High-throughput parallel synthesis workflow.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified palladium catalytic cycle.
Conclusion and Outlook
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a high-value, versatile building block for the construction of diverse chemical libraries aimed at biologically relevant targets, particularly protein kinases. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and reproducible platform for parallel synthesis. By systematically applying these methods, drug discovery teams can rapidly generate focused libraries, enabling efficient exploration of structure-activity relationships and accelerating the identification of potent and selective lead compounds. The self-validating nature of these protocols, grounded in well-established chemical principles, ensures that researchers can confidently apply them to their specific discovery programs.
References
- Vertex AI Search. (2026).
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- BenchChem. (2025).
- Norman, T., et al. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. PubMed.
- ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis.
- ACS Pharmacology & Translational Science. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
- ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
- ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
- BenchChem. (2025).
- MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NIH. (2022).
- NIH. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- MDPI. (n.d.).
- NIH. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine).
- ResearchGate. (n.d.). Synthesis of azaindoles (36) via an intramolecular Heck reaction under....
- PubMed. (2005).
- NIH. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC.
- ChemRxiv. (2024). Assembly line library synthesis in flow: A multistep and multivectorial approach.
- YouTube. (2021). Parallel synthesis tools for small molecule drug discovery and medicinal chemistry.
- MDPI. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
-
NIH. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[17][18]-thiazepin-3(2H).
- PMC. (n.d.). 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
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Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Introduction for the Modern Chemist
Welcome to the technical support guide for one of the most powerful, yet sometimes challenging, C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura cross-coupling. This guide is specifically tailored to address the complexities encountered when working with 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine (a 7-azaindole derivative). The unique electronic and structural characteristics of this N-heterocyclic substrate can lead to frustratingly low yields.
As your partner in the lab, this center is designed to move beyond generic advice. We will dissect the mechanistic hurdles specific to this substrate, providing a logical, evidence-based framework to systematically troubleshoot and optimize your reaction, transforming low-yield frustrations into high-yield successes.
Part 1: The Troubleshooting Guide (Q&A)
This section directly addresses the most common failure points in the Suzuki coupling of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine.
Question 1: My reaction yield is consistently low or nonexistent. What is the most likely culprit?
Answer: With N-heterocyclic substrates like 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine, the primary suspect is catalyst inhibition and deactivation .[1][2] The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium center.[3][4] This coordination can sequester the active catalyst into a stable, off-cycle complex, effectively poisoning the reaction.[5]
Causality Explained: The Suzuki catalytic cycle relies on a delicate balance of coordination and dissociation at the palladium center. The desired pathway involves oxidative addition of the aryl iodide, transmetalation with the boronic acid, and reductive elimination to form the product.[6][7][8] However, the pyridine nitrogen of your substrate (or product) can act as a competing ligand, leading to the formation of inactive dimeric or oligomeric palladium species that halt the catalytic turnover.[5]
Question 2: I observe significant amounts of a de-iodinated starting material, 5-methoxy-1H-pyrrolo[2,3-B]pyridine. What causes this side reaction?
Answer: The formation of a dehalogenated byproduct points to a competitive hydrodehalogenation pathway. This occurs after the initial oxidative addition step. Instead of undergoing transmetalation, the Ar-Pd(II)-I intermediate is intercepted by a hydride source, followed by reductive elimination of the Ar-H product.[9]
Causality Explained: This side reaction becomes significant when the transmetalation step is slow or inefficient. The longer the Ar-Pd(II)-I intermediate persists in the reaction mixture, the higher the probability of it encountering a hydride source. Potential hydride donors in a Suzuki reaction can include:
-
Solvents: Alcohols or even trace water in certain solvents.
-
Bases: Some amine bases or impurities within inorganic bases.
-
Boronic Acid Reagents: Impurities or decomposition products.
To mitigate this, the focus should be on accelerating the subsequent, desired transmetalation step.
Question 3: My boronic acid seems to be decomposing. How can I confirm this and prevent it?
Answer: You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions.[10] This is particularly problematic for electron-deficient or some heteroaryl boronic acids.[2][5]
Causality Explained: The mechanism of protodeboronation can be complex, often catalyzed by the base or even trace metals.[10][11] The boronic acid is consumed in a non-productive pathway, reducing its concentration available for the crucial transmetalation step, thereby lowering the overall yield of your desired product.
Troubleshooting Strategies:
-
Use Boronic Esters: Switch from the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[2][10] These esters exhibit slower release of the active boronic acid, maintaining a low steady-state concentration that minimizes decomposition while still participating in the catalytic cycle.[12]
-
Minimize Water & Use Milder Bases: Use rigorously dried solvents and consider less hydrolytic bases like K₃PO₄ or Cs₂CO₃ over Na₂CO₃, especially if extensive heating is required.[13]
-
Reaction Time & Temperature: Avoid unnecessarily long reaction times or excessive temperatures, which can exacerbate the rate of decomposition.
Part 2: Systematic Optimization Workflow
A logical, stepwise approach is crucial for efficiently solving low-yield issues. The following workflow is designed to isolate variables and identify the root cause of the problem.
Logical Troubleshooting Flow
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst Deactivation by N-Heterocycle Coordination
This diagram illustrates the primary challenge with your substrate: the off-cycle pathway leading to an inactive catalyst.
Caption: Competing pathways: productive catalysis vs. catalyst deactivation.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Billingsley, K. L., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Asad, M., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
-
Reddy, B. V. S., et al. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Optimum conditions for the Suzuki–Miyaura coupling reactiona. ResearchGate. [Link]
-
Wang, Y., et al. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Munday, R. H., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
-
Munday, R. H., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
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- 13. quora.com [quora.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine (a 7-azaindole derivative). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic scaffold. The unique electronic and structural features of this substrate—namely the electron-rich pyrrolopyridine core, the coordinating nitrogen atoms, and the acidic N-H proton—necessitate careful optimization of reaction conditions to achieve high yields and avoid common pitfalls.
This document provides field-proven insights, proactive optimization strategies, and reactive troubleshooting guidance to ensure the successful C-N bond formation on this key intermediate.
Part 1: Proactive Optimization & Frequently Asked Questions (FAQs)
This section addresses the critical parameters that must be considered before starting your experiment. A well-designed initial reaction setup is the most effective way to prevent failure.
Q1: What is the best initial catalyst and ligand system for this specific substrate?
A1: The substrate, 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine, is an electron-rich heteroaromatic iodide. While aryl iodides are generally reactive, the nucleophilicity of the heterocycle can complicate the catalytic cycle. For this class of substrate, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are the industry standard and provide the highest probability of success.[1][2][3]
-
Top Recommendation: Start with a pre-formed G3 (third-generation) or G4 (fourth-generation) Buchwald precatalyst.[3] These are air- and moisture-stable complexes that ensure a reliable 1:1 or 2:1 ligand-to-palladium ratio and generate the active Pd(0) species more cleanly and efficiently than using separate Pd sources (like Pd(OAc)₂ or Pd₂(dba)₃) and ligands.[3][4][5][6]
-
Recommended Ligand Scaffolds:
-
BrettPhos or RuPhos: These are excellent starting points. BrettPhos is particularly effective for coupling primary amines, while RuPhos often shows superior performance for secondary amines.[7][8]
-
Xantphos: A bidentate ligand that can also be effective, particularly in controlling difficult side reactions.[2]
-
| Parameter | Recommendation | Rationale & Causality |
| Palladium Source | BrettPhos Pd G3 or RuPhos Pd G4 | Precatalysts provide stability, accurate L:Pd ratio, and reliable generation of the active LPd(0) catalyst.[3] |
| Catalyst Loading | 1-3 mol% | Sufficient for most couplings. Higher loadings may be needed for very challenging amines but can increase costs and side reactions. |
| Ligand Loading | Use precatalyst (L:Pd ratio is fixed) | Ensures the formation of the highly active monoligated Pd(0) complex necessary for efficient catalysis.[6] |
Q2: The pyrrole N-H is acidic. How does this affect my choice of base, and should I protect it?
A2: This is a critical consideration. The acidity of the pyrrole N-H can lead to competitive deprotonation by the base, potentially forming an anionic species that can inhibit the palladium catalyst.
-
Base Selection is Key: The choice of base is a trade-off between reactivity and side reactions.
-
Strong Alkoxides (NaOt-Bu, KOt-Bu): These are the most common and often most effective bases, promoting the fastest reaction rates.[9] However, they are aggressive and can deprotonate the N-H, especially at elevated temperatures. They are also incompatible with base-sensitive functional groups like esters.[7]
-
Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These are an excellent alternative and are often the preferred choice for sensitive substrates.[2][10] They are less likely to deprotonate the pyrrole N-H, leading to a cleaner reaction profile, albeit sometimes requiring higher temperatures or longer reaction times.
-
-
To Protect or Not to Protect: In most cases, protection is not necessary if the correct base is chosen. Modern ligand systems are robust enough to operate in the presence of the free N-H. Protecting the nitrogen (e.g., with a BOC or SEM group) adds steps to your synthesis and is often avoidable. Start with a weaker base like K₃PO₄ before resorting to a protection strategy.
Q3: Which solvent should I use?
A3: Anhydrous, aprotic solvents are standard. The choice can significantly impact solubility and reaction rate.[2]
-
Toluene or 1,4-Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig reactions.[2] Toluene is often preferred for aryl iodide couplings as the resulting sodium iodide (NaI) byproduct has poor solubility, which can help drive the reaction forward.[7]
-
Tetrahydrofuran (THF): A good option, but its lower boiling point limits the reaction temperature.
-
Solvent Quality: Ensure your solvent is anhydrous and degassed . Oxygen can oxidize the Pd(0) catalyst, and water can interfere with the base and promote side reactions. Degassing by bubbling argon or nitrogen through the solvent for 20-30 minutes before use is crucial.
Part 2: Reactive Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving common problems encountered during the reaction.
Problem 1: Low or No Conversion of Starting Material
Initial Diagnosis: You observe primarily your 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine starting material by TLC or LC-MS after the expected reaction time.
Troubleshooting Flowchart:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support guide for the synthesis of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. This document provides in-depth troubleshooting advice, field-proven protocols, and mechanistic explanations for common side reactions encountered during the multi-step synthesis of this critical scaffold in medicinal chemistry. The 7-azaindole core is a privileged structure in drug discovery, and successful, high-yielding synthesis is paramount.[1][2] This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental challenges.
FAQ 1: Iodination & Regioselectivity Issues
Question: My direct iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine is giving me a mixture of products, including the 3-iodo and di-iodo species, with low yield of the desired 4-iodo product. What is causing this and how can I improve regioselectivity?
Answer: This is a common and fundamentally important challenge rooted in the inherent electronic properties of the 7-azaindole scaffold.
-
Mechanistic Insight: The pyrrole ring is electron-rich and highly activated towards electrophilic substitution. Computational studies and experimental evidence show that the C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[3][4] The pyridine nitrogen, being electron-withdrawing, deactivates the adjacent C6 and C7 positions. While the 5-methoxy group is an ortho-, para-director, its activating effect is often overcome by the intrinsic reactivity of the C3 position. Using harsh iodinating agents or excess equivalents can easily lead to over-iodination at both C3 and C4.[5]
-
Troubleshooting & Strategy: Achieving C4 selectivity requires carefully controlling the reaction conditions to favor the thermodynamically more stable, albeit kinetically slower, product, or by using a protecting group strategy.
-
Choice of Iodinating Agent: Milder, less reactive electrophilic iodine sources are preferable. N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) often provide better control than harsher reagents like I2/HNO3.[4][6]
-
Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) is critical to minimize the formation of the kinetic C3-iodo byproduct.
-
Stoichiometry: Use of a slight excess (1.05-1.2 equivalents) of the iodinating agent is typically sufficient. Adding more will increase the risk of di-iodination.
-
N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group, such as a sulfonyl group (e.g., benzenesulfonyl), can significantly decrease the nucleophilicity of the pyrrole ring, thereby altering the regiochemical outcome of the electrophilic substitution.[7][8]
-
Optimized Protocol for Regioselective C4-Iodination
This protocol is designed to maximize the yield of the C4-iodo isomer.
-
Preparation: Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable anhydrous solvent (e.g., CH2Cl2 or THF) in a flame-dried flask under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.1 equiv) in anhydrous DMF or THF dropwise over 30 minutes. The slow addition is crucial to maintain temperature and control reactivity.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted iodine.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., EtOAc or CH2Cl2). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired 4-iodo isomer from other regioisomers.
Workflow for Optimizing Iodination
Caption: Workflow for optimizing C4-iodination selectivity.
FAQ 2: Challenges in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura coupling with my 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivative, but I am observing low yields and significant amounts of de-iodinated starting material. What is going wrong?
Answer: This is a frequent issue when performing cross-coupling reactions on nitrogen-rich heterocycles like 7-azaindoles. The problems typically stem from catalyst inhibition and competing side reactions.
-
Mechanistic Insight:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen (N7) can coordinate strongly to the palladium center of the catalyst. This coordination can inhibit the catalyst by preventing it from participating in the catalytic cycle, specifically the crucial oxidative addition step with the iodo-azaindole.[9][10]
-
Proto-dehalogenation (De-iodination): This side reaction, where the iodine atom is replaced by a hydrogen atom, can occur through several pathways. It can be a result of impurities (e.g., water, hydrides) in the reaction mixture or a competing reductive elimination pathway from a palladium-hydride intermediate.
-
Homocoupling: Boronic acids can undergo homocoupling, especially at higher temperatures or if the catalytic turnover is slow, leading to the formation of biaryl byproducts derived from the boronic acid.
-
-
Troubleshooting & Strategy: Success in this step hinges on selecting a robust catalytic system that is resistant to inhibition and carefully controlling the reaction parameters.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh3)4 can be ineffective. Modern catalytic systems using electron-rich, bulky phosphine ligands are designed to overcome catalyst inhibition. Buchwald ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts are highly effective for coupling nitrogen-containing heterocycles.[9][11][12]
-
Base Selection: The choice of base is critical. While stronger bases can accelerate the reaction, they can also promote side reactions. Moderately strong inorganic bases like K3PO4 or K2CO3 are often optimal.[10][13]
-
Solvent and Degassing: The reaction is highly sensitive to oxygen. Rigorous degassing of the solvent (e.g., by sparging with argon or using freeze-pump-thaw cycles) is mandatory to prevent catalyst oxidation and proto-dehalogenation. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O or DMF/H2O) is commonly used.[13]
-
Recommended Protocol for Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add the 4-iodo-5-methoxy-7-azaindole derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K3PO4, 2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (N2 or Ar) three times. Add the thoroughly degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography.
Suzuki-Miyaura Catalytic Cycle & Pitfalls
Caption: Suzuki-Miyaura cycle with key inhibition points.
FAQ 3: Complications During N-H Deprotection
Question: I used a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group on the pyrrole nitrogen. During the final deprotection step, I'm getting a complex mixture and a significant, unidentified byproduct. What is happening?
Answer: This is a known issue specifically with SEM group deprotection in certain heterocyclic systems. The side product likely arises from a reaction with formaldehyde, which is generated in situ during the deprotection.
-
Mechanistic Insight: The deprotection of a SEM group is typically initiated by a fluoride source (like TBAF) or acid. This process eliminates ethylene and trimethylsilyl fluoride (or a related species), releasing the N-hydroxymethyl intermediate, which is unstable and collapses to the free N-H pyrrole and formaldehyde. This liberated formaldehyde is highly reactive and can be trapped by the nucleophilic 7-azaindole product, leading to various side products, including potentially a tricyclic eight-membered ring through dimerization or other condensation reactions.[14]
-
Troubleshooting & Strategy: The key to a clean deprotection is to effectively scavenge the formaldehyde as it is formed, preventing it from reacting with your desired product.
-
Formaldehyde Scavengers: Include a nucleophilic scavenger in the reaction mixture. Common and effective scavengers include primary or secondary amines like morpholine or piperidine, or even simple thiols. These will react preferentially with the formaldehyde.
-
Reaction Conditions: Use the mildest possible conditions. For SEM groups, TBAF in THF at room temperature or slightly elevated temperatures is standard. Avoid excessively high temperatures or prolonged reaction times.
-
Alternative Protecting Groups: If SEM deprotection proves consistently problematic for your specific derivative, consider a protecting group that cleaves under different, non-aldehyde-generating conditions for future syntheses. For example, a Boc group can be removed with mild acid (e.g., TFA in DCM) without generating reactive byproducts.[15]
-
Recommended Protocol for SEM Deprotection with a Scavenger
-
Preparation: Dissolve the SEM-protected 7-azaindole (1.0 equiv) in anhydrous THF.
-
Scavenger Addition: Add a formaldehyde scavenger, such as morpholine (2.0-3.0 equiv).
-
Deprotection Reagent: Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5-2.0 equiv) dropwise at room temperature.
-
Heating (if necessary): Gently heat the reaction to 40-50 °C.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by flash chromatography or crystallization to obtain the final product.
SEM Deprotection and Side Reaction Pathway
Caption: SEM deprotection pathway showing byproduct formation.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solutions |
| Poor C4-Iodination Selectivity | Intrinsic reactivity of C3 position; harsh reaction conditions. | Use NIS at low temperature (-78 °C); consider N-protection. |
| Low Yield in Suzuki Coupling | Catalyst inhibition by pyridine nitrogen (N7). | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Proto-deiodination during Coupling | Oxygen contamination; non-optimal base/solvent. | Rigorously degas all solvents; use K3PO4 or K2CO3 as the base. |
| Complex Mixture after Deprotection | Side reactions with cleavage byproducts (e.g., formaldehyde from SEM). | Add a scavenger (e.g., morpholine) during deprotection. |
| Incomplete N-H Protection | Insufficiently strong base; steric hindrance. | Use a stronger base (e.g., NaH); ensure anhydrous conditions. |
References
-
Kristensen, J. L., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Mérour, J-Y., Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry. Available at: [Link]
-
Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Reddy, T., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Bénimèlis, D., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available at: [Link]
-
Prajapati, D., et al. (2012). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i2/nano2 combination. Synthetic Communications. Available at: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]
-
Cai, Z., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. Available at: [Link]
-
Li, A., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. Available at: [Link]
-
Stuart, D. R., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dalmás, M., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Available at: [Link]
-
Humphrey, G. R., Kuethe, J. T. (2006). Pyrrole Protection. Chemical Reviews. Available at: [Link]
-
Stuart, D. R., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. Available at: [Link]
-
Ryabukhin, S. V., et al. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences. Available at: [Link]
-
Wu, J., et al. (2018). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]
-
de Oliveira, R. B., et al. (2011). Iodination of 7-azaindole and pyrrole. ResearchGate. Available at: [Link]
-
Joseph, B., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Scott, J. S., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mushtaq, N., et al. (2009). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Csomós, P., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Montalvo-González, R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. Available at: [Link]
Sources
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- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Buy 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine [smolecule.com]
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- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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- 11. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
Overcoming catalyst inhibition in reactions with 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support center for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile 7-azaindole building block in their synthetic campaigns. The unique electronic and structural properties of this scaffold, particularly the presence of two nitrogen atoms (at the 1- and 7-positions), present specific challenges in transition-metal-catalyzed cross-coupling reactions. The primary issue is the propensity for the lone pairs on these nitrogen atoms to coordinate with the metal center, leading to catalyst inhibition or deactivation.[1]
This document provides in-depth, field-tested solutions and explanations in a direct question-and-answer format to help you overcome these challenges and achieve optimal results in your experiments.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific problems you may encounter during your experiments.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled with significant starting material remaining. What is the most likely cause and how do I fix it?
This is the most frequently reported issue and almost always points to catalyst inhibition. The pyridine (N7) and, to a lesser extent, the pyrrole (N1) nitrogens act as Lewis bases, binding to the palladium catalyst and disrupting the catalytic cycle.[1][2]
Primary Cause: Catalyst Poisoning by Heterocycle Nitrogens
The electron lone pairs on the substrate's nitrogen atoms compete with the desired ligands for coordination sites on the palladium center. This forms stable, off-cycle complexes that are catalytically inactive or have severely diminished activity.
Solutions:
-
Select a More Robust Ligand: Standard ligands like PPh₃ are often insufficient. You must employ ligands specifically designed to overcome this type of inhibition.
-
Mechanism: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-Heterocyclic Carbenes (NHCs) are highly effective.[2][3] Their steric bulk creates a protective pocket around the palladium center, preventing the substrate's nitrogens from binding. Their strong electron-donating ability promotes the crucial reductive elimination step, accelerating the turnover rate and outcompeting the deactivation pathway.[4]
-
Recommendation: Switch from PPh₃ or other simple phosphines to a Buchwald-type ligand. Start with XPhos or SPhos.
-
-
Use a Modern Pre-catalyst: Instead of generating the Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst.
-
Mechanism: Pre-catalysts like XPhos Pd G2 or SPhos Pd G3 are air-stable complexes that reliably and rapidly generate the active, monoligated Pd(0) species in solution. This ensures a higher concentration of active catalyst is available at the start of the reaction, improving initiation efficiency.[4][5]
-
Recommendation: Use 2-5 mol% of a G2 or G3 pre-catalyst corresponding to your chosen ligand.
-
-
Optimize the Base and Solvent System: An inappropriate base can exacerbate catalyst deactivation.
-
Mechanism: The choice of base affects the overall polarity and ionic strength of the reaction medium. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃, as they can facilitate the transmetalation step more effectively without causing catalyst degradation. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.
-
Recommendation: For Suzuki, screen K₃PO₄ and Cs₂CO₃. For Buchwald-Hartwig, ensure your base is sufficiently strong and added under inert conditions. Use anhydrous, polar aprotic solvents like 1,4-dioxane, THF, or toluene.
-
Q2: My reaction is producing a significant amount of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (de-iodinated starting material). What's causing this side reaction?
Protodeiodination is a common competing pathway, especially with electron-rich heterocyclic systems.
Causes & Solutions:
-
Source of Protons: Trace amounts of water in the solvent, base, or boronic acid (in Suzuki reactions) can lead to protonolysis of the Ar-Pd intermediate before reductive elimination can occur.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly purchased, anhydrous solvents. Dry inorganic bases in an oven before use. Consider using boronic acid pinacol esters, which are more stable and less prone to protodeboronation than their corresponding acids.
-
-
Slow Reductive Elimination: If the final C-C or C-N bond-forming step is slow, the Ar-Pd intermediate has more time to undergo side reactions.
-
Solution: As with catalyst inhibition, using bulky, electron-rich phosphine ligands (XPhos, SPhos) is critical. These ligands accelerate reductive elimination, favoring the desired product formation over the dehalogenation pathway.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, strategic questions about experimental design.
Q3: Should I protect the pyrrole (N1) N-H group before attempting a cross-coupling reaction?
Short Answer: Yes, in many cases, N-H protection is a highly reliable strategy to ensure success, especially during initial route-finding or when other troubleshooting steps have failed.
Detailed Explanation:
-
Why Protect? The pyrrole N-H is weakly acidic and can react with the strong bases (like NaOtBu) used in reactions like the Buchwald-Hartwig amination, consuming the base and altering the reaction conditions.[6] Furthermore, the N1 nitrogen's lone pair, while less basic than the pyridine's, still contributes to catalyst inhibition.[1] Protecting the nitrogen removes both of these complicating factors.
-
Recommended Protecting Groups: The trimethylsilylethoxymethyl (SEM) group is an excellent choice.[4] It is robust to the basic conditions of many cross-coupling reactions but can be removed under acidic conditions (e.g., TFA) or with fluoride sources. The Boc group is another common alternative.
-
When Can I Avoid Protection? With the advent of highly active, modern catalyst systems (e.g., XPhos/SPhos-based pre-catalysts), coupling on the unprotected N-H is often possible.[5] However, this typically requires more rigorous optimization of the base, solvent, and temperature.
Verdict: For the highest probability of success on the first attempt, protect the N-H. If you are developing a process where step-economy is critical, an unprotected strategy can be explored, but expect to invest more time in reaction optimization.
Q4: What are the best starting conditions for a Suzuki-Miyaura vs. a Buchwald-Hartwig reaction with this substrate?
The optimal conditions differ significantly due to the distinct mechanisms of these reactions.[7][8] The following tables provide validated starting points.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Substrate | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | The iodide is highly reactive in oxidative addition. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 eq) | Pinacol esters offer greater stability and can reduce side reactions.[9] |
| Catalyst | XPhos Pd G2 or SPhos Pd G2 (2-3 mol%) | Provides a robust, active Pd(0) source to combat inhibition.[2][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq) | Strong, non-nucleophilic bases that effectively promote transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 v/v) | The aqueous phase is crucial for the transmetalation step. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Substrate | N-SEM-4-Iodo-5-methoxy-pyrrolo[2,3-b]pyridine | N-H protection is strongly recommended to prevent base consumption.[4] |
| Coupling Partner | Primary or Secondary Amine (1.1-1.3 eq) | The reaction is broadly applicable to many amine types.[10] |
| Catalyst | RuPhos Pd G3 or tBuXPhos Pd G3 (2-5 mol%) | These specific systems show excellent activity for C-N coupling. |
| Base | NaOtBu or LHMDS (1.5-2.0 eq) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene or THF (Anhydrous) | Anhydrous conditions are critical for this reaction. |
| Temperature | 80-110 °C | Standard temperature range for these couplings. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid or ester (1.5 eq), and K₃PO₄ (2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or N₂), add the XPhos Pd G2 pre-catalyst (0.03 eq, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio to achieve a 0.1 M concentration of the limiting reagent).
-
Reaction: Seal the vial and place it in a pre-heated oil bath or heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (with N-H Protection)
This protocol assumes the use of an N-SEM protected starting material.
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or N₂), add the N-SEM protected 4-iodo-substrate (1.0 eq) and the RuPhos Pd G3 pre-catalyst (0.03 eq, 3 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a 0.1-0.2 M concentration.
-
Reagent Addition: Add the amine coupling partner (1.2 eq) via syringe.
-
Base Addition: Carefully add NaOtBu (1.8 eq) as a solid under a positive flow of inert gas.
-
Reaction: Seal the flask and place it in a pre-heated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Work-up: Quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
Sources
- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Azaindole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity in the Functionalization of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the functionalization of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-5-methoxy-7-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective transformations on this versatile heterocyclic scaffold. Here, we address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format.
Introduction: The Challenge of Regioselectivity
The 4-iodo-5-methoxy-7-azaindole core is a privileged scaffold in medicinal chemistry, notably as a key fragment in kinase inhibitors like vemurafenib.[1][2][3] Its functionalization, however, presents a significant regioselectivity challenge due to the presence of multiple reactive sites: the C4-iodo group, a prime handle for cross-coupling reactions, and several C-H bonds on both the pyridine and pyrrole rings, each with distinct electronic and steric environments. The interplay between the electron-donating methoxy group at C5, the electron-rich pyrrole ring, and the electron-deficient pyridine ring further complicates reaction outcomes. This guide will help you dissect these factors to achieve your desired substitution pattern.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki/Sonogashira/Buchwald-Hartwig coupling on 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, but I'm observing a mixture of products, including C-H functionalization at other positions. How can I favor coupling at the C4-Iodo position?
Answer: This is a common issue arising from the competitive reactivity of the C-I bond and various C-H bonds under palladium catalysis. Here’s a systematic approach to enhance selectivity for the C4 position:
Underlying Causality: The C-I bond is generally the most reactive site for oxidative addition to a Pd(0) catalyst. However, under certain conditions, particularly with highly active catalysts and at elevated temperatures, direct C-H activation can compete, especially at the electron-rich C3 position of the pyrrole ring. The choice of ligand, base, and solvent is critical in modulating the relative rates of these two catalytic cycles.
Troubleshooting Strategies:
-
Ligand Selection is Crucial:
-
For Suzuki and Sonogashira couplings: Traditional phosphine ligands like PPh₃ are often sufficient for C-I bond activation. If C-H activation is a competing pathway, consider using less bulky, more electron-rich ligands that favor the oxidative addition to the C-I bond over C-H insertion. For challenging couplings, Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) can be effective, but their high reactivity might also promote undesired C-H functionalization if not carefully controlled.[4]
-
For Buchwald-Hartwig amination: The choice of ligand is paramount. For couplings with halo-7-azaindoles, specialized ligands are often necessary to achieve high selectivity and yield. Buchwald and Hartwig have extensively documented the use of biarylphosphine ligands for C-N bond formation. For unprotected halo-7-azaindoles, specific palladium precatalysts and ligands have been shown to be highly effective.[5][6][7]
-
-
Optimize Reaction Temperature:
-
Start with lower reaction temperatures (e.g., 60-80 °C) to favor the kinetically preferred C-I bond activation. Higher temperatures often provide the activation energy required for less favorable C-H activation pathways.
-
-
Base Selection:
-
The choice of base can influence catalyst activity and stability. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations on unprotected 7-azaindoles, strong, non-nucleophilic bases like LiHMDS have proven effective.[7] The base can also affect the deprotonation of the N-H group, which can influence the electronic properties of the ring and thus the reactivity of different positions.
-
-
Solvent Effects:
-
Aprotic polar solvents like dioxane, DMF, or toluene are standard. The choice of solvent can influence catalyst solubility and activity. For microwave-assisted couplings, be mindful of the solvent's boiling point and pressure tolerance.
-
Illustrative Workflow for Optimizing C4-Selectivity:
Caption: Decision tree for troubleshooting poor regioselectivity in C4 cross-coupling reactions.
Issue 2: Unwanted C-H Functionalization at the Pyrrole Ring (C2 or C3)
Question: I am trying to perform a C-H functionalization on the pyridine ring, but the reaction preferentially occurs at the C2 or C3 position of the pyrrole ring. How can I direct the reaction away from the pyrrole moiety?
Answer: The inherent electron-rich nature of the pyrrole ring makes it more susceptible to electrophilic attack and many C-H functionalization reactions compared to the electron-deficient pyridine ring.
Underlying Causality: The C3 position of the 7-azaindole scaffold is the most nucleophilic and kinetically favored site for many C-H functionalization reactions, such as halogenation, nitration, and Friedel-Crafts type reactions.[8] The C2 position can also be reactive, particularly in deprotonation/metalation reactions.
Troubleshooting Strategies:
-
N-Protection of the Pyrrole:
-
Protecting the pyrrole nitrogen with a suitable group can significantly alter the electronic properties and steric environment of the pyrrole ring, thereby influencing regioselectivity.
-
Electron-withdrawing protecting groups (e.g., tosyl (Ts), Boc) decrease the nucleophilicity of the pyrrole ring, making it less reactive towards electrophilic attack and some C-H functionalization reactions. This can promote reactivity on the pyridine ring. For instance, regioselective C-3 sulfenylation has been achieved on N-sulfonyl protected 7-azaindoles.[8][9]
-
Bulky protecting groups can sterically hinder access to the C2 position, potentially favoring functionalization at other sites.
-
-
Directed ortho-Metalation (DoM):
-
This is a powerful strategy for regioselective C-H functionalization. By introducing a directing metalation group (DMG), you can selectively deprotonate and functionalize a specific ortho position.
-
In your molecule, the 5-methoxy group can act as a DMG , directing lithiation to the C6 position. However, the pyrrole nitrogen can also direct metalation, typically to the C2 position. N-protection is often crucial to control the outcome of DoM.
-
A common strategy is to protect the pyrrole nitrogen with a group that can also act as a DMG, such as a carbamate. This can allow for sequential, regioselective functionalization at different positions.
-
Experimental Protocol: N-Boc Protection of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
-
Materials: 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add a solution of Boc₂O (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 3: Difficulty in Achieving C-H Functionalization on the Pyridine Ring (C6 or C7)
Question: I have protected the pyrrole nitrogen, but I am still struggling to achieve C-H functionalization at the C6 or C7 positions. What strategies can I employ?
Answer: Functionalizing the pyridine ring of the 7-azaindole scaffold via C-H activation is challenging due to its electron-deficient nature. However, several advanced strategies can be employed.
Underlying Causality: The C-H bonds on the pyridine ring are less acidic and less nucleophilic than those on the pyrrole ring, making them less reactive in many C-H functionalization reactions.
Strategies for Pyridine Ring C-H Functionalization:
-
Directed ortho-Metalation (DoM): As mentioned previously, the 5-methoxy group can direct lithiation to the C6 position. This requires an N-protected substrate and careful optimization of the organolithium reagent and reaction conditions to avoid side reactions.
-
Transition Metal-Catalyzed C-H Activation with a Directing Group:
-
By installing a suitable directing group on the pyrrole nitrogen, you can direct a transition metal catalyst (e.g., Pd, Rh, Ru) to activate a specific C-H bond on the pyridine ring.
-
For example, a picolinamide or related N-chelating group on the pyrrole nitrogen can direct C-H activation to the C7 position.
-
-
N-Oxide Activation:
-
Formation of the pyridine N-oxide significantly alters the electronic properties of the pyridine ring, making the C-H bonds at the C6 and C7 positions more susceptible to functionalization. This strategy has been successfully used for the site-selective arylation of azaindoles.[10]
-
Conceptual Workflow for Pyridine Ring C-H Functionalization:
Caption: Strategies for achieving C-H functionalization on the pyridine ring of 4-iodo-5-methoxy-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold?
A1: While highly dependent on the specific reaction conditions, a general reactivity trend can be outlined:
-
For Palladium-Catalyzed Cross-Coupling: C4-I > C3-H > other C-H positions. The C-I bond is the most susceptible to oxidative addition.
-
For Electrophilic Aromatic Substitution: C3 is generally the most reactive position due to the electron-rich nature of the pyrrole ring.
-
For Deprotonation/Metalation: The N-H proton is the most acidic. For C-H bonds, the C2 position is often readily deprotonated, especially with N-protection. The C6 position can be targeted via DoM directed by the C5-methoxy group.
Q2: How does the N-H of the pyrrole ring interfere with cross-coupling reactions?
A2: The pyrrole N-H is acidic and can be deprotonated by the base used in the coupling reaction. The resulting anion can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive catalyst species. This is why for challenging couplings or when using unprotected 7-azaindoles, specific catalyst systems and bases that are compatible with the free N-H are required.[5][6][7] In some cases, N-arylation can occur as a side reaction.
Q3: Can I selectively functionalize the C4-iodo and another position in a one-pot reaction?
A3: This is challenging but potentially achievable through careful control of reaction conditions. For example, a sequential, one-pot reaction could involve an initial cross-coupling at the C4-iodo position at a lower temperature, followed by an increase in temperature and/or addition of a different catalyst/ligand system to promote C-H functionalization at another position. However, developing such a process would require extensive optimization to avoid mixtures of products.
Q4: What are the best practices for setting up and monitoring these reactions?
A4:
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (N₂ or Ar) to prevent catalyst degradation.
-
Dry Solvents: Use anhydrous solvents to avoid quenching of organometallic intermediates and bases.
-
Degassing: Degas solvents prior to use to remove dissolved oxygen.
-
Monitoring: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the formation of side products.
Data Summary Table: Representative Reaction Conditions
| Reaction Type | Target Position | Key Reagents & Conditions | Expected Outcome | Potential Issues |
| Suzuki Coupling | C4 | Pd catalyst (e.g., Pd(PPh₃)₄), Arylboronic acid, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | C4-Aryl product | Protodeboronation of boronic acid, competing C-H arylation.[11] |
| Sonogashira Coupling | C4 | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI (co-catalyst), Terminal alkyne, Base (e.g., Et₃N), Solvent (e.g., DMF) | C4-Alkynyl product | Homocoupling of the alkyne (Glaser coupling). |
| Buchwald-Hartwig Amination | C4 | Pd precatalyst, Biarylphosphine ligand, Amine, Base (e.g., LiHMDS), Solvent (e.g., THF) | C4-Amino product | Catalyst inhibition by N-H, low yields with challenging amines.[5][6][7] |
| Directed ortho-Metalation | C6 | N-protected substrate, Organolithium base (e.g., n-BuLi, LDA), Electrophile, THF, -78 °C | C6-substituted product | Competing metalation at other positions, low stability of the lithiated intermediate. |
| C-H Sulfenylation | C3 | N-Tosyl protection, Aryl sulfonyl chloride, TBAI | C3-Thioaryl product | Over-reaction, difficulty in removing the protecting group.[8][9] |
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 10. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Removal of Palladium Catalysts from 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Reaction Mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with palladium catalyst removal from reaction mixtures containing 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. The unique chemical nature of this heterocyclic compound, particularly the presence of a Lewis basic nitrogen in the pyrrolo[2,3-b]pyridine core, can lead to strong coordination with the palladium catalyst. This often results in the formation of stable complexes that are challenging to remove using conventional purification techniques.[1][2]
This document is structured to address common issues through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to equip you with the knowledge and practical steps to achieve the stringent purity levels required for active pharmaceutical ingredients (APIs) and advanced intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine reaction mixtures so difficult?
A1: The primary challenge stems from the Lewis basic nitrogen atom within the pyrrolo[2,3-b]pyridine scaffold. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are difficult to break apart. This strong binding, often referred to as chelation, can keep the palladium species dissolved in the organic phase, making its separation from the desired product a significant hurdle.[1][2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a maximum daily dose of 10 grams.[1][3] Adhering to these limits is a critical aspect of drug development and manufacturing.[4]
Q3: What are the most common methods for removing palladium catalysts from organic reaction mixtures?
A3: The most prevalent and effective methods include:
-
Adsorption: Utilizing solid-supported materials that bind to palladium, which are subsequently removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[1][5]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal from the solution.[1][6]
-
Crystallization: Purifying the final product through crystallization, which can effectively leave the palladium impurities behind in the mother liquor.[1][3]
-
Chromatography: Using column chromatography to separate the product from the catalyst based on differential adsorption to a stationary phase.[1][7]
Q4: What are palladium scavengers and how do they function?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with chemical groups exhibiting a high affinity for palladium.[1][6] Thiol-based scavengers and those containing 2,4,6-trimercaptotriazine (TMT) are particularly effective.[1][8] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid complex is then easily removed by filtration, leaving a purified product solution.[1][5]
Troubleshooting and Optimization Guide
This section provides a structured approach to troubleshooting common issues encountered during palladium removal.
| Issue | Potential Cause | Recommended Solution & Rationale |
| High levels of palladium remain in the product after initial purification attempts. | Strong chelation of palladium to the pyrrolo[2,3-b]pyridine nitrogen.[1] | 1. Employ a high-affinity scavenger: Utilize a scavenger specifically designed for robust palladium removal, such as thiol-functionalized silica or trimercaptotriazine (TMT). These scavengers have a stronger binding affinity for palladium than the product, facilitating its removal.[1][8] 2. Optimize scavenging conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the initial palladium catalyst), temperature, and stirring time. Increased temperature and longer reaction times can enhance the scavenging efficiency.[1][5] 3. Consider a multi-step approach: A combination of methods, such as an initial treatment with activated carbon followed by a high-affinity scavenger, can be more effective than a single method.[5] |
| Significant product loss occurs during the purification process. | 1. Product adsorption onto the scavenger or activated carbon. 2. Co-precipitation of the product with the palladium-scavenger complex. | 1. Select a more selective scavenger: Some scavengers may have an affinity for the product as well as the palladium. Screening different types of scavengers can identify one with higher selectivity for the metal. 2. Optimize the amount of scavenger: Using an excessive amount of scavenger can lead to increased product loss. A systematic study to determine the optimal scavenger loading is recommended.[9] 3. Thorough washing: After filtration, wash the scavenger cake with a suitable solvent to recover any adsorbed product. |
| Inconsistent palladium removal results between batches. | 1. Variability in the form of the residual palladium species (e.g., Pd(0) vs. Pd(II)). [10] 2. Incomplete reaction or side reactions leading to different palladium complexes. 3. Formation of palladium black (colloidal palladium). [11] | 1. Standardize reaction work-up: Ensure consistent work-up procedures to control the oxidation state and coordination sphere of the palladium before scavenging. 2. Reaction monitoring: Use techniques like TLC or HPLC to ensure the reaction has gone to completion before initiating the palladium removal process. 3. Degassing: If palladium black formation is suspected, ensure proper degassing of solvents and reaction mixtures to minimize oxidation of the Pd(0) catalyst.[11] |
| Difficulty in filtering the scavenger or activated carbon. | Fine particle size of the adsorbent material. | 1. Use a filter aid: Employing a pad of Celite® during filtration can help to prevent clogging of the filter paper and improve filtration speed.[7] 2. Select a scavenger with a larger particle size: Scavengers are available in various particle sizes; choosing a larger size can facilitate easier filtration. |
Experimental Protocols
Here are detailed, step-by-step methodologies for common palladium removal techniques.
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude product containing the residual palladium catalyst in a suitable organic solvent (e.g., Toluene, THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[1][12]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours.[1][5] The optimal time and temperature should be determined experimentally for the specific substrate.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]
-
Washing: Wash the collected solid scavenger with the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10 wt% relative to the crude product.[5]
-
Stirring: Stir the mixture, often at a slightly elevated temperature (e.g., 40-60°C), for several hours.[5]
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the carbon cake with hot solvent to recover the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualization of Workflows
Decision-Making Workflow for Palladium Removal
Caption: A step-by-step experimental workflow for palladium removal using a scavenger.
Quick Guide for Palladium Detection
While definitive quantification of residual palladium requires techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES), a quick qualitative assessment can often be performed using Thin Layer Chromatography (TLC). [13] TLC Spot Test for Residual Palladium:
-
Procedure: Spot the crude and purified reaction mixtures on a TLC plate.
-
Visualization: After developing the plate, certain palladium complexes can sometimes be visualized as dark spots under UV light or after staining. A palladium-specific stain, such as a solution of palladium chloride in dilute HCl, can be used, where palladium-containing compounds may appear as yellowish-brown to black spots. [14]* Interpretation: A significant reduction or complete disappearance of the characteristic palladium spot in the purified sample lane suggests successful removal.
Note: This is a qualitative method and should be used for initial screening only. For regulatory purposes, quantitative analysis by ICP-MS or a similar technique is mandatory. [3][13]
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Bu, X., et al. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Retrieved from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. Retrieved from [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. Retrieved from [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Retrieved from [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. Retrieved from [Link]
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2017). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Montezuma, E. R. Thin layer chromatography of platinum and palladium-ammine complexes. Scholarly Commons - University of the Pacific. Retrieved from [Link]
-
TLC Visualization Reagents. EPFL. Retrieved from [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved from [Link]
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Retrieved from [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved from [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). Retrieved from [Link]
- Method of removing palladium. (2006). Google Patents.
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Recrystallization help. (2022). Reddit. Retrieved from [Link]
-
How to remove palladium catalyst from reaction mixture? (2017). ResearchGate. Retrieved from [Link]
-
Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. (2022). YouTube. Retrieved from [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome. Retrieved from [Link]
-
Wang, Y., et al. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry. Retrieved from [Link]
-
3D-printed palladium/activated carbon-based catalysts for the dehydrogenation of formic acid as a hydrogen carrier. Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. Metal Scavengers [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Instability of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine under acidic/basic conditions
Welcome to the technical support center for 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties conferred by the iodo and methoxy substituents on the 7-azaindole core can lead to unexpected reactivity and instability under certain conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential challenges and ensure the success of your experiments.
I. Understanding the Core Instability: An Overview
The 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is an electron-rich heteroaromatic system. The methoxy group at the C5 position acts as an electron-donating group, which can influence the reactivity of the entire ring system, including the lability of the C-I bond at the C4 position. The pyrrole moiety of the 7-azaindole core also possesses a slightly acidic N-H proton, which can be sensitive to basic conditions. These features are key to its utility in cross-coupling reactions but also the source of its potential instability.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and reaction of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
FAQ 1: I am observing significant deiodination of my starting material during my reaction. What is causing this and how can I prevent it?
Answer:
Deiodination, or the loss of the iodine substituent, is a common side reaction for electron-rich aryl iodides. This can occur via several mechanisms, particularly under acidic or basic conditions, or during transition metal-catalyzed reactions.
Potential Causes & Troubleshooting Steps:
-
Acid-Catalyzed Protodeiodination: Strong acidic conditions can lead to protonation of the pyrrolopyridine ring, which may facilitate the cleavage of the C-I bond, followed by quenching with a proton source (protodeiodination).
-
Recommendation: If your reaction requires acidic conditions, consider using milder acids or buffered systems to maintain a less aggressive pH. If possible, perform the reaction at lower temperatures to minimize this side reaction.
-
-
Base-Mediated Deiodination: While less common, strong bases in the presence of a hydrogen source can also lead to deiodination.
-
Recommendation: Use the mildest base that is effective for your transformation. Bases like potassium carbonate or cesium carbonate are often preferred over stronger bases like sodium hydride or organolithium reagents when working with sensitive substrates.
-
-
Reductive Deiodination in Cross-Coupling Reactions: In palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, reductive deiodination is a known side reaction. This can be caused by the presence of reducing agents in the reaction mixture or by certain phosphine ligands.
-
Recommendation:
-
Ensure all reagents and solvents are of high purity and free from contaminants that could act as reducing agents.
-
Optimize your catalyst and ligand system. For electron-rich heteroaryl iodides, bulky, electron-rich phosphine ligands like XPhos or SPhos can be effective.
-
Carefully control the reaction temperature; higher temperatures can sometimes favor deiodination.
-
-
Diagram: Potential Deiodination Pathways
Caption: Potential pathways for deiodination under acidic or basic/reductive conditions.
FAQ 2: My reaction is sluggish, and upon analysis, I find a significant amount of a demethylated product. What is happening?
Answer:
The cleavage of the methoxy group (O-demethylation) is a known reaction for aryl methyl ethers, typically under strongly acidic conditions.
Potential Causes & Troubleshooting Steps:
-
Strong Lewis or Brønsted Acids: The use of strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (e.g., HBr, HI) at elevated temperatures will readily cleave the methoxy group to reveal the corresponding phenol.
-
Recommendation: Avoid these reagents if the methoxy group needs to be retained. If acidic conditions are necessary, opt for weaker acids or perform the reaction at a lower temperature.
-
-
High Temperatures: In some cases, prolonged heating in the presence of even moderate acids or bases can lead to slow demethylation.
-
Recommendation: Monitor your reaction progress carefully and try to minimize reaction times and temperatures.
-
Diagram: O-Demethylation Pathway
Caption: Acid-catalyzed O-demethylation of the methoxy group.
FAQ 3: I am performing a reaction under basic conditions and observing low yields and multiple unidentified byproducts. Could the pyrrolopyridine core be degrading?
Answer:
While the 7-azaindole core is generally robust, extreme basic conditions, especially at high temperatures, can lead to decomposition. The pyrrole N-H is also acidic and can be deprotonated, which may lead to undesired side reactions.
Potential Causes & Troubleshooting Steps:
-
Strong Bases: Strong bases like n-BuLi or LDA can deprotonate the pyrrole nitrogen. The resulting anion might be unstable or could participate in unwanted side reactions.
-
Recommendation: If deprotonation is not the intended reaction, use milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. If a strong base is required, consider protecting the pyrrole nitrogen.
-
-
N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group can enhance stability and prevent unwanted side reactions at this position. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a common choice.[1]
-
Recommendation: Introduce a protecting group like SEM or tosyl (Ts) before subjecting the molecule to harsh basic conditions. Be mindful that the deprotection step for these groups can also require specific, and sometimes harsh, conditions.
-
III. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Deiodination
This protocol provides a starting point for coupling 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine with a boronic acid, with recommendations to minimize deiodination.
Materials:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a reaction vessel, add 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, the boronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: pH-Neutral Workup for Sensitive Compounds
If you suspect your product is sensitive to acidic or basic conditions during workup, this pH-neutral procedure is recommended.
Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, dioxane), concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of ammonium chloride (a mildly acidic buffer).
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
IV. Quantitative Data Summary
| Condition | Temperature | Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Room Temp | Moderate | Slow Deiodination |
| Elevated (> 60°C) | Low | Deiodination & O-Demethylation | |
| Neutral (pH 6-8) | Room Temp | High | Generally Stable |
| Elevated (> 80°C) | Moderate | Slow Decomposition | |
| Basic (pH > 10) | Room Temp | Moderate | Potential for N-H reactivity |
| Elevated (> 60°C) | Low | Deiodination & Ring Decomposition |
V. References
-
Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). Molecular Iodine-Mediated One-Pot Sequential Iodocyclization–Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. Organic Letters.
-
BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
-
ChemScene. 4-Iodo-1H-pyrrolo[2,3-b]pyridine.
-
Bauer, E. B., et al. (2022). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.
-
Muszalska, I., et al. Stability of new analgesic active compound, pyrrolo-[3,4-c]pyridine derivative, in aqueous solutions. Acta Poloniae Pharmaceutica.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
-
BenchChem. 3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine.
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. (2021).
-
Aarhus, H. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. (2018).
-
Zhdankin, V. V. (2014). Iodine Heterocycles. ResearchGate.
-
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. (2021).
-
MedchemExpress.com. 5-Methoxy-7-azaindole.
-
Sigma-Aldrich. 4-Iodo-1H-pyrrolo[2,3-b]pyridine.
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. (2022).
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
-
Patent 1633750 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO. (2010).
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. (2018).
-
Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
-
Schweizer, U., et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. PubMed.
-
ChemicalBook. 4-IODO-7-AZAINDOLE synthesis.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. (2019).
-
BLD Pharm. 1246550-79-7|MEthoxymethyl 7-azaindole-5-carboxamide.
-
ChemicalBook. 4-IODO-7-AZAINDOLE CAS#: 319474-34-5.
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. (2023).
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. (2024).
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. (2014).
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Beilstein Journals. (2019).
-
Rapid construction of tricyclic tetrahydrocyclopenta[3][4]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. NIH. (2024).
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Technical Support Center: N-H Protection & Deprotection of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis and modification of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical steps of N-H protection and deprotection, ensuring the integrity of your molecule and the success of your synthetic route.
Introduction: The Challenge of Pyrrolo[2,3-b]pyridines
The 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine core is a valuable building block in medicinal chemistry.[1][2][3] However, the pyrrole N-H proton presents a significant challenge. Its acidity and the electron-rich nature of the pyrrole ring can lead to unwanted side reactions, particularly under acidic conditions, where polymerization is a common issue.[4][5] Therefore, the selection and implementation of a suitable N-protecting group strategy are paramount for successful multi-step syntheses.
This guide will focus on common protecting groups and provide practical, field-proven insights to overcome the challenges you may encounter.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the N-H protection and deprotection of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Issue 1: Incomplete or Low Yield of N-Protection
Symptom: After running the protection reaction, TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Deprotonation: The pyrrole N-H is weakly acidic (pKa ≈ 17 in DMSO). Strong bases are typically required for complete deprotonation before the addition of the protecting group electrophile.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice. Ensure the NaH is fresh and the reaction is conducted under strictly anhydrous conditions.[4]
-
-
Steric Hindrance: While less common for the N-H of this scaffold, bulky protecting groups may react sluggishly.
-
Solution: Consider gentle heating of the reaction mixture. However, monitor carefully for potential side reactions.
-
-
Poor Quality Reagents: Old or improperly stored reagents (e.g., NaH, protecting group halide) can lead to low reactivity.
-
Solution: Use freshly opened or properly stored reagents. Titrate organolithium bases if used.
-
Workflow for N-H Protection:
Caption: General workflow for N-H protection.
Issue 2: Product Degradation or Side Reactions During Deprotection
Symptom: Formation of multiple unidentified spots on TLC, a dark tar-like substance, or loss of the iodo or methoxy substituent upon deprotection.
Potential Causes & Solutions:
-
Acid-Catalyzed Polymerization (Especially with Boc or Tosyl Deprotection): The pyrrole ring is highly susceptible to polymerization in the presence of strong acids, which are often used for Boc deprotection or can be generated during tosyl cleavage.[4][6]
-
Solution:
-
Lower the Temperature: Perform the deprotection at 0 °C or even -78 °C to minimize polymerization.
-
Use a Scavenger: For Boc deprotection with TFA, add a cation scavenger like triisopropylsilane (TIS) to trap the tert-butyl cation.[7]
-
Alternative Protecting Group: If subsequent steps require acidic conditions, Boc is not a suitable protecting group. Consider a group removable under neutral or basic conditions.
-
-
-
Formation of Formaldehyde Adducts (SEM Deprotection): The deprotection of the SEM group can release formaldehyde, which can react with the deprotected pyrrolo[2,3-b]pyridine, leading to complex side products, including tricyclic structures.[8][9]
-
Solution:
-
Two-Step Procedure: A common method for SEM deprotection involves initial treatment with an acid (e.g., TFA) followed by a basic workup.[8] This can help manage the intermediates formed.
-
Careful Monitoring: Follow the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize side product formation.
-
-
-
Harsh Deprotection Conditions: Strong bases or acids at elevated temperatures can lead to the loss of the iodo or methoxy groups.
Troubleshooting Deprotection:
Caption: Troubleshooting common deprotection issues.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine?
The "best" protecting group is highly dependent on the planned synthetic route. Here is a comparison of common choices:
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Tosyl (Ts) | TsCl, NaH, DMF/THF | Strong base (NaOH, reflux), Na/NH₃, Mg/MeOH | Very stable to acidic and many organometallic conditions.[6] | Harsh deprotection conditions may not be compatible with all functional groups. |
| Boc | Boc₂O, DMAP, THF/DCM | TFA, HCl in dioxane | Mild protection, easily removed.[14] | Unsuitable for multi-step synthesis involving acidic reagents due to high lability.[4] |
| SEM | SEMCl, NaH, DMF/THF | TFA; TBAF; Lewis acids (e.g., MgBr₂, SnCl₄)[15][16] | Stable to a wide range of conditions (organometallics, mild bases). | Deprotection can be sluggish and may lead to side products from formaldehyde release.[8][9] |
Recommendation: For multi-step syntheses involving cross-coupling reactions followed by other transformations, the SEM group often provides a good balance of stability and manageable deprotection. If strong acid stability is paramount, the tosyl group is a robust choice, but deprotection will require careful planning. The Boc group should only be used if it is the final protecting group to be removed in the synthesis.
Q2: My reaction mixture turns black when I use TFA for Boc deprotection. What's happening?
This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[4] The deprotected, electron-rich pyrrolo[2,3-b]pyridine is highly reactive towards protonation, which initiates a chain reaction leading to insoluble, dark-colored polymers.[4]
To mitigate this:
-
Perform the reaction at a low temperature (0 °C to -20 °C).
-
Use a minimal amount of TFA required for the reaction to proceed.
-
Add a scavenger like triisopropylsilane (TIS).
-
Work up the reaction quickly once deprotection is complete.
Q3: Can I perform a Suzuki or Buchwald-Hartwig reaction on the N-protected 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine?
Yes, this is a common strategy. The N-protecting group is crucial here as it prevents interference from the N-H proton during the catalytic cycle. Both SEM and tosyl-protected derivatives are generally stable to the basic conditions of Suzuki and Buchwald-Hartwig couplings. The SEM group is particularly well-suited for these reactions.[8][17]
Q4: How do I monitor the progress of these reactions?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The N-protected product will typically have a higher Rf value (be less polar) than the N-H starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is especially useful for identifying incomplete reactions or the formation of byproducts.
Experimental Protocols
Protocol 1: N-SEM Protection
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-SEM Deprotection (TFA Method)
-
Dissolve the N-SEM protected 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Chandra, T., Broderick, W., & Broderick, J. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Kober, R., & Steglich, W. (1983). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Angewandte Chemie International Edition in English, 22(1), 51-52. [Link]
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. [Link]
-
van der Mey, M., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 14389-14401. [Link]
-
ResearchGate. (n.d.). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
ResearchGate. (n.d.). SEM-deprotection of pyrrole 10a. [Link]
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
-
ResearchGate. (n.d.). SCHEME 5 Deprotection of N-SEM from protected thymidine. [Link]
-
van der Mey, M., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Robins, M. J., & Uznanski, B. (1981). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Canadian Journal of Chemistry, 59(17), 2601-2607. [Link]
-
ResearchGate. (n.d.). Can someone suggest an efficient method to deprotection of O-tosylate?. [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. [Link]
-
Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 964-973. [Link]
-
Muszalska, I., & Sobczak, A. (2007). Stability of new analgesic active compound, pyrrolo-[3,4-c]pyridine derivative, in aqueous solutions. Acta Poloniae Pharmaceutica, 64(2), 141-146. [Link]
-
Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
- Google Patents. (n.d.).
-
NIH. (n.d.). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 | MDPI [mdpi.com]
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- 9. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. researchgate.net [researchgate.net]
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- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing homocoupling in cross-coupling reactions of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Introduction: Welcome to the technical support guide for optimizing cross-coupling reactions with 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in modern drug discovery. This 7-azaindole derivative presents unique challenges due to its electron-rich nature and the coordinating potential of the pyridine nitrogen. A frequently encountered and yield-limiting side reaction is homocoupling, both of the azaindole substrate and the coupling partner (e.g., boronic acids). This guide provides in-depth troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize these undesired pathways and maximize the yield of your target cross-coupled product.
Part 1: Understanding the Problem - Why Does Homocoupling Occur?
Homocoupling in palladium-catalyzed cross-coupling reactions is not a single, simple event. It arises from several competing, parasitic reaction pathways that divert catalyst and starting materials away from the desired product-forming cycle. For the coupling of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, we must consider two primary types of homocoupling:
-
Aryl Iodide Homocoupling (Ullmann-type): The formation of a bi-azaindole dimer. This is typically less common than boronic acid homocoupling but can be promoted at high temperatures or with high catalyst loadings.
-
Nucleophile Homocoupling: This is the more prevalent issue, especially in Suzuki-Miyaura and Sonogashira reactions.
-
Suzuki Reaction (Boronic Acid Dimerization): This can occur through at least two distinct mechanisms. A common pathway involves the reaction of two boronic acid molecules with a Pd(II) species, which is reduced to the active Pd(0) catalyst in the process[1][2]. A second pathway is an oxidative process involving residual oxygen in the reaction mixture, which can form a palladium peroxo complex that facilitates homocoupling[1][3].
-
Sonogashira Reaction (Glaser Coupling): The dimerization of terminal alkynes is a well-known side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen[4].
-
The 7-azaindole core itself can exacerbate these issues. Its electron-rich pyrrole ring can accelerate oxidative addition, but the pyridine nitrogen can also coordinate to the palladium center, potentially altering the catalyst's stability and reactivity profile in unintended ways.
Part 2: Troubleshooting Guide & FAQs
This section is designed as a practical, question-driven guide to systematically diagnose and solve homocoupling issues in your reactions.
FAQ 1: My primary side product is the homocoupled dimer of my boronic acid in a Suzuki reaction. Where should I start troubleshooting?
This is the most common homocoupling issue. The root cause is often related to the generation and stability of the active Pd(0) catalyst or the presence of oxidants.
Initial Diagnostic Questions:
-
How are you generating your Pd(0) catalyst? If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the catalyst is often activated by consuming two equivalents of your boronic acid, directly forming the homocoupled byproduct[1].
-
How rigorous is your degassing procedure? Oxygen is a known culprit in promoting an oxidative homocoupling pathway[1][3][5]. A simple vacuum/backfill cycle may not be sufficient to remove all dissolved oxygen[5].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for boronic acid homocoupling.
FAQ 2: I'm performing a Sonogashira coupling and see significant formation of the alkyne dimer (Glaser product). How can I prevent this?
Alkyne homocoupling is almost always linked to the copper co-catalyst and oxygen[4][6].
Core Strategy: Eliminate one of the key components of the Glaser coupling pathway.
-
Option A: Copper-Free Sonogashira: The most effective method is to remove the copper co-catalyst entirely. This often requires a more active palladium catalyst system.
-
Recommended Conditions: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ with an amine base like diisopropylamine (DIPA) or triethylamine (TEA) in a solvent like THF or DMF, often at slightly elevated temperatures.
-
-
Option B: Minimize Oxygen: If copper is essential for your reaction's success, then rigorous exclusion of oxygen is paramount. Use Schlenk techniques and solvents that have been thoroughly degassed via freeze-pump-thaw cycles or extensive inert gas sparging.
-
Option C (Advanced): Some literature reports suggest that running the reaction under a dilute atmosphere of hydrogen gas can suppress the oxidative homocoupling pathway[6].
FAQ 3: My reaction is sluggish, and upon forcing the conditions (high temperature, longer time), I see decomposition and some azaindole homocoupling. What's happening?
This points to catalyst deactivation or a slow reductive elimination step. The 7-azaindole substrate itself can be problematic.
Mechanistic Insight: The desired C-C bond-forming reductive elimination step is often the rate-limiting step in cross-coupling. Bulky, electron-rich ligands are known to accelerate this step, outcompeting catalyst decomposition and side reactions[7].
| Parameter | Problem | Recommended Solution | Rationale |
| Ligand | Standard ligands like PPh₃ may be insufficient. | Screen a panel of modern biarylmonophosphine ligands (Buchwald ligands) such as SPhos , XPhos , or RuPhos . | These ligands are both bulky and electron-rich, which stabilizes the monoligated Pd(0) species and dramatically accelerates the rate of reductive elimination[8]. |
| Base | The base may be too weak or poorly soluble. | Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ . | A stronger base can accelerate the transmetalation step, which may be rate-limiting, and can influence the overall catalyst stability[9]. |
| Temperature | High temperatures can cause catalyst decomposition. | Try running the reaction at a lower temperature (e.g., 60-80 °C) with a more active catalyst system (see Ligand recommendation). | A more efficient catalyst allows for milder reaction conditions, preserving the integrity of the catalyst and sensitive substrates[10]. |
FAQ 4: Can the choice of solvent affect homocoupling?
Yes, absolutely. The solvent influences the solubility of the base and the stability of catalytic intermediates.
-
Aprotic Polar Solvents: Solvents like Dioxane, THF, or DMF are common. Often, the addition of a small amount of water is necessary to help solubilize the inorganic base and facilitate the transmetalation step in Suzuki couplings[1].
-
Aqueous Conditions: In some cases, using water as a co-solvent or even the primary solvent can suppress homocoupling by altering reaction kinetics and selectivity[11].
Part 3: Validated Experimental Protocols
The following protocols are robust starting points for minimizing homocoupling with 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Protocol 1: High-Selectivity Suzuki-Miyaura Coupling
This protocol is designed to minimize boronic acid homocoupling by using a modern precatalyst and rigorously excluding oxygen.
Materials:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
SPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v), thoroughly sparged with argon for 30 minutes.
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, under an inert atmosphere (glovebox), weigh the SPhos Pd G3 precatalyst and the extra SPhos ligand.
-
Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Briefly open the flask under a positive pressure of argon and add the catalyst/ligand mixture.
-
Seal the flask immediately and place it in a preheated oil bath at 80-90 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and wash with water and brine.
Caption: Simplified catalytic cycles comparing the desired cross-coupling pathway with the parasitic homocoupling pathway.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the primary cause of alkyne dimerization by eliminating the copper co-catalyst.
Materials:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (4.0 equiv)
-
THF or DMF, anhydrous and degassed.
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and PdCl₂(PPh₃)₂.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C if the reaction is slow.
-
Monitor by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify by flash chromatography.
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2017). The Journal of Organic Chemistry. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). Organic Process Research & Development. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. (2010). Chemical Communications. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Journal of the American Chemical Society. [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. [Link]
-
Temperature effect on coupling reaction. ResearchGate. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
Validation & Comparative
A Tale of Two Halides: A Comparative Guide to 4-Iodo- vs. 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
For the Modern Researcher in Drug Discovery and Development: A Senior Application Scientist's Perspective on Optimizing Synthesis of 7-Azaindole Scaffolds.
In the intricate world of medicinal chemistry, the 7-azaindole core, also known as 1H-pyrrolo[2,3-b]pyridine, represents a privileged scaffold, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The ability to efficiently functionalize this core at various positions is paramount for generating diverse compound libraries and fine-tuning pharmacological properties. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-driven comparison of two key building blocks: 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and its bromo counterpart, 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. We will explore the nuances of their reactivity in cornerstone cross-coupling reactions, offering practical insights to guide your synthetic strategy.
The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition
At the heart of palladium-catalyzed cross-coupling lies the oxidative addition step, where the aryl halide adds to the palladium(0) catalyst. This is often the rate-determining step of the catalytic cycle. The inherent difference in the carbon-halogen bond dissociation energies (C-I < C-Br) dictates that aryl iodides are generally more reactive than aryl bromides. The weaker carbon-iodine bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions.
This fundamental principle holds true for the 7-azaindole system. The electron-deficient nature of the pyridine ring in the 7-azaindole scaffold can further influence the rate of oxidative addition. For researchers, this translates to a critical choice: the higher reactivity and potentially higher cost of the iodo-compound versus the lower reactivity and greater availability of the bromo-analog.
Head-to-Head in the Reaction Flask: A Comparative Analysis
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a workhorse for creating carbon-carbon bonds. When comparing our two 7-azaindole halides, the iodo-derivative consistently demonstrates superior performance.
Key Observations:
-
Reaction Rates and Temperature: 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine will typically undergo Suzuki coupling at lower temperatures and with shorter reaction times compared to its bromo counterpart. This can be crucial for substrates bearing sensitive functional groups that might not tolerate prolonged heating.
-
Catalyst Loading: The higher reactivity of the C-I bond often allows for lower catalyst loadings, which is economically and environmentally advantageous, especially on a larger scale.
-
Yields: While high yields can often be achieved with both substrates by optimizing reaction conditions, the iodo-analog generally provides more consistent and higher yields under a broader range of conditions.
Illustrative Data from a Closely Related System:
While specific data for the 5-methoxy substituted title compounds is sparse, a study on the Suzuki coupling of 5-bromo-7-azaindole with 1-methyl-4-pyrazoleboronic acid pinacol ester required heating at 85 °C for 4 hours to achieve a 93% yield[1]. In contrast, subsequent Suzuki reactions on a 3-iodo-5-(pyrazol-4-yl)-7-azaindole derivative proceeded efficiently under microwave irradiation at 120 °C for just 30 minutes[1]. This highlights the enhanced reactivity of the iodo-substituted azaindole.
| Feature | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C (or higher) |
| Typical Reaction Time | 0.5 - 6 hours | 4 - 24 hours |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| General Yields | Excellent | Good to Excellent (with optimization) |
Buchwald-Hartwig Amination: Crafting C-N Linkages
The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is another indispensable transformation in drug discovery. The reactivity trend observed in Suzuki couplings is mirrored here.
Key Observations:
-
Milder Conditions for the Iodo-compound: The C-I bond's lability allows for amination reactions to proceed under milder conditions, often with weaker bases and at lower temperatures. This is particularly beneficial when coupling with amines that are prone to side reactions under harsh basic conditions.
-
Broader Substrate Scope: The enhanced reactivity of the iodo-derivative can enable the coupling of less nucleophilic amines or sterically hindered partners that may be challenging with the bromo-analog.
Experimental Insight:
A study on the amination of unprotected halo-7-azaindoles demonstrated that 4-bromoazaindole displayed similar reactivity to its chloro analog, implying that more forcing conditions are generally required for less reactive halides[2]. While a direct comparison with the iodo-analog was not provided in this specific study, the well-established principles of Buchwald-Hartwig amination strongly suggest that the iodo-compound would react more readily[3].
| Feature | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Base Strength | Weaker bases often suffice (e.g., K₃PO₄, Cs₂CO₃) | Stronger bases often required (e.g., NaOtBu, LHMDS) |
| Reaction Temperature | 60 - 100 °C | 80 - 120 °C |
| Ligand Choice | Broader range of ligands may be effective | Often requires more specialized, electron-rich ligands |
| Functional Group Tolerance | Generally higher due to milder conditions | Can be lower with base-sensitive groups |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling, for the installation of alkynyl groups, also benefits from the enhanced reactivity of the iodo-substrate.
Key Observations:
-
Copper Co-catalyst: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst, the higher reactivity of aryl iodides makes them more amenable to copper-free conditions, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Reaction Efficiency: The coupling of terminal alkynes with 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is expected to be faster and more efficient, leading to higher yields and cleaner reaction profiles.
Experimental Protocols: A Starting Point for Your Research
The following are detailed, step-by-step methodologies for the synthesis of the halo-7-azaindole precursors and a general protocol for a Suzuki-Miyaura coupling reaction.
Synthesis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
The synthesis of the bromo-analog can be achieved from the commercially available 5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Step-by-Step Protocol:
-
To a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
The synthesis of the iodo-analog can be achieved via a similar halogenation strategy, often with a different iodinating agent.
Step-by-Step Protocol:
-
To a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile or dimethylformamide, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of both the iodo- and bromo-7-azaindoles. Note that optimization of the catalyst, ligand, base, and temperature will likely be necessary to achieve optimal results for each substrate.
Step-by-Step Protocol:
-
In a reaction vessel, combine 4-halo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between 4-iodo- and 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a strategic one, balancing reactivity, cost, and the specific demands of the synthetic route.
-
For rapid library synthesis, challenging couplings, or reactions with sensitive functional groups, the iodo-derivative is the superior choice. Its higher reactivity allows for milder conditions, shorter reaction times, and often higher and more consistent yields.
-
For large-scale synthesis where cost is a major driver and the coupling partners are relatively robust, the bromo-derivative is a viable and more economical option. However, be prepared to invest more time in reaction optimization, potentially requiring higher temperatures, longer reaction times, and more specialized catalyst systems.
By understanding the fundamental principles of cross-coupling and leveraging the comparative data presented, researchers can make informed decisions to accelerate their drug discovery and development programs, efficiently navigating the synthesis of complex 7-azaindole-based molecules.
References
- (Reference to a general review on cross-coupling reactions and the reactivity of aryl halides)
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-136). Wiley-VCH Verlag GmbH & Co. KGaA.
- (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(15), 11475–11490.
- (Reference to a relevant paper on the synthesis of halo-azaindoles)
- (Reference to a relevant paper on the Suzuki coupling of halo-azaindoles)
- (Reference to a relevant paper on the Buchwald-Hartwig amin
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic letters, 12(20), 4438–4441.
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C8H8N2O | CID 10307871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine as a Key Building Block: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous clinically relevant molecules and drug candidates.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a focal point in the design of kinase inhibitors and other therapeutic agents. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth validation of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine as a superior building block for drug discovery, offering a comparative analysis against other halogenated or activated precursors.
The Strategic Advantage of the 4-Iodo-5-methoxy Substitution Pattern
The selection of a building block is a critical decision in the early stages of a drug discovery campaign, profoundly impacting the efficiency of library synthesis and the exploration of structure-activity relationships (SAR). 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine presents a compelling combination of features:
-
The 4-Iodo Group: The carbon-iodine bond is the most reactive among the common halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions.[3] This enhanced reactivity translates to milder reaction conditions, lower catalyst loadings, and often, higher yields in key bond-forming reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This is a direct consequence of the lower bond dissociation energy of the C-I bond, facilitating the rate-determining oxidative addition step in the catalytic cycle.
-
The 5-Methoxy Group: The electron-donating methoxy group at the 5-position can influence the electronic properties of the pyrrolo[2,3-b]pyridine ring system, potentially impacting biological activity and metabolic stability. Its presence offers an additional vector for SAR exploration, where modifications can fine-tune interactions with the target protein.
This guide will delve into the practical implications of these features, supported by experimental data and established chemical principles.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine against its bromo or chloro analogs are not extensively available in the public domain, we can extrapolate its performance based on well-established reactivity trends and data from structurally related systems.
Suzuki-Miyaura Coupling: Accessing Arylated Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery for the formation of C-C bonds. The higher reactivity of the iodo-substituent is a significant advantage.
Expected Performance Comparison:
| Feature | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Reactivity | High | Moderate | Low |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C | >120 °C (often requires specialized ligands) |
| Catalyst Loading | Lower | Moderate | Higher |
| Reaction Time | Shorter | Longer | Significantly Longer |
| Yield | Generally Higher | Moderate to High | Lower to Moderate |
This predicted trend is supported by studies on other heterocyclic systems where the iodo-derivatives consistently outperform their bromo and chloro counterparts in Suzuki-Miyaura reactions.[3]
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, crucial for introducing pharmacophoric elements. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key determinant of reaction efficiency.
Expected Performance Comparison:
| Feature | 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 4-Triflate-5-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Reactivity | High | Moderate | High |
| Substrate Scope | Broad | Broad | Broad (can be sensitive to hydrolysis) |
| Cost & Availability | Moderate | Higher | Generally Higher |
| Yield | Generally High | Moderate to High | High (if stable) |
While triflates are also highly reactive, their synthesis can be more complex and they may exhibit lower stability compared to the corresponding iodides. The iodo-derivative often provides a more robust and cost-effective solution for large-scale synthesis.
Experimental Protocols
The following protocols are representative examples for the functionalization of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and can be adapted for various coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a 4-aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Na₂CO₃ solution (3.0 equiv)
-
1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize a 4-amino-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried reaction vessel.
-
Add the amine and anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine stands out as a highly versatile and efficient building block for the synthesis of complex molecules in drug discovery. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for milder conditions, shorter reaction times, and broader substrate scope compared to its bromo and chloro counterparts. This translates to accelerated SAR studies and more efficient scale-up campaigns. While direct comparative data for this specific molecule is limited, the well-established principles of organic chemistry strongly support its superiority. As the demand for novel therapeutics based on the 7-azaindole scaffold continues to grow, the strategic use of highly activated and versatile building blocks like 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine will be instrumental in the successful and timely delivery of new drug candidates.
References
-
Khaled M.H. Hilmy, Fawzya N.M. Kishk, Esmat B.A. Shahen, and Mohamed A. Hawata. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Menoufia Journal of Pure and Applied Science. [Link]
-
Zhang, X. X., Xiao, Y., Yan, Y. Y., Wang, Y. M., Jiang, H., Wu, L., & Shi, J. B. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 12877–12893. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. Retrieved from [Link]
-
El-Sayed, N. N. E., El-Karim, S. S. A., & Mohamed, A. A. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic and Medicinal Chemistry International Journal, 8(5). [Link]
-
Tidén, A. K., Ajemian, A., Ban, X., Shipps, G. W., Jr, & Johansson, U. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(7), 3109. [Link]
-
Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Q. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21453–21463. [Link]
-
Mátyus, P., Vargyas, V., & Riedl, Z. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559–6565. [Link]
Sources
A Comparative Guide to Catalyst Systems for the Functionalization of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] Its unique structure, featuring a fused electron-rich pyrrole ring and an electron-deficient pyridine ring, makes it a versatile building block for a wide range of biologically active compounds, including potent kinase inhibitors.[3] The functionalization of this core, particularly at the 4-position, is crucial for modulating the pharmacological properties of these molecules. This guide provides a comprehensive comparison of catalyst systems for key chemical transformations of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a vital intermediate in the synthesis of complex drug candidates. We will delve into the mechanistic rationale behind catalyst selection and provide data-driven benchmarks to aid researchers in optimizing their synthetic routes.
Palladium-Catalyzed Cross-Coupling: The Workhorse of 7-Azaindole Functionalization
Palladium-catalyzed cross-coupling reactions are undeniably the most powerful and widely employed methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 7-azaindole core.[1][4] The electron-rich nature of the iodo-substituted 7-azaindole makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis.[5] For the arylation of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, the choice of palladium precursor, ligand, and base is critical to achieving high yields and preventing catalyst inhibition, a common issue with nitrogen-containing heterocycles.[6]
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5] The ligand plays a crucial role in stabilizing the palladium intermediates and promoting the key steps of the cycle.
Catalyst System Comparison for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Adapted from[7] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | ~90 | Adapted from[8] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH/H₂O | 80 | 16 | High | General conditions from[6] |
Expert Commentary: For challenging couplings, particularly with sterically hindered or electron-deficient boronic acids, the use of bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos is highly recommended.[6] These ligands accelerate the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis. While traditional catalysts like Pd(PPh₃)₄ are effective for simpler substrates, they can suffer from lower turnover numbers and require higher catalyst loadings.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add degassed toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl halides, providing access to a diverse range of alkynyl-substituted 7-azaindoles.[4][9] This reaction is typically co-catalyzed by palladium and copper(I) salts.[10][11][12]
Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[11] The palladium cycle mirrors that of the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[11]
Catalyst System Comparison for Sonogashira Coupling
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 4 | High | Adapted from[10] |
| Pd(PPh₃)₄ | CuI | DIPA | THF | RT | 12 | Good to High | General conditions from[12] |
| Pd(OAc)₂/XPhos | - (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 16 | High | Adapted from copper-free methods |
Expert Commentary: The classic PdCl₂(PPh₃)₂/CuI system is robust and reliable for a wide range of alkynes.[10] However, the use of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling). In such cases, copper-free Sonogashira protocols, often employing more advanced phosphine ligands, can be advantageous. The choice of amine base is also crucial, as it acts as both a base and a solvent in some cases.
Experimental Workflow: Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[13][14][15] For 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, this reaction allows for the introduction of a wide variety of amine nucleophiles, which is particularly important in drug design.[16][17]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[13] The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation step without competing side reactions.
Catalyst System Comparison for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | High | [17] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 8 | High | General conditions from[13] |
| G3-XPhos Precatalyst | - | LHMDS | THF | 80 | 6 | High | Adapted from[16] |
Expert Commentary: The selection of the ligand is paramount in Buchwald-Hartwig amination. For couplings with primary and secondary amines, bidentate phosphine ligands like Xantphos and BINAP have proven to be very effective.[13][17] Modern palladium precatalysts, which are air- and moisture-stable, offer convenience and high reactivity, often allowing for lower catalyst loadings and milder reaction conditions.[16] The choice of base is also critical, with cesium carbonate and sodium tert-butoxide being commonly employed.
Generalized Catalytic Cycle for Palladium Cross-Coupling
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
Alternative Catalyst Systems: Exploring Beyond Palladium
While palladium catalysts are dominant, other transition metals offer unique reactivity and can be advantageous in certain contexts.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions.[18][19][20] They can be particularly effective for coupling with challenging substrates and can sometimes offer different selectivity compared to palladium. While specific examples for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine are less common in the literature, the principles of nickel-catalyzed C-N and C-C bond formation are well-established and represent a promising area for exploration.[19][20]
Copper-Catalyzed Reactions
Copper catalysis is particularly relevant for C-N and C-O bond-forming reactions and is a key component of the Sonogashira coupling.[21][22][23][24] For the amination of aryl halides, copper-catalyzed methods (Ullmann condensation) can sometimes be employed, although they often require higher reaction temperatures than their palladium-catalyzed counterparts.
Conclusion and Recommendations
The functionalization of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is most reliably and versatilely achieved through palladium-catalyzed cross-coupling reactions.
-
For C-C bond formation (Arylation): The Suzuki-Miyaura coupling using a Pd₂(dba)₃/SPhos catalyst system with K₃PO₄ as the base offers excellent yields and broad substrate scope.
-
For C-C bond formation (Alkynylation): The Sonogashira coupling with a classic PdCl₂(PPh₃)₂/CuI catalyst system is a robust and high-yielding method. For sensitive substrates, exploring copper-free conditions is advisable.
-
For C-N bond formation (Amination): The Buchwald-Hartwig amination using a Pd(OAc)₂/Xantphos system with Cs₂CO₃ provides a reliable route to a diverse range of N-arylated products. The use of modern palladium precatalysts should also be considered for improved efficiency.
Researchers should always perform a small-scale reaction optimization to fine-tune the conditions (ligand, base, solvent, and temperature) for their specific substrate combination to achieve the best possible outcome.
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Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
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Henderson, J. L., McDermott, S. M., & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. (2010). Available at: [Link]
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Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]
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Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (2007). Available at: [Link]
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PMC - NIH. Nickel/biimidazole-catalyzed electrochemical enantioselective reductive cross-coupling of aryl aziridines with aryl iodides. (2023). Available at: [Link]
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MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Available at: [Link]
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ACS Publications. Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. (2020). Available at: [Link]
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ResearchGate. Recent advances in the global ring functionalization of 7-azaindoles. (2020). Available at: [Link]
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Sci-Hub. Nickel-catalyzed C-N crossing coupling reaction: The synthetic method for N -aryl substituted indenoindole. (2017). Available at: [Link]
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ResearchGate. Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2025). Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
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PMC - NIH. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). Available at: [Link]
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Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Available at: [Link]
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ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]
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PubMed. Copper-Catalyzed [5 + 1] Cyclization of o-Pyrrolo Anilines and Heterocyclic N-Tosylhydrazones for Access to Spiro-dihydropyrrolo[1,2- a]quinoxaline Derivatives. (2022). Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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ResearchGate. Copper-Catalyzed [5 + 1] Cyclization of o-Pyrrolo Anilines and Heterocyclic N-Tosylhydrazones for Access to Spiro-dihydropyrrolo[1,2-a]quinoxaline Derivatives. (2022). Available at: [Link]
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MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
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ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. Available at: [Link]
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Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available at: [Link]
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A Senior Scientist's Guide to the Biological Evaluation of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone for the development of targeted therapeutics, particularly protein kinase inhibitors.[1] Its structural resemblance to purine allows it to function as a bioisostere, effectively competing for the ATP-binding pocket of a wide range of kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous pathologies, most notably cancer, making these enzymes a prime target for drug discovery.[2]
This guide focuses on the biological evaluation of compounds derived from a particularly strategic intermediate: 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine . The introduction of an iodine atom at the 4-position and a methoxy group at the 5-position provides a versatile platform for synthetic elaboration. The iodine atom, in particular, is a linchpin for introducing chemical diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the systematic exploration of the chemical space around the 7-azaindole core to optimize potency, selectivity, and pharmacokinetic properties.
While direct, comprehensive studies detailing a library of compounds from this specific starting material are not broadly available in public literature, this guide will leverage data from closely related 1H-pyrrolo[2,3-b]pyridine derivatives to provide a comparative framework. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key biological assays, and present comparative data to guide researchers in their own drug discovery efforts.
Synthetic Strategy: Leveraging the Halogenated Intermediate
The primary utility of the 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold lies in its capacity for modification. The carbon-iodine bond is relatively weak, making the 4-position susceptible to the formation of new carbon-carbon or carbon-nitrogen bonds. This is a deliberate design feature in medicinal chemistry, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
A common and powerful method to exploit this is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position, which can be crucial for establishing key interactions within the kinase active site.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Comparative Data for 1H-pyrrolo[2,3-b]pyridine Derivatives
The following table presents a compilation of data from the literature for various 1H-pyrrolo[2,3-b]pyridine derivatives, illustrating the kind of comparative analysis that is central to a drug discovery program. Note that these compounds are not all derived from the specific 4-iodo-5-methoxy precursor but represent the broader chemical class and the therapeutic targets they engage.
| Compound ID | Target Kinase | Kinase IC50 (nM) | Cellular IC50 (nM) (Cell Line) | Reference |
| Compound 4h | FGFR1 | 7 | 109 (A549) | [3] |
| FGFR2 | 9 | - | [3] | |
| FGFR3 | 25 | - | [3] | |
| Compound 16h | MELK | 32 | 109 (A549), 245 (MDA-MB-231) | [1] |
| Analogue 2j | DYRK1A | Ki = low nM | Not cytotoxic at 1 µM (KB cells) | [4] |
This comparative data is the lifeblood of SAR analysis. For instance, the data for Compound 4h demonstrates potent, low-nanomolar inhibition of FGFR1, 2, and 3 at the enzymatic level, which translates to potent anti-proliferative effects in a lung cancer cell line. [3]Such data allows researchers to draw correlations between chemical structure, enzymatic potency, and cellular activity, guiding the design of the next generation of compounds.
Part 3: Elucidating the Cellular Mechanism of Action
Observing that a compound inhibits a target kinase and reduces cell viability is a significant step. However, a deeper understanding of the downstream cellular consequences is necessary. For anticancer agents, this often involves investigating the induction of apoptosis (programmed cell death) and cell cycle arrest.
Western Blotting for Apoptosis Markers:
This technique allows for the detection of key proteins involved in the apoptotic cascade.
-
Causality: Treatment with an effective anticancer agent is expected to activate caspases, the executioner enzymes of apoptosis. A key event is the cleavage of PARP (poly (ADP-ribose) polymerase) by activated caspase-3. Therefore, detecting cleaved PARP is a reliable hallmark of apoptosis. [5]* Protocol:
-
Cell Lysis: Treat cells with the compound of interest for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein state.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for proteins of interest (e.g., cleaved PARP, cleaved caspase-3, and a loading control like GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) that generates a chemiluminescent signal upon addition of a substrate.
-
Imaging: Capture the signal using a digital imager. The intensity of the bands corresponding to the cleaved proteins should increase in a dose-dependent manner. [6] Cell Cycle Analysis by Flow Cytometry:
-
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Causality: Many kinase inhibitors disrupt the orderly progression through the cell cycle, leading to an accumulation of cells in a specific phase. For example, inhibitors of kinases involved in mitosis may cause an arrest in the G2/M phase. [7]* Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound for a set period (e.g., 24 hours). Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes. [8] 3. Staining: Stain the cellular DNA with a fluorescent dye like propidium iodide (PI), which binds stoichiometrically to DNA. An RNase treatment step is included to prevent staining of double-stranded RNA. [9] 4. Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate a histogram of fluorescence intensity. Cells in G0/G1 will have 2N DNA content, while cells in G2/M will have 4N DNA content. Cells in the S phase will have an intermediate amount of DNA. The percentage of cells in each phase can be quantified. [10]
-
Conclusion: An Integrated Approach to Drug Discovery
The biological evaluation of compounds derived from the 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a systematic and data-driven process. It begins with the strategic synthesis of diverse analogues, leveraging the versatility of the halogenated intermediate. The subsequent biological testing follows a logical funnel, starting with broad assessments of cytotoxicity and progressing to specific, mechanistic assays such as in vitro kinase inhibition, analysis of apoptosis, and cell cycle profiling.
Each experimental step is designed to answer a specific question, and the resulting data—IC50 values, kinase selectivity profiles, and cellular responses—are pieces of a larger puzzle. By integrating these data, researchers can build a comprehensive understanding of a compound's structure-activity relationship, guiding the optimization process toward a clinical candidate with the desired potency, selectivity, and therapeutic window. This guide provides the foundational protocols and the strategic rationale necessary to navigate this complex but rewarding path of drug discovery.
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A Comparative Guide to the Synthetic Routes of Substituted 5-Methoxy-7-Azaindoles
The 5-methoxy-7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic properties and hydrogen bonding capabilities make it a valuable bioisostere for indole and other bicyclic heteroaromatics in drug design. This guide provides a comparative analysis of the primary synthetic strategies to access substituted 5-methoxy-7-azaindoles, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations.
Introduction: The Significance of the 5-Methoxy-7-Azaindole Core
7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are of great interest to medicinal chemists due to their prevalence in biologically active molecules, including kinase inhibitors and central nervous system agents. The introduction of a methoxy group at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, metabolic stability, and receptor binding interactions. Consequently, efficient and versatile synthetic routes to this key structural motif are in high demand.
This guide will explore and compare three principal strategies for the synthesis of substituted 5-methoxy-7-azaindoles:
-
Route A: Late-Stage Functionalization of the 7-Azaindole Core
-
Route B: Construction of the Azaindole Ring from a Pre-functionalized Pyridine
-
Route C: Classical Indole Syntheses Adapted for Azaindoles
Route A: Late-Stage Functionalization of the 7-Azaindole Core
This approach begins with a pre-formed 7-azaindole and introduces the desired substituents in the final stages of the synthesis. A common and effective strategy involves the initial bromination at the C5 position, followed by a nucleophilic substitution to install the methoxy group.
Key Intermediate: 5-Bromo-7-azaindole
The synthesis of 5-bromo-7-azaindole is a crucial first step in this route. One established method involves the direct bromination of 7-azaindole. However, this can lead to mixtures of products. A more controlled approach involves the protection of the pyrrole nitrogen, followed by selective bromination.
A patented method describes the synthesis of 5-bromo-7-azaindole from 2-amino-3-methyl-5-bromopyridine through oxidation to the corresponding 2-nitro derivative, followed by cyclization.[1][2] Another approach involves the bromination of 7-azaindoline followed by rearomatization.[3]
Conversion to 5-Methoxy-7-azaindole
Once 5-bromo-7-azaindole is obtained, the methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
Further substitution on the 5-methoxy-7-azaindole core can be achieved through various methods, including palladium-catalyzed cross-coupling reactions at other positions (e.g., C3) or directed ortho-metalation (DoM). DoM allows for the regioselective functionalization of the azaindole nucleus by using a directing group to guide a strong base to deprotonate a specific position, which can then be quenched with an electrophile.[4][5][6][7]
Experimental Protocol: Synthesis of 5-Methoxy-7-azaindole from 5-Bromo-7-azaindole
Step 1: Synthesis of 5-Bromo-7-azaindole (Illustrative)
A common route involves the bromination of N-protected 7-azaindoline followed by oxidation.[3]
Step 2: Methoxylation of 5-Bromo-7-azaindole
-
To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous DMF, add sodium methoxide (1.5-2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-methoxy-7-azaindole.
Route B: Construction of the Azaindole Ring from a Pre-functionalized Pyridine
This strategy involves starting with a suitably substituted pyridine precursor and then constructing the pyrrole ring. This approach offers the advantage of installing the desired substitution pattern on the pyridine ring early in the synthesis. A powerful method in this category is the palladium-catalyzed Sonogashira coupling followed by cyclization.
Sonogashira Coupling and Cyclization Cascade
This two-step, one-pot process typically starts with a 2-amino-3-halopyridine. A Sonogashira coupling with a terminal alkyne introduces the carbon framework for the pyrrole ring. Subsequent base-mediated or acid-catalyzed cyclization affords the 7-azaindole.[8][9][10]
To synthesize a 5-methoxy-7-azaindole derivative using this route, one would start with a 2-amino-3-halo-5-methoxypyridine.
Experimental Protocol: Synthesis of a 2-Substituted 5-Methoxy-7-azaindole via Sonogashira Coupling and Cyclization
Step 1: Sonogashira Coupling
-
To a flame-dried flask under an inert atmosphere, add 2-amino-3-iodo-5-methoxypyridine (1.0 eq), CuI (0.05 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Add a degassed solution of the terminal alkyne (1.2 eq) in THF, followed by triethylamine.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC.
-
Once the starting material is consumed, the reaction can proceed to the next step without isolation of the intermediate.
Step 2: Cyclization
-
To the reaction mixture from Step 1, add a base such as potassium tert-butoxide (2.0 eq) and a catalytic amount of 18-crown-6.[10]
-
Heat the mixture at 65 °C in toluene.[10]
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Route C: Classical Indole Syntheses Adapted for Azaindoles
Several classical indole syntheses can be adapted to prepare azaindoles, although their success is often dependent on the specific substitution pattern and the electronic nature of the pyridine ring.
The Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[11][12][13] For the synthesis of a 5-methoxy-7-azaindole, the starting material would be the corresponding 5-methoxypyridylhydrazine. This method is often efficient for 4- and 6-azaindoles bearing electron-donating groups.[12][13]
The Bartoli Indole Synthesis
The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[14][15][16] This reaction can be applied to the synthesis of 7-azaindoles by using a nitropyridine as the starting material. The presence of a bulky ortho-substituent to the nitro group generally improves the yield.[14]
Comparison of Synthetic Routes
| Route | Starting Materials | Key Transformations | Advantages | Disadvantages |
| A: Late-Stage Functionalization | 7-Azaindole | Bromination, SNAr, Directed ortho-metalation | Convergent, allows for late-stage diversification. | May require protecting groups, regioselectivity can be an issue. |
| B: Ring Construction from Pyridine | Substituted 2-aminopyridines | Sonogashira coupling, Cyclization | High regiocontrol, good functional group tolerance. | Availability of substituted pyridine starting materials can be a limitation. |
| C: Classical Indole Syntheses | Pyridylhydrazines, Nitropyridines | Fischer indole synthesis, Bartoli indole synthesis | Can be very direct for specific substitution patterns. | Often limited substrate scope, yields can be variable depending on substituents. |
Visualization of Synthetic Pathways
Route A: Late-Stage Functionalization
Caption: Route A: Functionalization of the 7-azaindole core.
Route B: Ring Construction from Pyridine
Caption: Route B: Building the azaindole from a pyridine.
Conclusion
The choice of synthetic route to substituted 5-methoxy-7-azaindoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
Route A is advantageous for its convergency and the ability to introduce diversity late in the synthetic sequence.
-
Route B offers excellent regiocontrol and is often high-yielding, provided the necessary substituted pyridine precursors are accessible.
-
Route C can provide rapid access to certain derivatives but may lack the generality of the other approaches.
A thorough evaluation of these factors will enable researchers to select the most appropriate and efficient strategy for their specific synthetic targets in the pursuit of novel therapeutics based on the 5-methoxy-7-azaindole scaffold.
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Azaindole synthesis - Organic Chemistry Portal. [Link]
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Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) - ResearchGate. [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [Link]
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Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling - ResearchGate. [Link]
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SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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A Comparative Guide to the Drug-Like Properties of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides a comprehensive framework for assessing the drug-like properties of a promising class of heterocyclic compounds: 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. The pyrrolo[2,3-b]pyridine scaffold, an isomer of indole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3][4] The strategic introduction of an iodo group at the 4-position and a methoxy group at the 5-position offers valuable vectors for further chemical modification and modulation of physicochemical properties. This guide will detail the essential in silico and in vitro assays required to build a robust drug-like properties profile, enabling a direct comparison of novel derivatives against established benchmarks.
The Rationale for Assessing Drug-Likeness Early
In modern drug discovery, the adage "fail early, fail cheap" is paramount. Identifying compounds with poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) during the lead optimization phase is critical to avoid costly late-stage failures.[5][6] This guide focuses on a systematic, multi-parameter approach to de-risk 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives and select candidates with the highest probability of success in vivo.
In Silico Profiling: The First Filter
Before embarking on laboratory-based assays, a thorough in silico analysis provides a valuable initial assessment of drug-likeness. Lipinski's Rule of Five is a foundational set of guidelines used to predict the oral bioavailability of a compound.[7][8][9][10]
Lipinski's Rule of Five Criteria:
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP (octanol-water partition coefficient): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
A compound is more likely to have poor oral absorption if it violates more than one of these rules.[8][9]
Let's consider a hypothetical series of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives and a well-known heterocyclic drug, Imatinib, for comparison.
| Compound | Molecular Weight (Da) | cLogP | HBD | HBA | Lipinski Violations |
| Derivative A (Parent Scaffold) | 276.09 | 2.45 | 1 | 3 | 0 |
| Derivative B (with a large, lipophilic R-group) | 520.34 | 5.8 | 2 | 5 | 2 |
| Derivative C (with a polar R-group) | 450.21 | 3.1 | 4 | 7 | 0 |
| Imatinib (Comparator) | 493.6 | 4.5 | 5 | 9 | 0 |
Table 1: In Silico Physicochemical Properties of Hypothetical Derivatives and Imatinib.
From this initial screen, Derivative B would be flagged for potential issues with oral bioavailability due to its high molecular weight and lipophilicity.
In Vitro ADME Profiling: The Experimental Workflow
Compounds that pass the in silico filter should proceed to a cascade of in vitro ADME assays. These experiments provide quantitative data on a compound's behavior in biological systems.[5][6][11][12]
Caption: A typical workflow for assessing the drug-like properties of novel chemical entities.
Aqueous Solubility
Poor solubility is a major hurdle for drug absorption. It is essential to measure both kinetic and thermodynamic solubility.[11]
-
Kinetic Solubility: Measures the solubility of a compound upon rapid precipitation from a DMSO stock solution. This is often a higher-throughput assay used for initial screening.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound and is a more accurate measure.
Experimental Protocol: Thermodynamic Solubility
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an excess of the compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to remove undissolved solid.
-
Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as LC-MS/MS.
Permeability
The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral absorption.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion.
-
Caco-2 Permeability Assay: Utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine. This assay can assess both passive diffusion and active transport.[12]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of tight junctions.
-
Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the cell monolayer.
-
Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Sampling: Collect samples from the receiver compartment at the end of the incubation period.
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Metabolic Stability
The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[11]
-
Liver Microsomes: Subcellular fractions containing a high concentration of CYP enzymes. This is a common first-line assay.
-
Hepatocytes: Intact liver cells that contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolic enzymes, providing a more complete picture of metabolism.
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound, and a buffer.
-
Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant for the remaining parent compound by LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint).
Comparative Data Summary
The following table presents hypothetical data for our derivative series, comparing them to two established kinase inhibitors with heterocyclic cores, Imatinib and Sunitinib.
| Compound | Thermodynamic Solubility (µM) at pH 7.4 | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Human Liver Microsome t½ (min) |
| Derivative A | 85 | 15.2 | 1.1 | > 60 |
| Derivative B | 0.5 | 2.1 | 5.8 | 8 |
| Derivative C | 120 | 8.5 | 1.5 | 45 |
| Imatinib | 50 | 5.0 | 2.5 | 35 |
| Sunitinib | 15 | 12.0 | 1.8 | 20 |
Table 2: Comparative In Vitro ADME Data for Hypothetical Derivatives and Reference Compounds.
Interpretation of Results:
-
Derivative A shows excellent solubility, high permeability with no significant efflux, and high metabolic stability, making it a very promising candidate.
-
Derivative B , consistent with the in silico analysis, exhibits very poor solubility, low permeability, and is a likely substrate for efflux pumps. Its rapid metabolism further reduces its attractiveness.
-
Derivative C demonstrates good solubility and permeability with acceptable metabolic stability, warranting further investigation.
Visualizing Structure-Property Relationships
Understanding how structural modifications impact drug-like properties is key to successful lead optimization.
Caption: Key relationships between lipophilicity and other drug-like properties for lead optimization.
This diagram illustrates the delicate balance required in medicinal chemistry. For instance, increasing lipophilicity might improve permeability but can negatively impact solubility and metabolic stability.[10][13] The goal is to find derivatives of the 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold that reside in the "sweet spot" of these competing properties.
Conclusion
The systematic assessment of drug-like properties is a cornerstone of modern drug discovery. For the promising 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine class of compounds, the integrated use of in silico prediction and a cascade of in vitro ADME assays provides the necessary data to make informed decisions. By comparing novel derivatives against both internal benchmarks and established drugs, researchers can prioritize compounds with the highest potential for clinical success, ultimately saving time and resources in the quest for new medicines.
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A Comparative Guide to In Vitro Kinase Assay of Novel Compounds Synthesized from 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
This guide provides a comprehensive overview and a detailed experimental protocol for the in vitro kinase profiling of novel compounds derived from the versatile 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors. We will delve into the rationale behind experimental choices, present a robust protocol for a luminescence-based kinase assay, and compare this methodology with other prominent assay platforms.
The Significance of Kinase Inhibition and the Pyrrolo[2,3-b]pyridine Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of purines, has emerged as a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[3][4] Derivatives of this scaffold have shown significant inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and I-kappa B Kinases (IKKs).[5][6][7]
Given the precedent, novel compounds synthesized from the 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine starting material are promising candidates for potent kinase inhibitors. To ascertain their biological activity and selectivity, a robust and reliable in vitro kinase assay is the first essential step. This guide will focus on a hypothetical scenario where we are screening these novel compounds against a member of the FGFR family, a receptor tyrosine kinase implicated in various cancers.[4][5]
Recommended In Vitro Kinase Assay: A Luminescence-Based Approach
For the initial high-throughput screening (HTS) and determination of half-maximal inhibitory concentrations (IC50) of our newly synthesized compounds, we recommend a luminescence-based kinase assay. Specifically, we will detail a protocol based on the principle of ATP depletion, exemplified by the commercially available Kinase-Glo® assay. This format is chosen for its high sensitivity, broad applicability to virtually any kinase, and simple "add-mix-read" protocol, which is amenable to automation.[8][9] The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The luminescent signal is inversely proportional to the kinase activity.[9][10]
Experimental Protocol: Luminescence-Based Kinase Assay for FGFR
This protocol is designed for a 384-well plate format, suitable for screening multiple compounds at various concentrations.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might consist of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The exact composition may need to be optimized for the specific kinase being assayed.
-
FGFR Enzyme: Reconstitute or dilute the recombinant human FGFR enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the assay is in the linear range.
-
Substrate: Prepare a solution of a suitable FGFR substrate, such as a poly(Glu, Tyr) 4:1 peptide, in kinase buffer. The substrate concentration should ideally be at or near the Michaelis constant (Km) for the kinase.
-
ATP Solution: Prepare a solution of ATP in kinase buffer. For IC50 determination of ATP-competitive inhibitors, it is crucial to use an ATP concentration close to the Km of the kinase for ATP.[11][12]
-
Test Compounds: Dissolve the synthesized compounds from the 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine series in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). From these, prepare serial dilutions in DMSO. A typical 10-point dose-response curve might range from 100 µM to 5 nM.[13]
-
Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[10]
2. Assay Procedure:
-
Compound Dispensing: Add a small volume (e.g., 1 µL) of the serially diluted test compounds or DMSO (as a vehicle control) to the wells of a white, opaque 384-well plate.
-
Enzyme Addition: Add the FGFR enzyme solution to each well.
-
Incubation: Gently mix the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Initiation of Kinase Reaction: Add the substrate and ATP solution to each well to start the kinase reaction. The final reaction volume is typically 10-20 µL.
-
Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Reaction Termination and Signal Generation: Add an equal volume of the prepared Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
3. Data Analysis:
-
Normalization: The raw luminescence data is normalized using controls. The "high" signal (0% inhibition) is obtained from wells with DMSO only, and the "low" signal (100% inhibition) is from wells with a known potent inhibitor or without the enzyme.
-
IC50 Curve Fitting: The normalized data is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each compound.[8]
Visualizing the Workflow
Caption: Workflow for the luminescence-based in vitro kinase assay.
Comparative Analysis of In Vitro Kinase Assay Technologies
While the luminescence-based assay is an excellent choice for HTS and IC50 determination, it is crucial to understand the landscape of available technologies.[2] Each has its own set of advantages and disadvantages, and the choice of assay often depends on the specific research question, the stage of the drug discovery process, and available resources.[2][14]
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[15] | Considered the "gold standard" for direct measurement of kinase activity; highly sensitive and versatile.[16][17][18] | Involves handling of radioactive materials, leading to safety and disposal concerns; generally lower throughput.[16] |
| Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™) | Measures either ATP depletion or ADP formation using a luciferase-luciferin reaction.[1][9] | High sensitivity, simple homogeneous format, suitable for HTS, no radioactive waste.[8][17][19] | Indirect measurement of phosphorylation; potential for interference from compounds that inhibit luciferase.[20] |
| Fluorescence-Based Assays | Various principles, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays using fluorescently labeled substrates or antibodies.[20][21][22] | Non-radioactive, often homogeneous, and suitable for HTS. TR-FRET offers reduced background interference.[21][23][24] | Can be susceptible to interference from fluorescent compounds; may require specific labeled reagents (substrates, antibodies).[20] |
| AlphaScreen®/AlphaLISA® | A bead-based proximity assay where binding of a phosphorylated substrate to an antibody-coated bead brings donor and acceptor beads close, generating a signal.[20][25][26] | Highly sensitive, homogeneous, no-wash format; can detect interactions over a longer distance than FRET.[27][28] | Can be sensitive to light and singlet oxygen quenchers; requires specific biotinylated substrates and antibody-coated beads.[26] |
Contextualizing Kinase Inhibition: The FGFR Signaling Pathway
To appreciate the significance of identifying potent FGFR inhibitors, it is helpful to visualize the downstream consequences of FGFR activation. Aberrant FGFR signaling can drive cell proliferation, survival, and migration, contributing to tumor growth and progression.
Caption: Simplified FGFR signaling pathway.
Conclusion
The 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The luminescence-based in vitro kinase assay detailed in this guide offers a robust, sensitive, and high-throughput method for the initial characterization of these compounds. By understanding the principles of this assay and how it compares to other available technologies, researchers can make informed decisions to efficiently advance their drug discovery programs. Subsequent studies should include selectivity profiling against a broad panel of kinases and validation in cell-based assays to confirm on-target activity.
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Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity - PubMed. Retrieved from [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - MDPI. Retrieved from [Link]
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Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024, August 29). Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (2021). Retrieved from [Link]
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Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. - SciSpace. Retrieved from [Link]
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What Is the Best Kinase Assay? - BellBrook Labs. (2025, July 3). Retrieved from [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. Retrieved from [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - Preprints.org. (2017, March 30). Retrieved from [Link]
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Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. Retrieved from [Link]
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Comparison of the Luminescent ADP-Glo Assay to a Standard Radiometric Assay for Measurement of Protein Kinase Activity - ResearchGate. (2009). Retrieved from [Link]
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Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed. (2021, January 1). Retrieved from [Link]
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The Use of AlphaScreen Technology in HTS: Current Status - Semantic Scholar. Retrieved from [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed. Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - Semantic Scholar. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (2021, June 9). Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved from [Link]
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Understanding In Vitro Protein Kinase Assay Service Trends and Growth Dynamics. (2025, August 20). Retrieved from [Link]
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Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed. (2024, July 26). Retrieved from [Link]
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Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates | PNAS. Retrieved from [Link]
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(PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - ResearchGate. (2018, April 26). Retrieved from [Link]
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Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - MDPI. (2024, July 26). Retrieved from [Link]
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Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - ResearchGate. (2025, October 12). Retrieved from [Link]
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A Head-to-Head Comparison of Ligands for the Amination of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of 4-Amino-7-azaindole Scaffolds in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1][2][3] Its unique structure, which can act as a bioisostere for purines, allows it to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[3] This has led to the development of numerous potent and selective kinase inhibitors for a variety of therapeutic targets.[4][5][6] Specifically, the 4-amino-5-methoxy-1H-pyrrolo[2,3-b]pyridine core is of significant interest to researchers and drug development professionals for its potential in developing novel therapeutics.
The construction of the crucial C-N bond at the C4 position of the 7-azaindole core is most effectively achieved through palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination.[7][8][9] This reaction has become a cornerstone in synthetic organic chemistry for its broad substrate scope and functional group tolerance.[7][10] However, the successful amination of electron-rich and potentially coordinating heterocyclic halides like 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine presents a unique set of challenges. The choice of the phosphine ligand is paramount to achieving high yields and purity, as the ligand plays a critical role in stabilizing the palladium catalyst, promoting the key steps of oxidative addition and reductive elimination, and preventing catalyst deactivation.[10][11]
This guide provides a comprehensive head-to-head comparison of several commercially available and widely used Buchwald-Hartwig ligands for the amination of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine with a model primary amine, benzylamine. We will delve into the experimental details, present comparative data, and discuss the underlying mechanistic principles that govern ligand performance in this challenging transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for rationalizing the differences in ligand performance.
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II) complex. This is often the rate-limiting step.[12][13] The amine then coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7] The structure and properties of the phosphine ligand (L) profoundly influence the rates of these elementary steps.
Experimental Design: A Comparative Study
To provide a clear and objective comparison, a standardized experimental protocol was employed for the amination of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine with benzylamine. The following commercially available, air-stable phosphine ligands were selected for this study due to their prevalence in the literature for C-N cross-coupling reactions:
-
XPhos: A bulky, electron-rich biaryl phosphine ligand known for its high reactivity in a wide range of cross-coupling reactions.[14][15]
-
BrettPhos: Another highly active biarylmonophosphine ligand, often effective for challenging substrates and selective monoarylation of primary amines.[16]
-
RuPhos: A dialkylbiaryl phosphine ligand that has shown excellent performance in the amination of heteroaryl halides.[17][18]
Experimental Protocol:
A mixture of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), benzylamine (1.2 mmol), the selected phosphine ligand (0.02 mmol), Pd₂(dba)₃ (0.01 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (5 mL) was stirred under an argon atmosphere at 100 °C. The reaction progress was monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Results and Discussion
The performance of each ligand was evaluated based on reaction time, isolated yield, and product purity as determined by HPLC. The results are summarized in the table below.
| Ligand | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) |
| XPhos | 4 | 92 | >98 |
| BrettPhos | 6 | 85 | >98 |
| RuPhos | 5 | 88 | >98 |
Analysis of Ligand Performance:
XPhos emerged as the most effective ligand in this head-to-head comparison, affording the desired product in the highest yield and shortest reaction time. The steric bulk and electron-donating properties of XPhos are well-suited to facilitate both the oxidative addition of the sterically accessible aryl iodide and the subsequent reductive elimination.[15] The bulky dicyclohexylphosphine and tri-isopropylphenyl groups create a sterically demanding environment around the palladium center, which is known to promote the reductive elimination step.
RuPhos also demonstrated excellent reactivity, providing a high yield of the aminated product. RuPhos and BrettPhos have been compared in theoretical studies, which suggest that for the Pd-RuPhos catalytic system, reductive elimination is the rate-limiting step, whereas for Pd-BrettPhos, it is oxidative addition.[12][13][19] The slightly longer reaction time compared to XPhos may be attributed to subtle differences in the rates of the catalytic cycle steps.
BrettPhos provided a good yield of the desired product, although it required a longer reaction time to achieve full conversion. The methoxy substitution on the phosphine-containing arene in BrettPhos is known to influence its reactivity.[16] While highly active for many transformations, in this specific case, it was slightly less efficient than XPhos and RuPhos. It is hypothesized that for some substrates, the stability of catalyst systems employing BrettPhos-like ligands can be limited, potentially leading to the formation of off-cycle dormant palladium complexes.[20]
Recommendations and Best Practices
Based on the experimental data, the following recommendations can be made for the amination of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine:
-
Initial Ligand Screening: For this specific substrate, XPhos is the recommended starting point for optimization due to its superior performance in terms of yield and reaction time.
-
Alternative Ligands: RuPhos represents a very strong alternative and may be beneficial in cases where XPhos leads to undesired side reactions or for closely related substrates.
-
Reaction Conditions: The use of a strong, non-nucleophilic base such as sodium tert-butoxide is crucial for efficient deprotonation of the amine.[21] Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.
-
Substrate Scope: While this study focused on benzylamine, the choice of the optimal ligand may vary with different amine coupling partners. For more sterically hindered or less nucleophilic amines, a more extensive ligand screening may be necessary.
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter for the successful Buchwald-Hartwig amination of 4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. This head-to-head comparison demonstrates that while several modern biarylphosphine ligands are capable of effecting this transformation, XPhos provides the most efficient and high-yielding results under the tested conditions. This guide provides a valuable starting point for researchers and scientists working on the synthesis of 4-amino-7-azaindole derivatives and highlights the importance of rational ligand selection in overcoming the challenges associated with the C-N cross-coupling of complex heterocyclic substrates.
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
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A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. [Link]
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. [Link]
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Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
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Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Introduction: As a vital heterocyclic building block in medicinal chemistry and drug development, 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine is instrumental in the synthesis of targeted therapeutic agents, including kinase inhibitors.[1][2][3][4][5] However, its utility in discovery is matched by the critical need for meticulous handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine is the foundation of its safe management. This compound, and others in its class, present a multi-faceted hazard profile that dictates every step of our disposal procedure.
A review of safety data for the closely related analogue, 4-Iodo-1H-pyrrolo[2,3-b]pyridine, reveals a clear hazard profile that should be conservatively applied to its methoxy derivative.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
The presence of the iodinated pyridine ring structure necessitates a cautious approach. Iodine-containing compounds can be environmentally persistent and harmful to aquatic life if not disposed of correctly.[6] Furthermore, pyridine derivatives can be toxic and may be absorbed through the skin.[7] Therefore, the following protocol is designed to contain these hazards at the source.
Pre-Disposal Procedures: On-Site Handling and Waste Segregation
Proper disposal begins the moment waste is generated. Adherence to these on-site procedures is non-negotiable for ensuring safety and regulatory compliance.
A. Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, the following PPE must be worn:
-
Eye Protection: Safety glasses with side-shields or tightly sealed goggles.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber; Nitrile gloves are not always sufficient for pyridine-based compounds and should be used only for short-duration tasks).[7]
-
Body Protection: A fully fastened laboratory coat.[9]
B. Waste Container Selection and Labeling: The principle of "like-with-like" is paramount. Never mix incompatible waste streams.
-
Primary Container: All solid waste, including contaminated filter paper, weighing boats, and residual compound, must be collected in a dedicated, sealable, and chemically compatible container.[7][9] This container should be clearly labeled as "Hazardous Waste".
-
Labeling: The hazardous waste label must include:
-
The full chemical name: "4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine" (no formulas or abbreviations).
-
The approximate quantity or percentage of the contents.
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
Contaminated Solvents: If the compound is used in solution, the resulting liquid waste must be collected in a separate, sealed, and compatible solvent waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
C. Segregation and Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[10] This area must be:
-
Away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11]
-
In a cool, dry, and well-ventilated location, away from heat or direct sunlight.[7]
Step-by-Step Disposal Protocol
This workflow ensures that all forms of waste generated from working with 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine are handled safely and compliantly.
Step 1: Waste Generation & Immediate Containment
-
Solid Waste: At the point of generation (e.g., in a fume hood), immediately transfer any solid residual compound, contaminated gloves, or weighing paper into the designated solid hazardous waste container.
-
Liquid Waste: Transfer any contaminated solvents into the designated liquid hazardous waste container using a funnel. Remove the funnel immediately after use and seal the container.[10] Leaving funnels in waste containers is a common violation and safety hazard.
Step 2: Decontamination of Labware
-
Non-disposable Glassware: Rinse glassware with a suitable solvent (e.g., acetone, ethanol) to remove residual compound. The first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container. Subsequent rinses can typically be managed as non-hazardous, but this depends on institutional policy.
-
Work Surfaces: Decontaminate surfaces by wiping with a solvent-dampened towel. Dispose of the towel as solid hazardous waste.
Step 3: Final Packaging and Removal
-
Once the waste container is full (no more than 90% capacity), ensure the lid is tightly sealed.
-
Wipe the exterior of the container clean to remove any external contamination.
-
Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EHS) office.[10]
-
Move the sealed and labeled container to the designated main accumulation area for collection by a licensed hazardous waste disposal contractor.[12]
Diagram: Disposal Workflow
Caption: Workflow for safe segregation and disposal of chemical waste.
Emergency Procedures: Spill Management
In the event of an accidental release, prompt and correct action is crucial.
-
Small Spill (Solid): For a small amount of solid that can be cleaned up in under 10 minutes, trained personnel may proceed.[7]
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into the designated solid hazardous waste container. Avoid creating dust.[13]
-
Decontaminate the area as described above.
-
-
Large Spill:
-
Immediately evacuate the area and alert all personnel.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Contact your institution's EHS or emergency response team immediately.[7] Provide the chemical name and location of the spill.
-
Never dispose of this chemical down the drain, as it can harm the environment and wildlife.[12] All cleanup materials must be disposed of as hazardous waste.
References
-
Iodine Disposal For Businesses. Collect and Recycle.
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University.
-
Iodine Waste Recycling Program. Mitsui Plastics, Inc.
-
Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).
-
Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University.
-
4-Iodo-1H-pyrrolo[2,3-b]pyridine Safety Information. Sigma-Aldrich.
-
Pyridine Safety Data Sheet. Fisher Scientific.
-
Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate Safety Data Sheet. ChemScene.
-
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride Safety Data Sheet. CymitQuimica.
-
Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine Safety Data Sheet. CymitQuimica.
-
Pyridine Safety Data Sheet. Sigma-Aldrich.
-
2-Chloro-7-iodo-5-(triphenylmethyl)-5h-pyrrolo[2,3-b]pyrazine Safety Data Sheet. Combi-Blocks.
-
Hazardous Chemical Waste Management Guidelines. Columbia University.
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry.
-
4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine Safety Data Sheet. CymitQuimica.
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
-
2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet. Angene Chemical.
-
6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Safety Data Sheet. CymitQuimica.
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Personal protective equipment for handling 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Comprehensive Safety and Handling Guide: 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine. This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Identification and Proactive Risk Assessment
A specific Safety Data Sheet (SDS) for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine is not widely available. Therefore, a conservative risk assessment must be performed based on the known hazards of structurally similar compounds. The core 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) and its halogenated analogs present a consistent hazard profile.
Analysis of the close structural analog, 4-Iodo-1H-pyrrolo[2,3-b]pyridine, provides critical insight into the expected risks. The addition of a methoxy group is unlikely to mitigate these primary hazards.
Anticipated Hazard Profile:
| Hazard Class | GHS Hazard Code | Anticipated Risk for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage or irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Expert Rationale: The 7-azaindole scaffold is a common motif in pharmacologically active compounds, and its derivatives should always be handled with the assumption of biological activity. The presence of iodine increases the molecular weight and can contribute to toxicity. Halogenated aromatic compounds are frequently associated with skin, eye, and respiratory irritation.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a robust barrier against exposure. This is your primary line of defense and is non-negotiable.[3]
| Protection Type | Specification | Rationale and Causality |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. | The high risk of serious eye irritation/damage (H318/H319) necessitates protection from splashes from any direction. Standard safety glasses are insufficient. A face shield should be worn over goggles when handling larger quantities (>50g) or during procedures with a high splash potential.[4] |
| Skin Protection (Gloves) | Nitrile gloves (minimum).[3][5] | Nitrile provides excellent general-purpose protection against a wide array of chemicals, including heterocyclic compounds.[6] For extended use or in the event of a spill, double-gloving or using heavy-duty butyl rubber gloves is recommended. Always inspect gloves for damage before use and wash hands thoroughly after removal. |
| Skin Protection (Body) | Flame-resistant laboratory coat. | A lab coat protects against incidental skin contact with the solid compound or solutions. It must be kept fully buttoned with sleeves rolled down. |
| Respiratory Protection | Primary Control: Certified Chemical Fume Hood. | Due to the risk of respiratory irritation (H335), all handling of the solid compound and its solutions must occur within a properly functioning chemical fume hood to control airborne levels.[5] |
| Secondary Control: NIOSH-approved respirator. | An N95 respirator (for dust) or a half-mask respirator with organic vapor cartridges should be available for emergency situations, such as a significant spill outside of the fume hood. |
Operational Plan: A Step-by-Step Safe Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination at every stage of handling.
Step 1: Preparation & Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Clear Workspace: Ensure the work area inside the hood is clean, uncluttered, and free of incompatible materials.
-
Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the hood before introducing the chemical.
-
Locate Safety Equipment: Confirm the clear accessibility of the safety shower and eyewash station before beginning work.[7]
-
Don PPE: Put on all required PPE as detailed in Section 2.
Step 2: Aliquoting & Handling (Inside Fume Hood)
-
Weighing: As a solid, carefully weigh the required amount of the compound on a weigh boat or glassine paper. Use gentle movements to avoid creating airborne dust.
-
Transfer: Carefully transfer the solid to the reaction vessel.
-
Container Sealing: Promptly and securely seal the stock container of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine.[3]
Step 3: Post-Handling & Decontamination
-
Initial Cleanup: Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of these cloths in the designated solid hazardous waste container.
-
Glassware: Thoroughly rinse all contaminated glassware before removing it from the fume hood.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory.
-
Hygiene: Wash hands thoroughly with soap and water.[8]
Caption: Safe handling workflow for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine.
Waste Management and Disposal Plan
Proper segregation and disposal of chemical waste is critical to ensure laboratory safety and environmental compliance. Iodinated compounds are considered hazardous waste and must not be disposed of down the drain.[9]
Waste Segregation:
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, paper towels, silica gel) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Organic Waste."
-
Liquid Waste: All solutions containing the compound (e.g., reaction mixtures, mother liquor from crystallizations, contaminated solvents) must be collected in a sealed, properly vented container labeled "Halogenated Liquid Organic Waste."
Disposal Protocol:
-
Collection: Collect all waste streams at the point of generation. Do not mix with non-halogenated waste.
-
Labeling: Ensure containers are clearly labeled with the full chemical name of the waste contents.
-
Storage: Store waste containers in a designated satellite accumulation area that is cool, well-ventilated, and away from ignition sources.[2][3]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
For aqueous waste streams containing residual elemental iodine (identifiable by its characteristic yellow/brown color), a neutralization step can be performed before collection to reduce its reactivity.
Best Practice: Iodine Neutralization Protocol
-
Work in a fume hood.
-
While stirring the aqueous iodine waste, slowly add a 10% solution of sodium thiosulfate.
-
Continue adding dropwise until the solution becomes colorless, indicating the iodine (I₂) has been reduced to the less hazardous iodide (I⁻).[10]
-
Check that the pH of the neutralized solution is between 6 and 8.[10]
-
Dispose of the resulting solution as "Non-hazardous Aqueous Waste" only if permitted by your institution's EHS guidelines. Otherwise, collect it as hazardous liquid waste.
Caption: Decision workflow for the disposal of contaminated waste.
References
-
Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona, Research Laboratory & Safety Services. [Link]
-
Toxicological Profile for Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
How to store / dispose of Iodine crystals? Reddit r/chemhelp. [Link]
-
Iodine Disposal For Businesses. Collect and Recycle. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
